molecular formula C27H34N4O4S B1684046 VRT-325 CAS No. 815592-21-3

VRT-325

カタログ番号: B1684046
CAS番号: 815592-21-3
分子量: 510.6 g/mol
InChIキー: FJNFVCAHHFNREI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-cyclohexyloxy-2-[1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O4S/c1-20(30-16-18-31(19-17-30)36(32,33)23-14-12-21(34-2)13-15-23)26-28-25-11-7-6-10-24(25)27(29-26)35-22-8-4-3-5-9-22/h6-7,10-15,20,22H,3-5,8-9,16-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNFVCAHHFNREI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=N1)OC3CCCCC3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474707
Record name VRT-325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815592-21-3
Record name VRT-325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

VRT-325 Mechanism of Action in F508del-CFTR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of VRT-325, a small molecule corrector of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document synthesizes key findings on its biochemical and cellular effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Executive Summary

This compound is a quinazoline-based pharmacological chaperone identified through high-throughput screening. It directly binds to the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF), to partially correct its misfolding and trafficking defects. The primary mechanism of this compound involves the stabilization of the first nucleotide-binding domain (NBD1), which is destabilized by the deletion of phenylalanine at position 508. This stabilization facilitates the partial maturation of the F508del-CFTR protein and its trafficking from the endoplasmic reticulum (ER) to the cell surface, leading to a modest restoration of chloride channel function. However, at higher concentrations, this compound can exhibit inhibitory effects on the channel's ATPase activity. Its effects are additive with other corrector compounds, suggesting a distinct mechanism of action that can be leveraged in combination therapies.

Quantitative Effects of this compound on F508del-CFTR

The efficacy of this compound in correcting the F508del-CFTR defect has been quantified through various biochemical and functional assays. The following tables summarize key quantitative data from published studies.

ParameterCell LineThis compound ConcentrationObserved EffectReference
F508del-CFTR Maturation HEK-2936.7 µM~15% of wild-type CFTR maturation efficiency[1]
Baby Hamster Kidney (BHK)Not specified4-fold greater maturation in combination with Corr-2b than this compound alone[2]
EC50 for Folding Promotion Not specified~2 µMHalf-maximal effective concentration for promoting F508del-CFTR folding[2]
Half-life of Mature F508del-CFTR (Band C) HEK-2936.7 µMIncreased from 4.9 hours to 7.7 hours[3]

Table 1: Biochemical Correction of F508del-CFTR by this compound

AssayCell LineThis compound ConcentrationKey FindingReference
Chloride Ion Conductance Non-CF human bronchial epithelial culturesNot specifiedIncreased activity by at least 10%[2]
cAMP-mediated Halide Flux Temperature-rescued F508del-CFTR expressing cellsShort-term pretreatmentModest but significant inhibition[4]
ATPase Activity Purified and reconstituted F508del-CFTR10 µMInhibition of ATPase activity[5]
Purified and reconstituted F508del-CFTRNot specifiedDecreased apparent affinity for ATP[4]

Table 2: Functional Modulation of F508del-CFTR by this compound

Mechanism of Action: Signaling and Molecular Interactions

This compound acts as a pharmacological chaperone by directly interacting with the F508del-CFTR protein. The F508del mutation leads to the misfolding of NBD1, which in turn disrupts inter-domain interactions, particularly between NBD1 and the membrane-spanning domains (MSDs). This misfolded protein is recognized by the ER quality control system and targeted for premature degradation. This compound is proposed to bind to NBD1, stabilizing its conformation and promoting proper domain assembly. This partial correction allows a fraction of the F508del-CFTR protein to bypass ER degradation and traffic to the cell surface, where it can function as a chloride channel.

VRT325_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Trafficking Trafficking cluster_Membrane Cell Membrane F508del_CFTR_unfolded F508del-CFTR (Misfolded NBD1) F508del_CFTR_corrected Partially Corrected F508del-CFTR F508del_CFTR_unfolded->F508del_CFTR_corrected Conformational Stabilization Degradation Proteasomal Degradation F508del_CFTR_unfolded->Degradation ER Quality Control VRT325 This compound VRT325->F508del_CFTR_unfolded Binds to NBD1 Golgi Golgi Apparatus F508del_CFTR_corrected->Golgi ER Exit Functional_CFTR Functional F508del-CFTR (Reduced Po) Golgi->Functional_CFTR Maturation & Transport Cl_ion Cl- Cl_ion->Functional_CFTR Chloride Efflux

This compound Mechanism of Action on F508del-CFTR.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on F508del-CFTR.

Cell Culture and Corrector Treatment

Epithelial cell lines such as Fischer Rat Thyroid (FRT), baby hamster kidney (BHK), or human bronchial epithelial cells (CFBE41o-) stably expressing F508del-CFTR are commonly used.

  • Cell Seeding: Seed cells onto permeable supports (e.g., Transwell inserts) at a high density to allow for differentiation and formation of a polarized monolayer.

  • Culture Conditions: Culture cells for 7-14 days post-confluence to achieve high transepithelial electrical resistance (TEER > 300 Ω·cm²).

  • Corrector Incubation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in the cell culture medium to the desired final concentration (typically in the 1-10 µM range). Incubate the cells with the this compound-containing medium for 24-48 hours at 37°C. A vehicle control (e.g., DMSO) must be run in parallel.

Western Blotting for CFTR Maturation

This technique is used to assess the extent of F508del-CFTR processing and maturation.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 37°C for 15 minutes.

  • SDS-PAGE: Separate the proteins on a 6% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CFTR (e.g., anti-CFTR clone M3A7) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities for the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) using densitometry software like ImageJ. The maturation efficiency is calculated as the ratio of Band C to the total CFTR (Band B + Band C).

Western_Blot_Workflow start This compound Treated Cells lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE (6% Gel) quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking (5% Milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-CFTR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (Band B vs. Band C) detection->analysis end Quantification of Maturation analysis->end

Western Blotting Experimental Workflow.
Ussing Chamber Assay for Chloride Secretion

This assay measures transepithelial ion transport in polarized epithelial monolayers.

  • System Preparation: Equilibrate the Ussing chamber system to 37°C. Prepare fresh Ringer's solution and continuously bubble it with 95% O2 / 5% CO2.

  • Mounting: Mount the permeable support with the this compound-treated cell monolayer between the two halves of the Ussing chamber.

  • Equilibration: Fill both chambers with pre-warmed Ringer's solution and allow the system to equilibrate.

  • Measurement Protocol:

    • Add a sodium channel blocker (e.g., 100 µM amiloride) to the apical chamber to inhibit sodium absorption.

    • Establish a chloride gradient by replacing the apical solution with a low-chloride solution.

    • Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., 10 µM forskolin (B1673556) and 100 µM IBMX) to both chambers.

    • Optionally, add a CFTR potentiator (e.g., 10 µM genistein (B1671435) or 1 µM VX-770) to maximize channel opening.

    • Inhibit the CFTR-dependent current with a specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm the specificity of the measured current.

  • Data Analysis: Record the short-circuit current (Isc) throughout the experiment. The change in Isc (ΔIsc) in response to CFTR stimulation and inhibition reflects the this compound-corrected F508del-CFTR function.

Limited Proteolysis Assay

This assay assesses changes in the conformational stability of F508del-CFTR upon this compound binding.

  • Membrane Preparation: Isolate crude membranes from cells treated with this compound or vehicle control.

  • Protease Digestion: Resuspend the membranes in a suitable buffer and treat with varying concentrations of a protease (e.g., trypsin) for a defined period on ice or at a specific temperature.

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor and SDS-PAGE sample buffer.

  • Western Blotting: Analyze the digested samples by Western blotting using domain-specific CFTR antibodies (e.g., antibodies against NBD1 and NBD2).

  • Analysis: Compare the proteolytic fragmentation patterns of F508del-CFTR from this compound-treated and untreated cells. Increased resistance to proteolysis in specific domains indicates conformational stabilization.

Conclusion

This compound serves as a valuable tool compound for studying the correction of F508del-CFTR. Its mechanism of action, centered on the stabilization of NBD1, provides a clear rationale for its ability to partially restore protein trafficking and function. While its efficacy as a monotherapy is modest, its additive effects with other correctors highlight the potential of combination therapies that target different aspects of the F508del-CFTR defect. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of more effective CFTR modulators.

References

The Molecular Target of VRT-325: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and mechanism of action of VRT-325, a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This document details the binding site, the effects on protein conformation and function, and the experimental protocols used to elucidate these properties.

Executive Summary

This compound is a pharmacological chaperone that directly targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically the misfolded F508del-CFTR mutant. The deletion of phenylalanine at position 508 is the most common mutation causing cystic fibrosis (CF), leading to the retention of the CFTR protein in the endoplasmic reticulum (ER) and its subsequent degradation. This compound facilitates the proper folding and trafficking of F508del-CFTR to the cell surface, thereby partially restoring its function as a chloride ion channel. Evidence strongly indicates that this compound directly binds to the first nucleotide-binding domain (NBD1) of F508del-CFTR, stabilizing its conformation and promoting its maturation.

Molecular Target and Mechanism of Action

The primary molecular target of this compound is the F508del mutant of the CFTR protein.[1][2][3] this compound acts as a "corrector" by physically interacting with the protein to aid in its proper folding.

Binding Site:

Studies have demonstrated that this compound directly binds to the Nucleotide-Binding Domain 1 (NBD1) of the F508del-CFTR protein.[1] This interaction is crucial for its corrective function. The binding of this compound to NBD1 is thought to stabilize this domain, which is destabilized by the F508del mutation.[3] This stabilization is a critical step in allowing the mutant protein to escape the ER quality control machinery.

Mechanism of Action:

The binding of this compound to the NBD1 domain of F508del-CFTR initiates a cascade of events that leads to the partial rescue of the protein's function:

  • Conformational Correction: this compound induces a conformational change in the NBD1 domain, partially restoring its compactness.[4] This correction helps to overcome the misfolding caused by the F508del mutation.

  • Improved Trafficking: By correcting the protein's conformation, this compound facilitates the trafficking of F508del-CFTR from the endoplasmic reticulum to the Golgi apparatus for further processing and subsequent insertion into the plasma membrane.[2]

  • Modified ATPase Activity: this compound has been shown to modify the ATPase activity of F508del-CFTR.[3][5] Interestingly, while it promotes the maturation of the protein, at higher concentrations, it can inhibit its ATP-dependent channel gating.[3][5] This suggests a complex interaction where the compound stabilizes the protein structure, potentially at the cost of optimal channel function.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the activity of this compound.

ParameterValueCell Line/SystemReference
EC₅₀ for F508del-CFTR Folding Promotion ≈ 2 µMNot specified[1]
Effective Concentration in Cell Systems 1 - 10 µMVarious[3]
Concentration for Limited Proteolysis Assay 10 µMHEK cells expressing F508del-CFTR[4]
Concentration for ATPase Activity Assay 10 µMPurified and reconstituted F508del-CFTR[3]
Concentration in Ussing Chamber Studies 6.7 µMCultured F508del-HBE cells[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with F508del-CFTR.

Limited Proteolysis Assay

This assay is used to assess changes in the conformational stability of F508del-CFTR upon treatment with this compound. A more compact and properly folded protein will be more resistant to digestion by proteases.

Protocol:

  • Cell Culture and Treatment:

    • Culture Human Embryonic Kidney (HEK) cells stably expressing F508del-CFTR.

    • Treat the cells with 10 µM this compound (or vehicle control, e.g., DMSO) for 48 hours at 37°C.[4]

  • Crude Membrane Isolation:

    • Harvest the cells and resuspend them in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).

    • Lyse the cells by sonication or dounce homogenization.

    • Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the crude membranes.

    • Resuspend the membrane pellet in a resuspension buffer (40 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EGTA).[4]

  • Trypsin Digestion:

    • Keep the resuspended membranes on ice.

    • Add varying concentrations of trypsin (e.g., 0, 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µg/ml) to the membrane samples.[4]

    • Incubate on ice for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with antibodies specific for different domains of CFTR (e.g., NBD1, NBD2) to visualize the digestion pattern.

    • Analyze the band intensities to determine the degree of protease resistance.

CFTR ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified and reconstituted F508del-CFTR in the presence and absence of this compound.

Protocol:

  • Protein Purification and Reconstitution:

    • Purify F508del-CFTR protein from a suitable expression system (e.g., Sf9 insect cells).

    • Reconstitute the purified protein into proteoliposomes.

  • ATPase Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM NaN₃).

    • Add the reconstituted F508del-CFTR proteoliposomes to the reaction buffer.

    • Add this compound to the desired final concentration (e.g., 10 µM).

    • Initiate the reaction by adding ATP, including a radioactive tracer such as [γ-³²P]ATP.

    • Incubate the reaction at 37°C.

  • Detection of ATP Hydrolysis:

    • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a solution containing EDTA).

    • Separate the liberated radioactive phosphate (B84403) (³²Pi) from the unhydrolyzed [γ-³²P]ATP using thin-layer chromatography (TLC).

    • Quantify the amount of ³²Pi to determine the rate of ATP hydrolysis.

  • Data Analysis:

    • Calculate the specific ATPase activity (e.g., in nmol ATP hydrolyzed/min/mg protein).

    • Compare the activity in the presence of this compound to the vehicle control.

Ussing Chamber Assay for Chloride Secretion

This electrophysiological technique measures ion transport across an epithelial cell monolayer, providing a functional readout of CFTR channel activity.

Protocol:

  • Cell Culture:

    • Culture human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation on permeable supports until they form a polarized and confluent monolayer.

    • Treat the cells with this compound (e.g., 6.7 µM) for 48 hours prior to the experiment to allow for correction and trafficking of F508del-CFTR.[6]

  • Ussing Chamber Setup:

    • Mount the permeable supports containing the HBE cell monolayers in an Ussing chamber.

    • Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions (e.g., Krebs-bicarbonate Ringer solution).

    • Maintain the temperature at 37°C and continuously gas the solutions with 95% O₂/5% CO₂.

    • Short-circuit the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.

  • Measurement of CFTR-dependent Chloride Secretion:

    • Inhibit the epithelial sodium channel (ENaC) by adding amiloride (B1667095) to the apical solution.

    • Stimulate CFTR activity by adding a cAMP agonist, such as forskolin, to the basolateral solution.

    • Potentiate the activity of any rescued CFTR channels by adding a potentiator like genistein (B1671435) or VX-770 to the apical solution.

    • Inhibit CFTR-dependent chloride secretion by adding a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical solution.

  • Data Analysis:

    • The change in Isc in response to the CFTR agonists and inhibitors is a measure of CFTR-dependent chloride transport.

    • Compare the Isc in this compound-treated cells to that in vehicle-treated cells to determine the extent of functional correction.

Visualizations

Signaling and Trafficking Pathway

VRT325_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane F508del_misfolded F508del-CFTR (Misfolded) F508del_corrected F508del-CFTR (Corrected Conformation) F508del_misfolded->F508del_corrected Conformational Rescue Degradation Proteasomal Degradation F508del_misfolded->Degradation Default Pathway VRT325 This compound VRT325->F508del_misfolded Binds to NBD1 F508del_maturing Maturation & Glycosylation F508del_corrected->F508del_maturing Trafficking F508del_functional Functional F508del-CFTR F508del_maturing->F508del_functional Trafficking Ion_transport Chloride Ion Transport F508del_functional->Ion_transport Gating Cl_ion Cl- Cl_ion->Ion_transport

Caption: Mechanism of action of this compound on F508del-CFTR.

Experimental Workflow: Limited Proteolysis

Limited_Proteolysis_Workflow start HEK cells expressing F508del-CFTR treatment Treat with 10 µM this compound or Vehicle for 48h start->treatment harvest Harvest Cells treatment->harvest lysis Cell Lysis and Crude Membrane Isolation harvest->lysis digestion Trypsin Digestion (Concentration Gradient) lysis->digestion sds_page SDS-PAGE digestion->sds_page western_blot Western Blot with CFTR Domain-Specific Antibodies sds_page->western_blot analysis Analyze Proteolytic Fragments to Assess Conformational Stability western_blot->analysis end Conclusion on Conformational Rescue analysis->end

Caption: Workflow for the limited proteolysis experiment.

Experimental Workflow: Ussing Chamber Assay

Ussing_Chamber_Workflow start Culture F508del HBE cells on permeable supports treatment Treat with this compound (e.g., 6.7 µM) for 48h start->treatment mount Mount cell monolayer in Ussing Chamber treatment->mount measure_isc Measure Short-Circuit Current (Isc) mount->measure_isc add_amiloride Add Amiloride (Inhibit ENaC) measure_isc->add_amiloride add_forskolin Add Forskolin (Stimulate CFTR) add_amiloride->add_forskolin add_potentiator Add Potentiator (e.g., VX-770) add_forskolin->add_potentiator add_inhibitor Add CFTR Inhibitor (e.g., CFTRinh-172) add_potentiator->add_inhibitor analysis Analyze changes in Isc to quantify CFTR function add_inhibitor->analysis end Determine extent of functional correction analysis->end

Caption: Workflow for the Ussing chamber electrophysiology experiment.

References

VRT-325: A Technical Chronicle of a Pioneering CFTR Corrector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and development history of VRT-325, a pioneering small molecule in the field of cystic fibrosis therapeutics. This compound emerged from early high-throughput screening efforts as a corrector of the most common cystic fibrosis-causing mutation, F508del, in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document provides a comprehensive overview of its mechanism of action, preclinical evaluation, and the experimental methodologies that defined its characterization.

Discovery and Initial Characterization

This compound was identified by Vertex Pharmaceuticals through a high-throughput screening (HTS) campaign designed to find compounds that could rescue the defective trafficking of the F508del-CFTR protein.[1][2] The F508del mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation, thus preventing it from reaching the cell membrane to function as a chloride ion channel.[3] this compound, a quinazoline (B50416) derivative, was found to promote the efflux of ΔF508-CFTR from the endoplasmic reticulum, thereby restoring chloride transport in epithelial cells derived from cystic fibrosis patients.[1][2]

Mechanism of Action: A Direct Interaction

Subsequent mechanistic studies revealed that this compound acts as a pharmacological chaperone, directly binding to the mutant CFTR protein to facilitate its proper folding.[1][4] Specifically, this compound was shown to interact with the first nucleotide-binding domain (NBD1) of CFTR.[5] This interaction is thought to stabilize the NBD1 domain, a critical step that is disrupted by the F508del mutation, allowing the protein to pass the ER's quality control mechanisms and traffic to the cell surface.[1][4] Interestingly, while promoting trafficking, high concentrations of this compound were observed to cause a modest inhibition of the CFTR channel's chloride ion flux, suggesting a complex interaction with the protein that affects both its maturation and gating properties.[1][6]

Preclinical Efficacy and Quantitative Analysis

This compound demonstrated promising effects in various in vitro models, effectively increasing the amount of mature, functional F508del-CFTR at the cell surface and restoring chloride channel activity.

In Vitro Efficacy Data
ParameterCell LineValueReference
Effective Concentration Range Various cell systems1–10 µM[1]
EC50 for Chloride Secretion Human bronchial epithelial (HBE) cells from F508del homozygous patients1.4 µM[7]
Maximal F508del-CFTR Maturation HEK-293 cells6.8 ± 2% (at 6.7 µM)[7]
Increase in F508del-CFTR Half-life (Band C) HEK-293 cellsFrom 4.9 ± 0.1 h to 7.7 ± 1.1 h (at 6.7 µM)[7]
Comparative Efficacy

While a foundational discovery, this compound's efficacy was later surpassed by next-generation correctors. For instance, in cultured F508del-HBE cells, VX-809 (Lumacaftor) was found to be significantly more efficacious than this compound.[8] However, studies also showed that this compound had additive effects when used in combination with other correctors like Corr-4a and VX-809, suggesting that they may act through distinct mechanisms to rescue F508del-CFTR.[5][8]

Experimental Protocols

The characterization of this compound involved a series of key experiments to elucidate its mechanism and quantify its efficacy.

High-Throughput Screening (HTS) for CFTR Correctors

The initial discovery of this compound involved a cell-based HTS assay designed to identify compounds that increase the function of F508del-CFTR at the cell surface. A common method for such screens is the measurement of halide efflux using a halide-sensitive fluorescent protein, such as the yellow fluorescent protein (YFP).

Exemplary HTS Protocol using YFP-based Halide Efflux:

  • Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensing YFP are commonly used.

  • Cell Plating: Cells are seeded into 384-well microplates.

  • Compound Incubation: The cells are incubated with library compounds (including this compound) for 16-24 hours at 37°C to allow for correction of the F508del-CFTR trafficking defect.

  • Assay Procedure:

    • The cells are washed to remove the compounds.

    • A cocktail containing a cAMP agonist (e.g., forskolin) and a potentiator (e.g., genistein) is added to activate any F508del-CFTR that has reached the cell surface.

    • The plate is then transferred to a fluorescence plate reader.

    • A solution containing iodide is injected into the wells, and the rate of YFP fluorescence quenching due to iodide influx is measured.

  • Data Analysis: An increased rate of fluorescence quenching compared to vehicle-treated cells indicates that the test compound has successfully corrected the trafficking of F508del-CFTR.

Ussing Chamber Assay for Transepithelial Chloride Current

This assay provides a functional measurement of CFTR-mediated chloride transport across a polarized epithelial monolayer.

Protocol:

  • Cell Culture: Human bronchial epithelial cells from CF patients with the F508del/F508del genotype are cultured on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

  • Corrector Incubation: The cell monolayers are incubated with this compound (e.g., 10 µM) for 24-48 hours.

  • Ussing Chamber Setup: The permeable supports are mounted in Ussing chambers, which separate the apical and basolateral sides of the epithelium. Each chamber is filled with a physiological Ringer's solution and maintained at 37°C.

  • Measurement of Short-Circuit Current (Isc):

    • The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • A cAMP agonist like forskolin (B1673556) is added to stimulate CFTR-mediated chloride secretion, resulting in an increase in Isc.

    • A specific CFTR inhibitor (e.g., CFTRinh-172) can be added at the end to confirm that the observed current is CFTR-dependent.

  • Data Analysis: The magnitude of the forskolin-stimulated Isc in this compound-treated cells is compared to that in vehicle-treated cells to quantify the corrector's efficacy.

Cell Surface Biotinylation for Quantifying Cell Surface CFTR

This biochemical assay is used to determine the amount of CFTR protein present at the plasma membrane.

Protocol:

  • Cell Treatment: Cells expressing F508del-CFTR (e.g., HEK-293 or CFBE) are treated with this compound or a vehicle control for a specified period (e.g., 16-24 hours).

  • Biotinylation: The cells are cooled to 4°C to halt membrane trafficking. A membrane-impermeable biotinylating agent (e.g., sulfo-NHS-SS-biotin) is added to the cell culture medium, which labels proteins on the cell surface.

  • Cell Lysis: The biotinylation reaction is quenched, and the cells are lysed.

  • Streptavidin Pulldown: The cell lysate is incubated with streptavidin-coated beads, which bind to the biotinylated proteins.

  • Western Blotting: The captured proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using a CFTR-specific antibody to detect the mature, complex-glycosylated form (Band C) of CFTR.

  • Analysis: The intensity of the CFTR band from the this compound-treated sample is compared to the control to quantify the increase in cell surface CFTR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular pathway affected by this compound and the general workflows of the experiments used in its characterization.

F508del_CFTR_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded F508del-CFTR (Misfolded) ER_QC ER Quality Control F508del_CFTR_misfolded->ER_QC Trafficking attempt F508del_CFTR_processing Processing & Maturation F508del_CFTR_misfolded->F508del_CFTR_processing Successful Trafficking Proteasome Proteasomal Degradation ER_QC->Proteasome Retention & Degradation F508del_CFTR_functional Functional F508del-CFTR F508del_CFTR_processing->F508del_CFTR_functional Insertion into membrane VRT325 This compound VRT325->F508del_CFTR_misfolded Binds to NBD1, promotes folding Experimental_Workflow cluster_Discovery Discovery Phase cluster_Characterization Preclinical Characterization HTS High-Throughput Screening (YFP-based halide efflux) Hit_ID Hit Identification (this compound) HTS->Hit_ID Ussing Ussing Chamber Assay (Functional Rescue) Hit_ID->Ussing Biotinylation Cell Surface Biotinylation (Trafficking Rescue) Hit_ID->Biotinylation Mechanism Mechanism of Action Studies (Direct Binding Assay) Hit_ID->Mechanism

References

VRT-325 as a Pharmacological Chaperone for CFTR: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cystic Fibrosis (CF) is a life-limiting autosomal recessive genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells, crucial for maintaining ion and water balance.[2][4][5] The most prevalent CF-causing mutation, present in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[6][7] This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation by the cell's quality control machinery, resulting in a minimal amount of functional protein at the cell surface.[3][5][8]

One promising therapeutic strategy for F508del-CFTR is the use of small molecules known as pharmacological chaperones, or "correctors," which aim to rescue the protein's folding, processing, and trafficking to the plasma membrane.[9][10][11] VRT-325, a quinazoline (B50416) derivative identified through high-throughput screening by Vertex Pharmaceuticals, is a pioneering and extensively studied CFTR corrector.[12] It was the first such compound demonstrated to bind directly to the CFTR protein, offering significant promise and validating the corrector-based therapeutic approach for CF.[12] This guide provides an in-depth technical overview of this compound, its mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound acts as a pharmacological chaperone to facilitate the conformational maturation of the F508del-CFTR protein within the endoplasmic reticulum.[9] Its primary mechanism involves direct interaction with the mutant protein, which helps stabilize its structure and evade ER-associated degradation (ERAD).

Key aspects of its mechanism include:

  • Direct Binding to NBD1: this compound was the first corrector shown to bind directly to purified, reconstituted CFTR.[12] Subsequent studies have illustrated that its binding site is on the first nucleotide-binding domain (NBD1), the domain destabilized by the F508del mutation.[9][13]

  • Stabilization of NBD1: Limited proteolysis experiments have shown that this compound treatment improves the conformational stability of F508del-NBD1.[12][13] This stabilization is a critical step in rescuing the overall protein structure. However, this effect does not extend to NBD2 or the full-length protein, which may account for its limited correction efficacy.[13]

  • Promotion of Inter-Domain Interactions: The F508del mutation disrupts critical interactions between NBD1 and other domains, particularly the membrane-spanning domains (MSDs).[13] this compound has been reported to help restore these inter-domain interactions, further aiding the protein in achieving a more native-like conformation.[12]

  • Non-Specificity: While effective for F508del-CFTR, this compound is not entirely specific. It has been shown to improve the trafficking and processing of other misfolded membrane proteins, such as P-glycoprotein (P-gp) and hERG potassium channels, suggesting it may act on a more general mechanism involved in protein processing.[6][9][12][14]

  • Inhibition at High Concentrations: Interestingly, despite its positive effects on protein trafficking, this compound at high concentrations (e.g., 25 μM) can inhibit the channel function of rescued CFTR by decreasing ATP-dependent conformational dynamics.[12]

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ribosome Ribosome Nascent Nascent F508del-CFTR (Unfolded) Ribosome->Nascent Translation Misfolded Misfolded F508del-CFTR (NBD1 Unstable) Nascent->Misfolded Misfolding Corrected Partially Corrected CFTR (NBD1 Stabilized) Misfolded->Corrected Binding & Stabilization ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD ER Quality Control VRT325 This compound VRT325->Misfolded GolgiNode Processing & Complex Glycosylation (Band C formation) Corrected->GolgiNode ER Exit PM_CFTR Functional CFTR Channel GolgiNode->PM_CFTR Trafficking

Caption: Mechanism of this compound action on F508del-CFTR processing.

Quantitative Data

The efficacy of this compound has been quantified in various cellular models. The data highlights its dose-dependent activity and its synergistic effects when combined with other correctors.

Table 1: Efficacy of this compound in F508del-CFTR Correction

ParameterCell LineValue/EffectReference
EC₅₀ (Folding Correction)-~2 µM[9]
Effective Concentration General Cell Systems1 - 10 µM[12]
Correction Efficiency -~20% of Wild-Type CFTR levels[13]
Mature Protein (Band C) BHK cellsIncreased from <5% to 21% of total CFTR[15]
Additive Effect (with corr-2b) BHK cellsMature CFTR increased to 44% of total[15]
Additive Effect (with corr-4a) BHK cellsMature CFTR increased to 32% of total[15]
Additive Effect (with VX-809) F508del-HBE cellsAdditive increase in Cl⁻ transport[6]
Cell Surface Expression BHK cells2-4 fold increase when combined with corr-2b[15]

Table 2: Comparison of this compound with Other CFTR Correctors

CorrectorEfficacy in HBE cells (Cl⁻ transport vs. control)Specificity for CFTRKey FeatureReference
This compound ~1.5-fold increaseLow (also corrects P-gp, hERG)First corrector shown to bind directly to CFTR.[6][12][14][16]
Corr-4a ~1.2-fold increaseLow (also corrects P-gp, hERG)Acts on biogenic intermediates; no evidence of direct binding.[6][12][14][16]
VX-809 (Lumacaftor) ~6-fold increaseHigh (selective for CFTR)More potent and selective than this compound; acts early in biogenesis.[6][14][16][17]
RDR1 ~Half the efficacy of this compound at 10 µMHigh (binds directly to isolated NBD1)Mild corrector and potentiator activity.[12]

Experimental Protocols

The characterization of this compound relies on a combination of biochemical assays to assess protein processing and functional assays to measure ion channel activity.

Cell Culture and Compound Treatment
  • Cell Lines: A variety of cell models are used, including heterologous expression systems like Baby Hamster Kidney (BHK) and Human Embryonic Kidney (HEK-293) cells stably or transiently expressing F508del-CFTR.[9][14][15][18] More physiologically relevant models include Fischer Rat Thyroid (FRT) cells and primary Human Bronchial Epithelial (HBE) cells cultured at an air-liquid interface (ALI) to form differentiated, polarized monolayers.[16][19]

  • Treatment Protocol: Cells are typically incubated with this compound for 24 to 48 hours to allow for the synthesis, correction, and trafficking of new F508del-CFTR protein.[6][18] The compound is dissolved in a solvent like DMSO, and concentrations typically range from 1 µM to 10 µM.[12] Vehicle-treated cells (DMSO only) serve as the negative control.

Biochemical Assays: Assessing CFTR Processing and Conformation
  • Methodology: Immunoblotting (Western Blot)

    • Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay) to ensure equal loading.

    • Electrophoresis & Transfer: Equal amounts of protein are separated by molecular weight using SDS-PAGE and then transferred to a nitrocellulose or PVDF membrane.

    • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific to CFTR. This is followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Visualization: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The immature, core-glycosylated ER form (Band B, ~140 kDa) is distinguished from the mature, complex-glycosylated, post-Golgi form (Band C, ~180 kDa).[5][20]

    • Quantification: Densitometry is used to quantify the intensity of Band B and Band C. The correction efficiency is often expressed as the ratio of Band C to total CFTR (Band B + Band C).[15]

  • Methodology: Limited Proteolysis

    • Membrane Preparation: Crude cell membranes are isolated from this compound-treated and control cells.

    • Protease Digestion: The membranes are incubated with varying concentrations of a protease (e.g., trypsin) for a defined period at a specific temperature.

    • Quenching and Analysis: The reaction is stopped, and the resulting fragments are analyzed by SDS-PAGE and immunoblotting using domain-specific CFTR antibodies (e.g., against NBD1 or NBD2).

    • Interpretation: A change in the protease digestion pattern, such as the appearance of more resistant fragments, indicates a change in protein conformation and stability induced by the corrector.[13]

Functional Assays: Assessing CFTR Channel Activity
  • Methodology: Ussing Chamber Electrophysiology

    • Cell Culture: Polarized epithelial cells (e.g., HBE cells) are grown on permeable filter supports until a high transepithelial electrical resistance (TEER) is achieved.[19]

    • Chamber Mounting: The filter support is mounted in a modified Ussing chamber, separating the apical and basolateral compartments.[19]

    • Measurement: A basolateral-to-apical chloride gradient is established. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is measured.[19][20]

    • Pharmacological Modulation: CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist (e.g., forskolin) to the basolateral side. A CFTR potentiator (e.g., genistein (B1671435) or ivacaftor) can be added to maximize channel opening. Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

    • Interpretation: An increase in the forskolin-stimulated, inhibitor-sensitive Isc in this compound-treated cells compared to controls indicates functional rescue of F508del-CFTR.

  • Methodology: Iodide Efflux Assay

    • Cell Culture & Treatment: Cells (e.g., BHK or FRT) are grown on plates and treated with this compound.[18]

    • Iodide Loading: Cells are loaded with a buffer containing sodium iodide (NaI) for approximately one hour.

    • Efflux Measurement: The loading buffer is replaced with an iodide-free buffer. At timed intervals, the buffer is collected, and the amount of iodide released from the cells is measured using an iodide-selective electrode.[21]

    • Stimulation: After establishing a baseline efflux rate, a cAMP-stimulating cocktail (e.g., forskolin (B1673556) and isobutylmethylxanthine) is added to activate CFTR channels and stimulate iodide efflux.[21]

    • Interpretation: The peak rate of stimulated iodide efflux is calculated. A higher rate in this compound-treated cells indicates a greater density of functional CFTR channels at the plasma membrane.[18]

cluster_biochem Biochemical Analysis (Protein Processing) cluster_func Functional Analysis (Channel Activity) start Start: F508del-CFTR expressing cells (e.g., HBE, BHK) treatment Treatment (24-48h) start->treatment control Vehicle Control (DMSO) treatment->control vrt325 This compound treatment->vrt325 lysis Cell Lysis control->lysis cells Treated Cells vrt325->lysis vrt325->cells western Immunoblotting (Western Blot) lysis->western proteolysis Limited Proteolysis lysis->proteolysis quantify Quantify: - Band C / Total CFTR Ratio - NBD1 Stability western->quantify proteolysis->quantify ussing Ussing Chamber cells->ussing iodide Iodide Efflux Assay cells->iodide measure Measure: - Forskolin-stimulated Isc - Iodide Efflux Rate ussing->measure iodide->measure

Caption: Experimental workflow for the evaluation of this compound.

Specificity Profile

A key characteristic of early-generation correctors like this compound is their relative lack of specificity compared to newer compounds. This compound not only corrects F508del-CFTR but also other misfolded proteins, whereas second-generation correctors like VX-809 (Lumacaftor) are highly selective for CFTR. This suggests they may act through distinct molecular targets or pathways.[6][14] The additive functional rescue observed when this compound and VX-809 are used in combination further supports the hypothesis that they have different mechanisms of action.[6][14]

cluster_proteins Misfolded Membrane Proteins CFTR F508del-CFTR Pgp Mutant P-glycoprotein hERG Mutant hERG Channel VRT325 This compound (Corrector) VRT325->CFTR Corrects VRT325->Pgp Corrects VRT325->hERG Corrects VX809 VX-809 (Corrector) VX809->CFTR Corrects (Selective)

Caption: Logical relationship of CFTR corrector specificity.

Conclusion

This compound is a landmark pharmacological chaperone in the history of Cystic Fibrosis research. It was the first small molecule demonstrated to directly bind and partially correct the underlying folding defect of the F508del-CFTR protein.[12] Studies with this compound were instrumental in validating the therapeutic strategy of using correctors to rescue mutant CFTR trafficking and function. While its modest efficacy and lack of specificity have led to its supersession in clinical development by more potent and selective next-generation correctors like Lumacaftor (VX-809), this compound remains an invaluable research tool.[6][9][16] It continues to be used in laboratories to probe the intricate mechanisms of CFTR folding, understand how different classes of correctors can work synergistically, and aid in the discovery of novel therapeutic strategies for Cystic Fibrosis.

References

VRT-325: A Biophysical and Biochemical Profile of a CFTR Corrector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRT-325 is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, specifically targeting the most common mutation, F508del. This mutation leads to misfolding and premature degradation of the CFTR protein, preventing its transit to the cell membrane and resulting in a loss of chloride ion channel function. This compound has been instrumental in the foundational research of CFTR correctors, demonstrating the feasibility of pharmacologically chaperoning misfolded proteins to their correct cellular location and partially restoring their function. This technical guide provides an in-depth overview of the biochemical and biophysical properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Biochemical and Physical Properties

This compound is a quinazoline (B50416) derivative with the following chemical properties:

PropertyValue
Molecular Formula C₂₇H₃₄N₄O₄S
Molecular Weight 510.65 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Biophysical Interaction with F508del-CFTR

Effects on ATPase Activity

This compound modulates the ATPase activity of F508del-CFTR, a critical function for channel gating. Treatment with this compound leads to a significant decrease in the apparent affinity of the nucleotide-binding domain 1 (NBD1) for ATP, as evidenced by an increase in the Michaelis constant (Km).

ParameterVehicle (DMSO)This compound (25 µM)
Km (ATP) 0.22 ± 0.06 mM2.87 ± 0.33 mM
Vmax No significant changeNo significant change

Table 1: Effect of this compound on the ATPase kinetics of purified and reconstituted F508del-CFTR.

Efficacy in Cellular Systems

In cellular models expressing F508del-CFTR, this compound has been shown to be effective in the low micromolar range.

Assay TypeCell LineEffective ConcentrationObserved Effect
F508del-CFTR TraffickingHuman Bronchial Epithelial (HBE) cells6.7 µM~15% rescue of wild-type CFTR maturation
Chloride TransportVarious cell systems1 - 10 µMPartial restoration of chloride channel function

Table 2: Cellular Efficacy of this compound.

Mechanism of Action: A Signaling Pathway Perspective

This compound acts as a pharmacological chaperone, binding to the NBD1 domain of the F508del-CFTR protein. This interaction is thought to stabilize the NBD1 domain, facilitating proper folding and allowing the mutant protein to escape the endoplasmic reticulum-associated degradation (ERAD) pathway. The corrected protein can then traffic to the cell membrane, where it can function as a chloride channel, albeit with altered gating kinetics due to the this compound-induced changes in ATP affinity.

VRT_325_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_unfolded Misfolded F508del-CFTR ERAD ERAD Pathway (Degradation) F508del_CFTR_unfolded->ERAD Default Pathway F508del_CFTR_folded Partially Corrected F508del-CFTR F508del_CFTR_unfolded->F508del_CFTR_folded Binding & Stabilization VRT325 This compound VRT325->F508del_CFTR_folded Trafficking Processing & Trafficking F508del_CFTR_folded->Trafficking Membrane_CFTR Functional F508del-CFTR (Altered Gating) Trafficking->Membrane_CFTR Ion_Transport Chloride Ion Transport Membrane_CFTR->Ion_Transport Partial Restoration

Caption: Mechanism of action of this compound as a pharmacological chaperone for F508del-CFTR.

Experimental Protocols

Limited Proteolysis Assay to Assess Conformational Correction

This assay is used to probe changes in the conformational stability of F508del-CFTR upon binding of this compound. A more compact and stable conformation will result in increased resistance to proteolytic digestion.

Workflow:

Limited_Proteolysis_Workflow start Isolate Membranes from F508del-CFTR expressing cells (treated with this compound or vehicle) protease Incubate with varying concentrations of Trypsin start->protease stop_reaction Stop reaction at defined time points with SDS-PAGE buffer protease->stop_reaction sds_page Separate fragments by SDS-PAGE stop_reaction->sds_page western_blot Transfer to membrane and probe with CFTR antibodies (e.g., anti-NBD1) sds_page->western_blot analysis Quantify proteolytic fragments to determine protease resistance western_blot->analysis

Caption: Workflow for the limited proteolysis assay to evaluate this compound-induced conformational changes in F508del-CFTR.

Methodology:

  • Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells or other suitable cell lines expressing F508del-CFTR. Treat cells with this compound (typically 10 µM) or vehicle (DMSO) for 24-48 hours.

  • Membrane Isolation: Harvest cells and isolate crude membranes by dounce homogenization followed by differential centrifugation.

  • Proteolytic Digestion: Resuspend membranes in a suitable buffer and incubate with a range of trypsin concentrations (e.g., 0-100 µg/mL) for a fixed time (e.g., 30 minutes) at 37°C.

  • Reaction Quenching: Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples.

  • Immunoblotting: Separate the protein fragments by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific to different domains of CFTR (e.g., NBD1).

  • Analysis: Quantify the intensity of the full-length and fragmented CFTR bands. An increase in the abundance of full-length or larger fragments in this compound-treated samples compared to vehicle indicates increased protease resistance and thus a more compact conformation.

Ussing Chamber Assay for Chloride Transport

This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing the functional rescue of CFTR by correctors like this compound.

Workflow:

Ussing_Chamber_Workflow start Culture F508del-CFTR expressing epithelial cells on permeable supports treatment Treat with this compound (e.g., 6.7 µM) for 24-48 hours start->treatment mount Mount permeable support in Ussing Chamber treatment->mount measure_isc Measure short-circuit current (Isc) mount->measure_isc pharmacology Sequentially add: 1. Amiloride (B1667095) (block ENaC) 2. Forskolin (B1673556) (activate CFTR) 3. CFTR inhibitor (confirm specificity) measure_isc->pharmacology analysis Quantify the change in Isc to determine CFTR-mediated chloride transport pharmacology->analysis

Caption: Workflow for the Ussing chamber assay to measure this compound-mediated rescue of F508del-CFTR chloride channel function.

Methodology:

  • Cell Culture: Grow primary HBE cells or other suitable epithelial cells homozygous for the F508del mutation on permeable supports until a confluent and polarized monolayer is formed.

  • Compound Treatment: Treat the monolayers with this compound (e.g., 6.7 µM) or vehicle for 24-48 hours to allow for correction and trafficking of F508del-CFTR.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system bathed in symmetrical Ringer's solution and maintained at 37°C.

  • Electrophysiological Recordings: Measure the short-circuit current (Isc), which is a measure of net ion transport.

  • Pharmacological Modulation:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents.

    • Add forskolin to both chambers to increase intracellular cAMP and activate CFTR.

    • Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-mediated.

  • Data Analysis: The magnitude of the forskolin-stimulated, CFTR inhibitor-sensitive Isc is a measure of functional CFTR at the cell surface. Compare the Isc from this compound-treated and vehicle-treated monolayers to determine the extent of functional rescue.

Conclusion

This compound has been a pivotal tool in understanding the molecular basis of F508del-CFTR correction. Its ability to directly bind to the NBD1 domain, induce a more stable conformation, and facilitate its trafficking to the cell membrane provides a clear, albeit partial, rescue of the mutant protein's function. The quantitative effects on ATPase activity and cellular chloride transport, along with the established experimental protocols, provide a solid framework for the continued investigation of CFTR correctors and the development of more efficacious therapeutic strategies for cystic fibrosis. While direct binding affinity data remains to be publicly disclosed, the wealth of functional evidence strongly supports its role as a direct-acting pharmacological chaperone.

VRT-325: A Technical Guide to its Impact on F508del-CFTR Protein Folding and Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of VRT-325, an early-generation CFTR corrector, on the folding and trafficking of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, with a particular focus on the F508del mutation. This document provides a comprehensive overview of the underlying molecular principles, experimental validation, and detailed protocols for the scientific community.

Executive Summary

Cystic fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the CFTR gene, which encodes an epithelial ion channel. The most common mutation, a deletion of phenylalanine at position 508 (F508del), leads to severe misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation by the proteasome.[1][2][3] this compound is a small molecule corrector that has been shown to partially rescue the F508del-CFTR protein by directly interacting with it, promoting its conformational maturation, and facilitating its trafficking to the cell surface, where it can function as a chloride channel.[1][3][4][5] This guide delves into the molecular mechanisms of this compound, presents quantitative data on its efficacy, and provides detailed experimental protocols to study its effects.

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein to facilitate its proper folding.[1][3] The primary binding site of this compound has been identified as the first nucleotide-binding domain (NBD1) of the CFTR protein.[4][6] The F508del mutation is located in NBD1 and destabilizes this domain, impairing its interaction with other CFTR domains, particularly the membrane-spanning domains (MSDs).[2][7]

This compound's interaction with NBD1 is believed to:

  • Promote NBD1 Compaction: By binding to F508del-NBD1, this compound helps to restore a more compact and stable conformation to this domain.[1]

  • Restore Inter-domain Interactions: This stabilization of NBD1 facilitates its proper interaction with the MSDs, a crucial step for the overall correct folding of the full-length CFTR protein.[1][6]

  • Facilitate ER Exit: By promoting a more native-like conformation, this compound enables a fraction of the F508del-CFTR protein to bypass the stringent endoplasmic reticulum quality control (ERQC) machinery, which would otherwise target it for degradation.[5][8][9] This allows the corrected protein to traffic through the Golgi apparatus to the plasma membrane.

It is important to note that while this compound shows efficacy in rescuing F508del-CFTR, it is not entirely specific and has been observed to affect the processing of other proteins.[10] Furthermore, its corrective effect is partial, and it often exhibits additive or synergistic effects when used in combination with other CFTR correctors that have different mechanisms of action.[4][10]

Signaling and Trafficking Pathway

The following diagram illustrates the CFTR folding and trafficking pathway and the intervention point of this compound.

CFTR_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Ribosome Ribosome Nascent_CFTR Nascent F508del-CFTR (Misfolded) Ribosome->Nascent_CFTR Translation ERQC ER Quality Control (e.g., CHIP, Hsp70) Nascent_CFTR->ERQC Recognition of Misfolding VRT325 This compound Nascent_CFTR->VRT325 Direct Binding to NBD1 Proteasome Proteasome-mediated Degradation ERQC->Proteasome Ubiquitination & Targeting Corrected_CFTR Partially Corrected F508del-CFTR VRT325->Corrected_CFTR Promotes Folding Golgi Golgi Processing (Complex Glycosylation) Corrected_CFTR->Golgi ER Exit & Trafficking Mature_CFTR Mature F508del-CFTR (Band C) Golgi->Mature_CFTR Maturation Chloride_Channel Functional Cl- Channel (Partial Activity) Mature_CFTR->Chloride_Channel Insertion into Plasma Membrane

This compound's role in F508del-CFTR processing.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the efficacy of this compound in correcting F508del-CFTR.

ParameterValueCell Line/SystemReference
EC50 for Folding Correction ~2 µMNot specified in the abstract[4]
Biosynthetic Rescue Efficacy ~20% of WT-CFTRNot specified in the abstract[1]

Table 1: Potency and Efficacy of this compound

Cell Line/SystemThis compound EffectReference
Baby Hamster Kidney (BHK) cells4-fold greater maturation efficiency when combined with Corr-2b[4]
Human Bronchial Epithelial (HBE) cellsIncreased chloride conductance to at least 10% of non-CF cultures[4]
Purified and reconstituted F508del-CFTRDecreased apparent ATP affinity, suggesting direct modification of protein structure[3]

Table 2: In Vitro Effects of this compound on F508del-CFTR

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on CFTR protein folding and trafficking.

Western Blot Analysis of CFTR Maturation

This protocol is used to assess the glycosylation state of CFTR, which indicates its trafficking through the ER and Golgi. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi.[11]

Western_Blot_Workflow start Start: Cell Culture (e.g., CFBE41o- cells expressing F508del-CFTR) treatment Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 24-48 hours start->treatment lysis Cell Lysis (RIPA buffer with protease inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sample_prep Sample Preparation (Laemmli buffer, heat at 37°C) quantification->sample_prep sds_page SDS-PAGE (6% Tris-glycine gel) sample_prep->sds_page transfer Protein Transfer (to PVDF or nitrocellulose membrane) sds_page->transfer blocking Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-CFTR antibody, e.g., 596, overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated anti-mouse IgG) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL substrate) secondary_ab->detection analysis Image Acquisition and Densitometry (Quantify Bands B and C) detection->analysis end End: Analyze C/(B+C) ratio analysis->end

Workflow for Western Blot analysis of CFTR.

Protocol Steps:

  • Cell Culture and Treatment: Plate cells (e.g., CFBE41o- expressing F508del-CFTR) and grow to confluency. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 24-48 hours at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix equal amounts of protein (e.g., 30-50 µg) with 2x Laemmli sample buffer and incubate at 37°C for 30 minutes.

  • SDS-PAGE: Separate the protein lysates on a 6% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against CFTR (e.g., clone 596) overnight at 4°C. Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash thoroughly with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Data Analysis: Perform densitometry on the captured image to quantify the intensity of Band B and Band C. Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C).

Immunoprecipitation of CFTR

Immunoprecipitation is used to isolate CFTR protein from a complex cell lysate for further analysis, such as Western blotting, when the protein expression is low.[12][13]

Protocol Steps:

  • Cell Lysis: Lyse cells treated with this compound or vehicle as described in the Western blot protocol.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Antibody Incubation: Add a CFTR-specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated CFTR from the beads by adding Laemmli sample buffer and heating.

  • Analysis: The eluted sample can then be analyzed by Western blotting as described above.

Ussing Chamber Assay for CFTR Chloride Channel Function

The Ussing chamber assay is a gold-standard method to measure ion transport across an epithelial monolayer. It is used to assess the functional rescue of F508del-CFTR at the plasma membrane.[11][14][15]

Ussing_Chamber_Workflow start Start: Culture epithelial cells on permeable supports treatment Treat with this compound (24-48h) start->treatment mounting Mount permeable support in Ussing Chamber treatment->mounting equilibration Equilibrate with Ringer's solution mounting->equilibration ENaC_block Add Amiloride (B1667095) (apical) to block ENaC equilibration->ENaC_block CFTR_activation Add Forskolin (B1673556) & IBMX (apical & basolateral) to activate CFTR ENaC_block->CFTR_activation CFTR_inhibition Add CFTR inhibitor (e.g., CFTRinh-172) to confirm specificity CFTR_activation->CFTR_inhibition measurement Measure short-circuit current (Isc) at each step CFTR_inhibition->measurement end End: Analyze change in Isc (ΔIsc) measurement->end

Workflow for Ussing Chamber assay.

Protocol Steps:

  • Cell Culture: Grow polarized epithelial cells (e.g., primary human bronchial epithelial cells) on permeable supports until a high transepithelial electrical resistance (TEER) is achieved.

  • Corrector Treatment: Treat the cells with this compound for 24-48 hours prior to the assay.

  • Mounting: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers.

  • Equilibration: Add pre-warmed and gassed Ringer's solution to both chambers and allow the system to equilibrate.

  • Pharmacological Additions:

    • Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • Add a cAMP agonist cocktail (e.g., forskolin and IBMX) to both chambers to activate CFTR.

    • Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Measurement: Measure the short-circuit current (Isc) across the epithelial monolayer throughout the experiment. The change in Isc upon addition of the CFTR activator and inhibitor reflects the activity of functional CFTR channels at the plasma membrane.

Iodide Efflux Assay

This is a cell-based assay that provides a functional readout of CFTR channel activity by measuring the efflux of iodide ions.[16][17][18]

Protocol Steps:

  • Cell Culture and Treatment: Grow cells expressing F508del-CFTR in 96-well plates and treat with this compound as described previously.

  • Iodide Loading: Incubate the cells with a buffer containing sodium iodide to load the cells with iodide.

  • Washing: Wash the cells rapidly with an iodide-free buffer to remove extracellular iodide.

  • Efflux Stimulation: Add an iodide-free buffer containing a cAMP agonist (e.g., forskolin) to stimulate CFTR-mediated iodide efflux.

  • Measurement: At specific time points, collect the extracellular buffer and measure the iodide concentration using an iodide-selective electrode or a fluorescent indicator.

  • Data Analysis: Plot the rate of iodide efflux over time. An increased rate of efflux in this compound-treated cells compared to control cells indicates functional rescue of CFTR.

Conclusion

This compound represents an important early discovery in the quest for CFTR modulators. While its clinical development was not pursued due to its modest efficacy and lack of specificity compared to newer agents, the study of this compound has been instrumental in establishing the principle of corrector-mediated rescue of F508del-CFTR. Its mechanism of action, involving direct binding to NBD1 and stabilization of the protein, has provided a foundational understanding for the development of next-generation CFTR correctors. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential CFTR modulators on the folding, trafficking, and function of the CFTR protein.

References

Understanding the Structure-Activity Relationship of VRT-325: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of VRT-325, a chemical corrector of the F508del-CFTR mutation, the primary cause of cystic fibrosis. This compound acts as a pharmacological chaperone, directly interacting with the misfolded F508del-CFTR protein to facilitate its proper folding, trafficking to the cell surface, and subsequent function as a chloride ion channel.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(cyclohexyloxy)-2-(1-{4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl}ethyl)quinazoline, is a quinazoline (B50416) derivative.[1] Its chemical structure is fundamental to its corrector activity.

  • Synonyms: VRT 325, VRT325, CFcor 325, CFcor-325, CFcor325[1]

  • Molecular Formula: C₂₇H₃₄N₄O₄S[1]

  • Molecular Weight: 510.65 g/mol [1]

Mechanism of Action: Correcting the F508del-CFTR Defect

The F508del mutation leads to the misfolding of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation. This compound addresses this primary defect by directly binding to the F508del-CFTR protein, specifically targeting the first nucleotide-binding domain (NBD1). This interaction is thought to stabilize the NBD1 domain, a critical step in the proper folding and maturation of the full-length protein.[2] By promoting a more stable conformation, this compound enables the mutant CFTR protein to escape the ER quality control machinery and traffic to the plasma membrane, where it can function as a chloride channel. While this compound primarily affects the stability of NBD1, it has been suggested that it may also restore some inter-domain interactions within the CFTR protein.[2]

Below is a diagram illustrating the trafficking of F508del-CFTR and the intervention of this compound.

F508del_CFTR_Trafficking cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Nascent Nascent F508del-CFTR Misfolded Misfolded F508del-CFTR Nascent->Misfolded Improper Folding VRT325 This compound Misfolded->VRT325 Binding to NBD1 Corrected Partially Corrected F508del-CFTR Misfolded->Corrected Conformational Rescue Proteasome Proteasomal Degradation Misfolded->Proteasome ERAD Pathway VRT325->Corrected Processing Further Processing & Maturation Corrected->Processing Trafficking FunctionalChannel Functional CFTR Channel Processing->FunctionalChannel Insertion

Caption: F508del-CFTR Trafficking and this compound Intervention.

Quantitative Activity Data

The activity of this compound has been characterized in various in vitro and cell-based assays. The following table summarizes key quantitative data reported in the literature. It is important to note that the efficacy of this compound can be cell-type dependent.

ParameterValueAssayCell Line/SystemReference
EC₅₀ ~2 µMF508del-CFTR FoldingNot Specified[3]
Effective Concentration 1 - 10 µMGeneral Cell SystemsVarious[2]
Concentration for Ussing Chamber 6.7 µMChloride TransportCultured F508del-HBE[4]
Concentration for Limited Proteolysis 10 µMNBD1 StabilityHEK-293 expressing F508del-CFTR[1]
Inhibitory Concentration 25 µMCFTR-mediated Ion FluxNot Specified[2]

Detailed Experimental Protocols

The characterization of this compound's structure-activity relationship relies on a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Limited Proteolysis Assay

This assay is used to probe the conformational changes in F508del-CFTR upon binding of this compound, particularly the stabilization of the NBD1 domain.

Objective: To assess the effect of this compound on the protease susceptibility of F508del-CFTR.

Methodology:

  • Cell Culture and Treatment: Human Embryonic Kidney (HEK)-293 cells stably expressing F508del-CFTR are cultured. The cells are treated with 10 µM this compound (or a vehicle control, e.g., DMSO) for 48 hours at 37°C.[1]

  • Membrane Isolation: Crude membranes are isolated from the treated cells.[1]

  • Proteolytic Digestion: The isolated membranes are resuspended and subjected to digestion with varying concentrations of a protease, such as trypsin (e.g., 0 to 100 µg/ml), for a defined period at a controlled temperature.[1]

  • Quenching the Reaction: The digestion is stopped by the addition of a protease inhibitor cocktail and by placing the samples on ice.

  • SDS-PAGE and Western Blotting: The proteolytic fragments are separated by SDS-PAGE and transferred to a membrane for Western blotting.

  • Analysis: The resulting fragments are detected using domain-specific CFTR antibodies (e.g., anti-NBD1). Changes in the pattern of proteolytic fragments between this compound-treated and untreated samples indicate conformational changes and domain stabilization.[1]

Limited_Proteolysis_Workflow A HEK-293 cells expressing F508del-CFTR B Treat with 10 µM this compound (or vehicle) for 48h A->B C Isolate Crude Membranes B->C D Limited Proteolysis with Trypsin (concentration gradient) C->D E Stop Digestion D->E F SDS-PAGE E->F G Western Blot with anti-CFTR antibodies F->G H Analyze Fragment Patterns G->H

Caption: Workflow for Limited Proteolysis Assay.

Ussing Chamber Assay

The Ussing chamber assay is a functional assay that measures ion transport across an epithelial cell monolayer, providing a direct assessment of CFTR channel activity.

Objective: To quantify the this compound-mediated rescue of F508del-CFTR chloride channel function.

Methodology:

  • Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured on permeable supports until a polarized monolayer is formed.

  • Corrector Treatment: The cell monolayers are pre-incubated with this compound (e.g., 6.7 µM) for 48 hours to allow for correction and trafficking of F508del-CFTR to the cell surface.[4]

  • Mounting in Ussing Chamber: The permeable supports with the cell monolayers are mounted in an Ussing chamber, separating the apical and basolateral compartments.

  • Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion movement, is recorded.

  • Pharmacological Modulation:

    • Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

    • Forskolin (B1673556) (an adenylyl cyclase activator) is then added to increase intracellular cAMP levels and activate CFTR channels.

    • A CFTR potentiator (e.g., genistein (B1671435) or VX-770) can be added to maximize channel opening.

    • Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc upon stimulation with forskolin and inhibition with a CFTR inhibitor is calculated to determine the level of functional F508del-CFTR at the cell surface.

Iodide Efflux Assay

This is another functional assay to measure CFTR channel activity, based on the principle that CFTR is permeable to iodide ions.

Objective: To assess the functional rescue of F508del-CFTR by this compound by measuring iodide efflux.

Methodology:

  • Cell Culture and Treatment: Cells expressing F508del-CFTR are treated with this compound for a sufficient duration (e.g., 24-48 hours) to promote correction.

  • Iodide Loading: The cells are incubated with a buffer containing sodium iodide, allowing iodide to accumulate intracellularly.

  • Efflux Stimulation: The iodide-loading buffer is replaced with an iodide-free buffer to create an outward-directed iodide gradient. CFTR-mediated iodide efflux is then stimulated by adding a cAMP agonist, such as forskolin.

  • Measurement of Iodide Efflux: The appearance of iodide in the extracellular medium is measured over time using an iodide-sensitive electrode.

  • Data Analysis: The rate of iodide efflux is calculated and compared between this compound-treated and untreated cells to determine the extent of functional rescue.

Experimental_Workflows cluster_Ussing Ussing Chamber Assay cluster_Iodide Iodide Efflux Assay U1 Culture F508del-HBE cells on permeable supports U2 Treat with this compound (48h) U1->U2 U3 Mount in Ussing Chamber U2->U3 U4 Measure Short-Circuit Current (Isc) U3->U4 I1 Culture F508del-CFTR cells I2 Treat with this compound (24-48h) I1->I2 I3 Load cells with Iodide I2->I3 I4 Stimulate Efflux (Forskolin) I3->I4 I5 Measure Extracellular Iodide I4->I5

Caption: Overview of Functional Assay Workflows.

Structure-Activity Relationship and Future Directions

The quinazoline scaffold of this compound is a key feature for its corrector activity. The various substituents on this core structure contribute to its binding affinity for F508del-CFTR and its overall efficacy. For instance, an inactive analog, VRT-186, which differs in the substitution on the quinazoline ring, fails to inhibit cAMP-mediated halide flux, highlighting the importance of this structural element.

While this compound demonstrated the principle of direct binding and correction of F508del-CFTR, its efficacy is partial, rescuing only a fraction of the mutant protein.[1] At higher concentrations, it has also been shown to have some inhibitory effects on channel function.[2] These limitations have driven the development of next-generation correctors with improved potency and selectivity. Understanding the precise binding site and the conformational changes induced by this compound at a molecular level continues to be an area of active research. This knowledge is crucial for the rational design of more effective corrector molecules and combination therapies for the treatment of cystic fibrosis.

References

VRT-325: A Technical Guide to its Role in Restoring Chloride Transport in Cystic Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic, autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes for a chloride and bicarbonate channel critical for maintaining ion and fluid homeostasis across epithelial surfaces.[3][4] The most prevalent mutation, present in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[4][5] This mutation leads to misfolding of the CFTR protein, causing its retention and subsequent degradation by the endoplasmic reticulum (ER) quality control machinery.[6][7] The resulting absence of functional CFTR channels at the cell surface is the primary defect underlying CF pathophysiology.[7]

CFTR modulators, particularly "correctors," are a class of small molecules designed to rescue the trafficking and processing of mutant CFTR. VRT-325, a quinazoline-based compound, was one of the first-in-class CFTR correctors identified.[5][8] It acts as a pharmacological chaperone to partially restore the trafficking of F508del-CFTR to the plasma membrane, thereby rescuing a fraction of its chloride transport function. While not developed for clinical use due to low efficacy and specificity, this compound remains a critical tool compound for elucidating the mechanisms of CFTR correction.[1][5] This guide provides a detailed technical overview of this compound's mechanism of action, its effects on chloride transport in preclinical CF models, and the key experimental protocols used for its evaluation.

Mechanism of Action: A Direct Chaperone for F508del-CFTR

The F508del mutation destabilizes the first nucleotide-binding domain (NBD1) of the CFTR protein, a critical step that leads to the misfolding of the full-length protein and its retention in the ER.[8] this compound functions by directly interacting with the F508del-CFTR protein to facilitate its conformational maturation.

Key mechanistic features include:

  • Direct Binding: Studies have demonstrated that this compound binds directly to the F508del-CFTR protein.[6][8] This interaction is believed to be the basis of its function as a pharmacological chaperone.

  • NBD1 Stabilization: Limited proteolysis experiments have shown that this compound partially restores the conformational compactness and stability of the NBD1 domain.[7][8] This stabilization is a crucial first step in overcoming the folding defect caused by the F508del mutation.

  • Promotion of ER Exit: By correcting the NBD1 misfolding, this compound enables a fraction of F508del-CFTR to bypass ER-associated degradation (ERAD) and traffic through the Golgi apparatus to the plasma membrane.[1][9] This is biochemically observed as an increase in the mature, complex-glycosylated form of CFTR (Band C).

Figure 1: F508del-CFTR Processing and this compound Intervention cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane synthesis Synthesis of F508del-CFTR misfolding Misfolded F508del-CFTR (Unstable NBD1) synthesis->misfolding chaperone ER Chaperones (Quality Control) misfolding->chaperone vrt325 This compound misfolding->vrt325 Direct Binding to NBD1 degradation ER-Associated Degradation (ERAD) chaperone->degradation Recognition of Misfolded Protein corrected_folding Partially Corrected F508del-CFTR Conformation vrt325->corrected_folding glycosylation Complex Glycosylation (Band B -> Band C) corrected_folding->glycosylation Successful ER Exit pm_cftr Functional F508del-CFTR (Partial Cl- Transport) glycosylation->pm_cftr Trafficking

Caption: F508del-CFTR Processing and this compound Intervention.

Quantitative Effects on F508del-CFTR Maturation and Function

The efficacy of this compound is primarily quantified by two means: assessing the maturation of the F508del-CFTR protein and measuring the restoration of its ion channel function. This compound is typically effective in cell-based systems in the 1–10 μM range.[8]

Data on F508del-CFTR Protein Maturation

Biochemical correction is measured by the conversion of the immature, core-glycosylated form (Band B, ~150 kDa) to the mature, complex-glycosylated form (Band C, ~170 kDa) via Western blot.

CF ModelThis compound ConcentrationKey OutcomeReference
F508del-CFTR expressing cell lines10 µMSignificant increase in the Band C / (B+C) percentage.[7]
Baby Hamster Kidney (BHK) cellsNot specified4-fold greater maturation when combined with Corr-2b than with this compound alone.[1]
Primary human bronchial epithelia (HBE)Not specifiedAdditive effects on protein processing observed when combined with VX-809.[10]
Data on Chloride Transport Restoration

Functional rescue is measured by assessing chloride efflux, typically using Ussing chamber experiments to record short-circuit current (Isc) or with halide-sensitive fluorescent probes.

CF ModelThis compound ConcentrationAssayKey OutcomeReference
Primary HBE cells from F508del patients10 µMUssing Chamber (Isc)Restored Cl- transport to ~10% of levels in non-CF HBE cultures.[1]
F508del-CFTR expressing cells25 µMHalide Flux AssayInhibition of cAMP-mediated halide flux at high concentrations.[6][8]
Purified, reconstituted F508del-CFTRNot specifiedATPase Activity AssayDecreased the apparent affinity for ATP, suggesting altered channel dynamics.[6]

Key Experimental Protocols

Protocol: Western Blotting for CFTR Maturation

This protocol is used to biochemically assess the efficacy of a corrector compound by quantifying the change in the glycosylation state of CFTR.

  • Cell Culture and Treatment: Plate F508del-CFTR expressing cells (e.g., CFBE41o- or BHK cells) and culture until confluent. Treat cells with this compound (e.g., 10 µM) or vehicle control for 16-24 hours at 37°C.

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape cells, collect lysate, and clarify by centrifugation. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature protein lysates and load equal amounts onto a low-percentage (e.g., 6-8%) SDS-PAGE gel for optimal separation of high molecular weight proteins. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific for CFTR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect bands using an enhanced chemiluminescence (ECL) substrate. Capture images using a digital imager. Quantify the density of Band B (~150 kDa) and Band C (~170 kDa). Calculate the maturation efficiency as the ratio of Band C to Band B (C/B) or Band C to total CFTR (C/(B+C)). An increase in this ratio indicates successful correction.

Protocol: Ussing Chamber for Transepithelial Chloride Transport

The Ussing chamber is the gold standard for measuring ion transport across an intact epithelial monolayer.[11][12]

  • Cell Culture: Culture primary HBE cells or other epithelial cells on permeable filter supports until a confluent, polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat with this compound for 24-48 hours prior to the experiment.

  • Chamber Setup: Mount the permeable support into an Ussing chamber slider, separating the apical and basolateral compartments.[11] Fill both compartments with identical physiological solutions (e.g., Krebs-Ringer bicarbonate solution), maintain at 37°C, and continuously gas with 95% O₂/5% CO₂.

  • Equilibration and Baseline Measurement: Connect Ag/AgCl electrodes to a voltage clamp amplifier.[13] Allow the tissue to equilibrate for 20-30 minutes. Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc), which represents the net ion transport.[11][13]

  • Pharmacological Manipulation:

    • Inhibit Na+ transport: Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride transport.

    • Activate CFTR: Add a cAMP agonist (e.g., forskolin) to the apical or basolateral side to activate CFTR channels that have reached the membrane. An increase in Isc after stimulation reflects functional CFTR.

    • Inhibit CFTR: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the observed current is CFTR-mediated. The magnitude of the current decrease represents the CFTR-dependent chloride secretion.

  • Data Analysis: The primary outcome is the change in Isc (ΔIsc) following forskolin (B1673556) stimulation and subsequent CFTR inhibition. Compare the ΔIsc in this compound-treated monolayers to vehicle-treated controls.

Figure 2: Ussing Chamber Experimental Workflow prep Prepare Polarized Epithelial Monolayer (e.g., Primary HBE cells) treat Treat with this compound (24-48h) prep->treat mount Mount Monolayer in Ussing Chamber treat->mount equilibrate Equilibrate with Physiological Buffers (37°C) mount->equilibrate clamp Voltage Clamp at 0 mV Measure Baseline Isc equilibrate->clamp amiloride 1. Add Amiloride (Inhibit ENaC) clamp->amiloride forskolin 2. Add Forskolin (Activate CFTR) amiloride->forskolin inhibitor 3. Add CFTRinh-172 (Inhibit CFTR) forskolin->inhibitor analyze Analyze Change in Isc (ΔIsc) to Quantify Cl- Secretion inhibitor->analyze

Caption: Ussing Chamber Experimental Workflow.

Limitations and Synergistic Potential

Despite its importance as a research tool, this compound has significant limitations that prevented its clinical development.

  • Low Efficacy: this compound only achieves partial correction, restoring F508del-CFTR function to a fraction of wild-type levels.[1]

  • Lack of Specificity: The compound has been shown to affect the processing of other misfolded membrane proteins, such as P-glycoprotein and hERG mutants, suggesting it may act on a more general protein processing mechanism rather than being entirely CFTR-specific.[8][10]

  • High-Dose Inhibition: At higher concentrations (e.g., >25 µM), this compound paradoxically inhibits the channel function of rescued F508del-CFTR, possibly by altering its ATP-dependent dynamics.[6][8]

However, a key finding from studies involving this compound is the concept of additive or synergistic correction . When this compound is combined with other correctors like Corr-4a or the clinically relevant corrector VX-809 (Lumacaftor), the rescue of F508del-CFTR processing and function is significantly greater than with either compound alone.[1][10] This suggests that different correctors can bind to distinct sites or act through complementary mechanisms to achieve a more comprehensive rescue of the multi-domain folding defects of F508del-CFTR.

Figure 3: Synergistic Action of CFTR Correctors cluster_correctors f508del Misfolded F508del-CFTR vrt325 This compound (Mechanism A) f508del->vrt325 corr_b Corrector 'B' (e.g., VX-809) (Mechanism B) f508del->corr_b partial_rescue_a Partial Rescue synergistic_rescue Additive / Synergistic Rescue vrt325->synergistic_rescue partial_rescue_b Partial Rescue corr_b->synergistic_rescue mature_cftr Increased Mature CFTR at Plasma Membrane synergistic_rescue->mature_cftr cl_transport Enhanced Cl- Transport mature_cftr->cl_transport

Caption: Synergistic Action of CFTR Correctors.

Conclusion

This compound was a foundational discovery in the field of CFTR modulator therapy. As a well-characterized corrector, it has been instrumental in establishing the principle that small molecules can directly bind to and rescue the primary folding defect of F508del-CFTR. While its non-specific effects and low efficacy precluded its use as a standalone therapeutic, the study of this compound provided critical insights into the biochemical and functional restoration of chloride transport. Furthermore, it demonstrated the potential for combination therapies, a concept that now forms the cornerstone of modern, highly effective CFTR modulator regimens. This compound remains a valuable tool for researchers investigating the complex biology of CFTR folding, trafficking, and function.

References

VRT-325: An In-Depth Technical Guide to Initial In Vitro Studies and Proof-of-Concept

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies and proof-of-concept for VRT-325, a small molecule corrector of the F508del-CFTR mutation. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation, leading to a significant reduction in chloride ion transport at the cell surface. This compound, a quinazoline (B50416) derivative, emerged from high-throughput screening as a promising pharmacological chaperone designed to rescue the trafficking and function of F508del-CFTR. This guide focuses on the foundational in vitro evidence that established the proof-of-concept for this compound as a CFTR corrector.

Mechanism of Action

This compound acts as a pharmacological chaperone that directly binds to the F508del-CFTR protein.[1] In vitro studies have elucidated that its primary binding site is the first nucleotide-binding domain (NBD1).[2] This interaction is believed to stabilize the conformation of NBD1, which is destabilized by the F508del mutation.[3] By partially correcting the misfolding of the F508del-CFTR protein, this compound facilitates its trafficking from the endoplasmic reticulum to the cell surface.[2] It has been shown to restore inter-domain interactions within the CFTR protein.[3] However, it is important to note that at high concentrations (e.g., 25 μM), this compound has been observed to inhibit CFTR-mediated ion flux.[3] Additionally, some studies suggest that this compound may have a broader effect on protein processing, as it has been shown to improve the trafficking of other membrane proteins.[2][4]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_unfolded Misfolded F508del-CFTR F508del_CFTR_folded Partially Folded F508del-CFTR F508del_CFTR_unfolded->F508del_CFTR_folded This compound Binding to NBD1 Proteasome Proteasomal Degradation F508del_CFTR_unfolded->Proteasome Default Pathway Mature_CFTR Mature, Complex- Glycosylated CFTR F508del_CFTR_folded->Mature_CFTR Trafficking VRT325 This compound VRT325->F508del_CFTR_unfolded Surface_CFTR Functional CFTR at Cell Surface Mature_CFTR->Surface_CFTR Insertion Chloride_Ion Cl- Chloride_Ion->Surface_CFTR Transport

This compound Mechanism of Action in F508del-CFTR Correction.

Data Presentation

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
Effective Concentration Range1 - 10 µMCell Systems[3]
EC50 for CFTR Folding~2 µMNot Specified[2]
Maximally Effective Concentration6.7 µMFRT cells[4]
Increase in Mature F508del-CFTRFrom 3.4% to 6.8% of totalHEK-293 cells
Maturation Efficiency vs. WT-CFTR~15%HEK-293 cells[3]
Increase in Half-life of Mature F508del-CFTRFrom 4.9 to 7.7 hoursHEK-293 cells
Increase in Chloride Conductance≥ 10% vs. non-CF HBE culturesHuman Bronchial Epithelial (HBE) cells[2]
Inhibition of Ion Flux (High Conc.)Observed at 25 µMNot Specified[3]

Table 2: Additive Effects of this compound in Combination with Other Correctors

CombinationEffectCell Line/SystemReference
This compound + Corr-2b4-fold greater maturation efficiency than this compound aloneBaby Hamster Kidney (BHK) cells[2]
This compound + VX-809Additive increase in CFTR-mediated chloride transportCultured F508del-HBE[4]
This compound + Corr-4aAdditive effects on F508del-CFTR processingNot Specified[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Compound Treatment
  • Cell Lines:

    • Human Embryonic Kidney (HEK-293) cells stably expressing F508del-CFTR.

    • Fischer Rat Thyroid (FRT) epithelial cells expressing F508del-CFTR.

    • Baby Hamster Kidney (BHK) cells stably expressing F508del-CFTR.

    • Primary Human Bronchial Epithelial (HBE) cells from CF patients homozygous for the F508del mutation.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for HEK-293) supplemented with fetal bovine serum and selection antibiotics. For air-liquid interface (ALI) cultures of HBE cells, specific ALI media is used.

  • Compound Treatment: this compound and other correctors are dissolved in DMSO to create stock solutions. Cells are typically treated with the compounds at the desired concentrations (e.g., 1-10 µM for this compound) for 24-48 hours at 37°C prior to analysis. Vehicle controls (DMSO) are run in parallel.

Western Blotting for CFTR Maturation

This assay is used to assess the conversion of the immature, core-glycosylated (Band B) form of CFTR to the mature, complex-glycosylated (Band C) form.

  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated on a 7.5% SDS-polyacrylamide gel.

  • Western Blotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for CFTR (e.g., mAb 596).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry is used to quantify the intensity of Band B and Band C. The maturation efficiency is often expressed as the C/(B+C) ratio.

Ussing Chamber Electrophysiology for Chloride Transport

This technique measures ion transport across an epithelial monolayer.

  • Cell Plating: Polarized epithelial cells (e.g., HBE cells) are grown on permeable supports (e.g., Snapwell inserts) until a confluent monolayer with high transepithelial resistance is formed.

  • Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both chambers are filled with pre-warmed and gassed Krebs-Ringer solution.

  • Equilibration: The system is allowed to equilibrate, and the baseline short-circuit current (Isc) is recorded.

  • Pharmacological Modulation:

    • ENaC Inhibition: Amiloride (e.g., 100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC).

    • CFTR Activation: Forskolin (e.g., 10 µM) is added to raise intracellular cAMP and activate CFTR.

    • CFTR Potentiation: A CFTR potentiator (e.g., Genistein or Ivacaftor) can be added to maximize the open probability of the CFTR channels.

    • CFTR Inhibition: A CFTR-specific inhibitor (e.g., CFTRinh-172) is added at the end of the experiment to confirm that the measured current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to these agents is measured to quantify CFTR-mediated chloride transport.

cluster_workflow Ussing Chamber Experimental Workflow start Mount Treated Epithelial Monolayer in Ussing Chamber equilibrate Equilibrate and Record Baseline Isc start->equilibrate add_amiloride Add Amiloride (ENaC Inhibition) equilibrate->add_amiloride add_forskolin Add Forskolin (CFTR Activation) add_amiloride->add_forskolin add_potentiator Add Potentiator (Optional) add_forskolin->add_potentiator add_inhibitor Add CFTRinh-172 (CFTR Inhibition) add_potentiator->add_inhibitor end Analyze Change in Isc add_inhibitor->end

Workflow for Ussing Chamber Electrophysiology.
Cell Surface Biotinylation

This method is used to specifically label and quantify proteins present on the cell surface.

  • Cell Treatment and Cooling: Cells are treated with this compound as described above and then placed on ice to stop membrane trafficking.

  • Biotinylation: The cell surface is incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in ice-cold PBS.

  • Quenching: The biotinylation reaction is stopped by washing with a quenching solution (e.g., PBS containing glycine).

  • Cell Lysis: Cells are lysed as described for Western blotting.

  • Streptavidin Pulldown: A portion of the cell lysate is incubated with streptavidin-coated beads to capture the biotinylated (cell surface) proteins.

  • Elution and Analysis: The captured proteins are eluted from the beads and analyzed by Western blotting for CFTR, alongside a sample of the total cell lysate.

  • Quantification: The amount of CFTR in the biotinylated fraction relative to the total CFTR provides a measure of cell surface expression.

Limited Proteolysis

This assay probes the conformational stability of CFTR domains.

  • Microsome Preparation: Microsomes containing CFTR are prepared from treated and untreated cells.

  • Protease Digestion: The microsomes are incubated with a low concentration of a protease (e.g., trypsin) for various time points on ice or at a controlled temperature. The protease-to-protein ratio is optimized to achieve partial digestion.

  • Reaction Quenching: The digestion is stopped by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

  • Western Blotting: The digested samples are analyzed by Western blotting using antibodies that recognize specific domains of CFTR (e.g., NBD1).

  • Analysis: Changes in the pattern of proteolytic fragments between treated and untreated samples indicate conformational changes and stabilization of specific domains. For this compound, an increased resistance of NBD1 to proteolysis is expected.[3]

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of purified CFTR.

  • CFTR Purification and Reconstitution: F508del-CFTR is purified and reconstituted into proteoliposomes.

  • ATPase Reaction: The proteoliposomes are incubated at 37°C in a reaction buffer containing MgATP and [α-32P]ATP.

  • Time-course Sampling: Aliquots are taken at different time points and the reaction is quenched.

  • Separation of ADP and ATP: The liberated [α-32P]ADP is separated from the unhydrolyzed [α-32P]ATP using thin-layer chromatography.

  • Quantification: The amount of [α-32P]ADP is quantified using a phosphorimager to determine the rate of ATP hydrolysis. This compound has been shown to decrease the apparent ATP affinity of F508del-CFTR in this assay.[5]

Conclusion

The initial in vitro studies provided a strong proof-of-concept for this compound as a corrector of F508del-CFTR. The data demonstrates its ability to directly interact with the mutant protein, partially restore its conformational stability, promote its trafficking to the cell surface, and increase its function as a chloride channel. While this compound itself did not progress to clinical use, the foundational research on its mechanism of action and the experimental methodologies used to characterize it have been instrumental in the development of subsequent, more effective CFTR modulators. This guide serves as a technical resource for understanding the pioneering in vitro work that has paved the way for new therapeutic strategies in cystic fibrosis.

References

VRT-325 and its Interaction with the Nucleotide-Binding Domains of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cystic fibrosis transmembrane conductance regulator (CFTR) is a complex, multi-domain protein responsible for ion transport across epithelial cell membranes. The most common mutation leading to cystic fibrosis, F508del, results in the misfolding and premature degradation of the CFTR protein. Small molecule "correctors" aim to rescue the trafficking of F508del-CFTR to the cell surface. This technical guide provides an in-depth analysis of VRT-325, an early CFTR corrector, and its specific interaction with the nucleotide-binding domains (NBDs) of CFTR. We will explore the mechanism of action of this compound, present quantitative data on its effects, detail the experimental protocols used to characterize its activity, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and CFTR

The CFTR protein is a member of the ATP-binding cassette (ABC) transporter superfamily, functioning as a chloride and bicarbonate channel. Its structure comprises two membrane-spanning domains (MSDs), two nucleotide-binding domains (NBD1 and NBD2), and a regulatory (R) domain. The deletion of phenylalanine at position 508 (F508del) in NBD1 is the most prevalent CF-causing mutation, leading to protein misfolding, retention in the endoplasmic reticulum (ER), and subsequent proteasomal degradation.[1][2]

This compound is a quinazoline-based small molecule identified through high-throughput screening as a corrector of F508del-CFTR trafficking.[3] It acts as a pharmacological chaperone, partially restoring the proper folding of the mutant protein and facilitating its transport to the cell membrane.[2][3]

Mechanism of Action: Interaction with Nucleotide-Binding Domains

This compound's primary interaction is with the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein.[4][5] Limited proteolysis studies have shown that this compound can partially restore the compactness of NBD1, suggesting a direct stabilizing effect on this domain.[3][6] However, this compound has not been observed to have a discernible effect on the conformation of NBD2 or the C-terminal half of the CFTR protein.[3][6] This specific interaction with NBD1 is thought to be a critical step in its mechanism of action, allowing the misfolded F508del-CFTR to pass the ER quality control and traffic to the cell surface.[3][6]

Interestingly, while this compound aids in the trafficking of F508del-CFTR, at higher concentrations, it can inhibit the channel's function once it reaches the cell membrane.[3] This inhibitory effect is attributed to a decrease in the apparent affinity of CFTR for ATP, which is essential for channel gating.[2][3]

Signaling Pathway of this compound Action

VRT325_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_unfolded F508del-CFTR (Misfolded) F508del_VRT325 F508del-CFTR::this compound (Partially Corrected) F508del_unfolded->F508del_VRT325 Binding to NBD1 Degradation Proteasomal Degradation F508del_unfolded->Degradation Default Pathway VRT325 This compound VRT325->F508del_VRT325 Trafficking Further Processing and Trafficking F508del_VRT325->Trafficking Successful Trafficking CFTR_channel Functional (but inhibited) CFTR Channel Trafficking->CFTR_channel

Caption: this compound binds to misfolded F508del-CFTR in the ER, promoting its trafficking.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings regarding the interaction of this compound with CFTR.

ParameterValueCell/SystemReference
Effective Concentration Range 1–10 µMCell-based assays[3]
EC50 for F508del-CFTR Folding ≈ 2 µMNot specified[4]
Rescue Efficiency ≈ 15% of Wild-Type CFTR maturationNot specified[3]
Concentration for Rescue 6.7 µMNot specified[3]
Table 1: Efficacy of this compound in F508del-CFTR Correction.
ParameterConcentrationEffectAssayReference
ATPase Activity 10 µMSignificant reductionPurified protein[3]
Apparent ATP Affinity 25 µMReduced by ~10-foldPurified protein[3]
cAMP-mediated Halide Flux 25 µMInhibitionTemperature-rescued F508del-CFTR[2][3]
Table 2: Inhibitory Effects of this compound on CFTR Function.

Detailed Experimental Protocols

Limited Proteolysis Assay

This assay is used to assess the conformational changes in CFTR domains upon this compound treatment.[3][6]

Methodology:

  • Cell Culture and Treatment: Cells expressing F508del-CFTR are treated with this compound (e.g., 10 µM) for a specified period (e.g., 48 hours) to allow for protein correction and trafficking.

  • Membrane Preparation: Crude cell membranes are isolated by homogenization and centrifugation.

  • Proteolytic Digestion: The isolated membranes are subjected to digestion with a protease, such as trypsin, at various concentrations for a defined time at a specific temperature.

  • SDS-PAGE and Western Blotting: The digested samples are separated by SDS-PAGE and transferred to a membrane for Western blotting.

  • Immunodetection: The blot is probed with antibodies specific to different domains of CFTR (e.g., NBD1 and NBD2) to visualize the proteolytic fragments.

  • Analysis: The pattern of proteolytic fragments is analyzed to infer the compactness and stability of the domains. A more stable domain will be more resistant to proteolysis, resulting in larger fragments.

Experimental Workflow for Limited Proteolysis

Limited_Proteolysis_Workflow start Start: F508del-CFTR Expressing Cells treatment Treat with this compound (e.g., 10 µM, 48h) start->treatment mem_prep Isolate Crude Membranes treatment->mem_prep digestion Digest with Trypsin (Varying Concentrations) mem_prep->digestion sds_page SDS-PAGE Separation digestion->sds_page western Western Blotting sds_page->western immuno Immunodetection with Domain-Specific Antibodies western->immuno analysis Analyze Fragment Patterns immuno->analysis end End: Assess Domain Stability analysis->end

Caption: Workflow for assessing CFTR domain stability using limited proteolysis.
ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified and reconstituted CFTR in the presence and absence of this compound.[2][3]

Methodology:

  • Protein Purification: F508del-CFTR is purified from a suitable expression system.

  • Reconstitution: The purified protein is reconstituted into lipid vesicles.

  • Assay Reaction: The reconstituted proteoliposomes are incubated with varying concentrations of ATP in the presence or absence of this compound at a controlled temperature.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured over time using a colorimetric method (e.g., molybdate (B1676688) assay).

  • Data Analysis: The rate of ATP hydrolysis is calculated, and kinetic parameters such as Vmax and Km are determined to assess the effect of this compound on ATPase activity.

Halide Flux Assay

This functional assay measures the chloride channel activity of CFTR at the cell surface.

Methodology:

  • Cell Culture and Rescue: Cells expressing F508del-CFTR are rescued by either low-temperature incubation (e.g., 27°C) or treatment with a corrector like this compound.

  • Indicator Loading: The cells are loaded with a halide-sensitive fluorescent indicator (e.g., YFP-H148Q/I152L).

  • Assay Procedure: The cells are placed in a fluorometer, and a baseline fluorescence is established. The CFTR channel is then activated with a cAMP agonist (e.g., forskolin).

  • Quenching Measurement: A halide-containing solution (e.g., iodide) is added, which enters the cell through the active CFTR channels and quenches the fluorescence of the indicator.

  • Data Analysis: The rate of fluorescence quenching is proportional to the halide influx and, therefore, the CFTR channel activity. The effect of acute this compound addition can be measured by pre-incubating the rescued cells with the compound before activation.

Conclusion

This compound represents an important early-generation CFTR corrector that has provided valuable insights into the potential for pharmacological chaperones to rescue F508del-CFTR. Its specific interaction with NBD1, leading to partial stabilization and improved trafficking, highlights the importance of this domain as a therapeutic target. However, its limited efficacy and off-target inhibitory effects on channel function underscore the need for more refined correctors that can fully restore the conformation and function of the F508del-CFTR protein. The experimental approaches detailed in this guide are fundamental to the ongoing research and development of novel and more effective CFTR modulators.

References

Methodological & Application

Application Notes and Protocols for V-325 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of VRT-325, an experimental small molecule corrector, in cell culture models expressing the F508del mutation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene. The most common mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This leads to a significant reduction of functional CFTR channels at the cell surface, impairing ion transport across epithelial cells. This compound is a chemical corrector that has been shown to partially rescue the trafficking defect of F508del-CFTR, promoting its maturation and translocation to the plasma membrane, thereby restoring some of its chloride channel function.[1][2][3][4] It is believed to act by directly binding to the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein, stabilizing its conformation.[1][2][4]

Data Presentation

The following tables summarize the quantitative effects of this compound on F508del-CFTR correction and function, as reported in preclinical studies.

Table 1: Efficacy of this compound on F508del-CFTR Maturation

ParameterCell LineThis compound ConcentrationObserved EffectReference
EC50 for F508del-CFTR folding Not specified~2 µMPromotes folding of the F508del variant.[1]
Maturation Efficiency Not specified6.7 µMRescues F508del-CFTR maturation to ~15% of wild-type CFTR.[3]
Biosynthetic Rescue Not specifiedNot specifiedLimited to ~20% of wild-type CFTR levels.[2]
Chloride Conductance Human bronchial epithelial culturesNot specifiedIncreases activity by at least 10% compared to non-CF cultures.[1]

Table 2: Functional Correction of F508del-CFTR by this compound

AssayCell LineThis compound ConcentrationEndpointResultReference
Chloride Transport Cultured F508del-HBE6.7 µMForskolin-stimulated transepithelial currentsSignificantly less efficacious than VX-809.[3]
Additive Effect Baby hamster kidney (BHK) stable cell modelNot specifiedF508del-CFTR maturation4-fold greater maturation when combined with Corr-2b.[1]
ATPase Activity Purified and reconstituted F508del-CFTR10 µMApparent ATP affinityDecreased, suggesting a direct modification of the protein structure.[2]

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on the correction of F508del-CFTR protein folding and trafficking. The following diagram illustrates this pathway.

F508del_CFTR_Trafficking_and_VRT325_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Nascent Nascent F508del-CFTR (Misfolded) ERQC ER Quality Control (ERQC) Nascent->ERQC Recognized by chaperones Corrected_Folding Partially Corrected F508del-CFTR Nascent->Corrected_Folding Binding to NBD1 Proteasome Proteasomal Degradation ERQC->Proteasome Targeted for degradation VRT325 This compound Golgi Glycosylation (Band B -> Band C) Corrected_Folding->Golgi ER Exit PM_CFTR Functional F508del-CFTR (Chloride Channel) Golgi->PM_CFTR Trafficking

Caption: this compound rescues F508del-CFTR trafficking. (Within 100 characters)

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Cell Culture and this compound Treatment

This protocol is designed for human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o- cells).

Materials:

  • CFBE41o- cell line stably expressing F508del-CFTR

  • Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and appropriate selection antibiotics (e.g., 300 µg/mL Hygromycin B)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks/plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture CFBE41o- cells in supplemented MEM at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells upon reaching 80-90% confluency using trypsin-EDTA.

  • Seed cells for experiments at a desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).

  • Allow cells to adhere and grow for 24-48 hours.

  • Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A typical final concentration is 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Replace the culture medium with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment period, typically 48 hours, to allow for de novo synthesis and trafficking of the corrected F508del-CFTR.

Western Blotting for CFTR Maturation

This protocol allows for the semi-quantitative analysis of the immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (6% or 4-15% gradient gels are suitable for resolving CFTR)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against CFTR (e.g., clone 24-1, M3A7, or 596)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

  • Load equal amounts of protein (30-50 µg) per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the bands using an imaging system.

  • Perform densitometric analysis to quantify the intensity of Band B and Band C. The ratio of Band C / (Band B + Band C) is a measure of CFTR maturation efficiency.

Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of this compound.

Materials:

  • Cells cultured in a 96-well plate and treated with this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the this compound treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Incubate at room temperature in the dark for at least 2 hours, shaking to ensure complete dissolution of the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating this compound in a cell-based assay.

VRT325_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Culture F508del-CFTR expressing cells Cell_Seeding 2. Seed cells for experiment Cell_Culture->Cell_Seeding VRT325_Treatment 3. Treat cells with this compound (e.g., 10 µM for 48h) Cell_Seeding->VRT325_Treatment Western_Blot 4a. Western Blot (CFTR Maturation) VRT325_Treatment->Western_Blot Viability_Assay 4b. Viability Assay (e.g., MTT) VRT325_Treatment->Viability_Assay Apoptosis_Assay 4c. Apoptosis Assay (e.g., Annexin V) VRT325_Treatment->Apoptosis_Assay Functional_Assay 4d. Functional Assay (e.g., Ussing Chamber) VRT325_Treatment->Functional_Assay Data_Analysis 5. Analyze and interpret results Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for this compound cell-based experiments. (Within 100 characters)

References

Application Notes and Protocols for V-325 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing VRT-325, a chemical corrector of the F508del-CFTR mutation, in various in vitro assays. The information compiled herein is intended to guide researchers in determining the optimal concentration of this compound for their specific experimental needs.

Introduction

This compound is a small molecule corrector that has been shown to rescue the trafficking defect of the F508del mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The F508del mutation, a deletion of phenylalanine at position 508, is the most common cause of cystic fibrosis. This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, preventing its transit to the cell surface where it would normally function as a chloride ion channel.[3][4] this compound acts as a pharmacological chaperone, directly binding to the F508del-CFTR protein to facilitate its proper folding and trafficking to the plasma membrane.[3]

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell type and the specific assay being performed. The following table summarizes quantitative data from various in vitro studies.

Cell LineAssay TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Fischer Rat Thyroid (FRT) cells expressing F508del-CFTRChloride Transport AssayEC50 ≈ 2 µM48 hoursIncreased forskolin-stimulated chloride secretion.[1]
Human Bronchial Epithelial (HBE) cells from CF patients (F508del homozygous)Ussing Chamber6.7 µM48 hoursIncreased forskolin-stimulated chloride secretion to >10% of non-CF HBE cells.[1]
HEK-293 cells expressing F508del-CFTRWestern Blot6.7 µM16 hoursIncreased mature (Band C) F508del-CFTR by ~2-fold.[1]
Baby Hamster Kidney (BHK) cells expressing F508del-CFTRWestern Blot10 µM24 hoursIncreased efficiency of F508del-CFTR maturation.[5]
Purified and reconstituted F508del-CFTRATPase Activity Assay10 µMAcuteDecreased apparent ATP affinity.[3]
Fischer Rat Thyroid (FRT) cells expressing F508del-CFTRIodide Efflux Assay1-10 µM24-48 hoursRestoration of iodide efflux proportional to functional protein at the cell surface.[3]

Signaling Pathway and Mechanism of Action

This compound directly interacts with the misfolded F508del-CFTR protein within the endoplasmic reticulum. This binding event stabilizes the protein, allowing it to bypass the ER quality control machinery that would normally target it for degradation. The rescued F508del-CFTR can then traffic through the Golgi apparatus, undergo complex glycosylation (maturing from Band B to Band C), and be inserted into the plasma membrane, where it can function as a chloride channel.

VRT325_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane F508del_unfolded Misfolded F508del-CFTR (Band B) F508del_folded Partially Corrected F508del-CFTR Degradation Proteasomal Degradation F508del_unfolded->Degradation VRT325 This compound VRT325->F508del_folded Binds & Stabilizes F508del_processed Mature F508del-CFTR (Band C) F508del_folded->F508del_processed Trafficking CFTR_channel Functional CFTR Channel F508del_processed->CFTR_channel Insertion Ion_transport Cl- Transport CFTR_channel->Ion_transport WB_Workflow start Seed cells expressing F508del-CFTR treat Treat with this compound (e.g., 10 µM, 24-48h) and vehicle control start->treat lyse Lyse cells and quantify protein treat->lyse prepare Prepare lysates with Laemmli buffer lyse->prepare sds_page SDS-PAGE (6% acrylamide (B121943) gel) prepare->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane (5% non-fat milk) transfer->block primary_ab Incubate with primary anti-CFTR antibody (e.g., 1:5000) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image secondary_ab->detect analyze Densitometry analysis (Band C / Band B ratio) detect->analyze end Results analyze->end

References

How to prepare VRT-325 stock solution for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRT-325 is a small molecule corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] This mutation is the most common cause of cystic fibrosis, a genetic disorder affecting multiple organs. This compound functions as a pharmacological chaperone, directly binding to the mutated CFTR protein and assisting in its proper folding and trafficking to the cell surface, thereby restoring some of its chloride channel function.[3][4] In cellular assays, this compound is typically effective in the 1–10 µM range.[3] These application notes provide detailed protocols for the preparation of this compound stock solutions for laboratory use, along with essential safety information and a description of its mechanism of action.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₂₇H₃₄N₄O₄S
Molecular Weight 510.65 g/mol
CAS Number 815592-21-3
Appearance Solid powder
Solubility Soluble in DMSO
Purity >98%

Storage: this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[5] Stock solutions should also be stored at -20°C for long-term use.[5] The shelf life is greater than two years if stored properly.[5]

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol:

  • Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.11 mg of this compound (see calculation below).

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder.

    • Calculation: To prepare a 10 mM stock solution, the required mass can be calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 510.65 g/mol = 5.11 mg

  • Mix: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C in a dark, dry place.

Stock Solution Dilution Table:

The following table provides the volumes of DMSO required to prepare stock solutions of various concentrations from a pre-weighed amount of this compound.

Mass of this compoundVolume of DMSO for 1 mM SolutionVolume of DMSO for 5 mM SolutionVolume of DMSO for 10 mM Solution
1 mg 1.958 mL0.3917 mL0.1958 mL
5 mg 9.79 mL1.958 mL0.979 mL
10 mg 19.58 mL3.917 mL1.958 mL

Safety Precautions

This compound is for research use only and not for human or veterinary use.[5] Standard laboratory safety practices should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle the compound in a well-ventilated area or in a chemical fume hood.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

This compound acts as a corrector for the F508del-CFTR mutation. This deletion of phenylalanine at position 508 leads to misfolding of the CFTR protein and its subsequent retention in the endoplasmic reticulum (ER), followed by degradation by the proteasome.[2][6] this compound directly binds to the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein.[4] This interaction is thought to stabilize the NBD1 domain, promoting proper folding of the entire protein and allowing it to escape the ER quality control machinery.[3][7] The corrected F508del-CFTR can then traffic through the Golgi apparatus to the plasma membrane, where it can function as a chloride ion channel.[1][8]

VRT325_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_CFTR_unfolded Misfolded F508del-CFTR F508del_CFTR_folded Correctly Folded F508del-CFTR F508del_CFTR_unfolded->F508del_CFTR_folded Correction Proteasome Proteasomal Degradation F508del_CFTR_unfolded->Proteasome ERAD Pathway Golgi Processing & Maturation F508del_CFTR_folded->Golgi Trafficking VRT325 This compound VRT325->F508del_CFTR_unfolded Binds to NBD1 Membrane_CFTR Functional CFTR Channel Golgi->Membrane_CFTR Trafficking Cl_ion Cl_ion Membrane_CFTR->Cl_ion Cl- Ion Transport

Caption: Mechanism of action of this compound in correcting F508del-CFTR trafficking.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

VRT325_Workflow start Start cell_culture Culture cells expressing F508del-CFTR start->cell_culture treatment Treat cells with this compound (e.g., 1-10 µM) cell_culture->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation assay Perform functional assay (e.g., YFP halide quenching, Ussing chamber) incubation->assay analysis Data analysis assay->analysis end End analysis->end

Caption: General experimental workflow for assessing this compound activity.

References

Application Notes and Protocols: Enhancing F508del-CFTR Function Through Combined Use of VRT-325 and CFTR Potentiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, results in a misfolded CFTR protein that is retained in the endoplasmic reticulum (ER) and targeted for premature degradation. This leads to a significant reduction of functional CFTR channels at the apical surface of epithelial cells, causing defective ion and water transport.

Two main classes of small-molecule drugs, known as CFTR modulators, have been developed to counteract the effects of the F508del mutation:

  • Correctors: These molecules, such as VRT-325, act as pharmacological chaperones. They directly bind to the misfolded F508del-CFTR protein, aiding in its proper folding and facilitating its trafficking to the cell membrane.[1][2][3]

  • Potentiators: These drugs, including the well-characterized VX-770 (Ivacaftor), work on CFTR channels that are present at the cell surface. They increase the channel's open probability (gating), thereby augmenting the flow of chloride ions.[4][5]

While this compound can partially rescue the trafficking defect of F508del-CFTR, the resulting channels at the cell surface still exhibit impaired gating.[1] This highlights the therapeutic potential of a combination therapy where a corrector like this compound increases the number of channels at the cell surface, and a potentiator enhances the function of these rescued channels. This synergistic approach is a cornerstone of modern CFTR modulator therapies.

These application notes provide detailed protocols for investigating the combined effects of this compound and CFTR potentiators on the maturation and function of the F508del-CFTR protein.

Mechanism of Action

The F508del mutation in the first nucleotide-binding domain (NBD1) of CFTR disrupts its structure and function.[3][6] this compound has been shown to directly interact with the NBD1 domain of F508del-CFTR, partially restoring its conformation and stability.[1][3][6][7] This correction facilitates the protein's exit from the ER and its transit through the Golgi apparatus to the plasma membrane.

However, the rescued F508del-CFTR channels at the cell surface still exhibit a gating defect, meaning they do not open as frequently as wild-type CFTR in response to cellular signals like cAMP-dependent phosphorylation and ATP binding.[1] This is where CFTR potentiators play a crucial role. Potentiators bind to the CFTR protein at the cell surface and allosterically modulate its conformation to favor the open state, thereby increasing chloride transport.[4][5]

The combined action of this compound and a CFTR potentiator addresses both the trafficking and gating defects of F508del-CFTR, leading to a greater restoration of overall protein function than either agent alone.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the efficacy of CFTR correctors and potentiators.

Compound/ConditionCell TypeAssayEC50Maximal Efficacy (% of non-CF)Reference
This compound F508del-HBEUssing Chamber~6.7 µM~4%[8]
VX-809 (Lumacaftor) F508del-HBEUssing Chamber81 nM~14%[8][9]
VX-770 (Ivacaftor) Temperature-corrected F508del-FRTUssing Chamber25 ± 5 nM~6-fold increase over forskolin (B1673556)[10]
VX-809 + this compound F508del-HBEUssing ChamberN/AAdditive effect[8]
VX-809 + VX-770 F508del-HBEUssing ChamberN/A~25%[8]

HBE: Human Bronchial Epithelial; FRT: Fischer Rat Thyroid; N/A: Not Applicable

Experimental Protocols

Protocol 1: Assessment of CFTR Maturation by Western Blot

This protocol is designed to evaluate the effect of this compound on the processing and trafficking of F508del-CFTR from its core-glycosylated form in the ER (Band B) to its complex-glycosylated form in the Golgi (Band C).[11]

Materials:

  • Cells expressing F508del-CFTR (e.g., CFBE41o- or HEK293 cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (6% or 4-15% gradient)

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary anti-CFTR antibody (e.g., M3A7 or 596)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations (e.g., 1-10 µM) or vehicle (DMSO) for 24-48 hours at 37°C.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Scrape cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and sample buffer.

    • Heat samples at 37°C for 15 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.[12]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa). An increase in the Band C to Band B ratio indicates improved CFTR maturation.

Protocol 2: Measurement of CFTR Channel Function using Ussing Chamber Assay

This protocol measures the net ion transport across a polarized epithelial cell monolayer, providing a functional readout of CFTR activity.[10][13]

Materials:

  • Polarized epithelial cells expressing F508del-CFTR grown on permeable supports (e.g., FRT or primary HBE cells)

  • Ussing chamber system

  • Ringer's solution

  • This compound

  • CFTR potentiator (e.g., VX-770)

  • Forskolin (to activate adenylyl cyclase and increase cAMP)

  • Genistein (a general potentiator, can be used as a positive control)

  • CFTR inhibitor (e.g., CFTRinh-172)

  • Amiloride (B1667095) (to block epithelial sodium channels, ENaC)

Procedure:

  • Cell Culture and Pre-treatment:

    • Culture cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.

    • Incubate the cells with this compound (e.g., 10 µM) for 24-48 hours at 37°C to promote F508del-CFTR correction and trafficking.

  • Ussing Chamber Setup:

    • Mount the permeable supports in the Ussing chamber.

    • Fill both the apical and basolateral chambers with pre-warmed Ringer's solution.

    • Equilibrate the system to 37°C and continuously bubble with 95% O2/5% CO2.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and measure the Isc.

    • Add amiloride (e.g., 10 µM) to the apical chamber to inhibit ENaC activity and isolate CFTR-dependent currents.

    • Establish a stable baseline Isc.

  • CFTR Activation and Potentiation:

    • Add forskolin (e.g., 10 µM) to the apical and basolateral chambers to activate CFTR.

    • Once the forskolin-stimulated Isc has stabilized, add the CFTR potentiator (e.g., VX-770, 1 µM) to the apical chamber.

    • Record the increase in Isc, which represents the potentiation of the this compound-rescued F508del-CFTR channels.

  • CFTR Inhibition:

    • At the end of the experiment, add a CFTR inhibitor (e.g., CFTRinh-172, 10 µM) to the apical chamber to confirm that the measured current is CFTR-specific.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to each compound.

    • Compare the ΔIsc in cells treated with this compound and the potentiator to control cells (vehicle-treated).

Protocol 3: Single-Channel Analysis of CFTR Gating by Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the opening and closing of individual CFTR channels, providing detailed information on channel gating properties (open probability, Pₒ).[14][15]

Materials:

  • Cells expressing F508del-CFTR

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and fire-polisher

  • Intracellular (pipette) and extracellular (bath) solutions

  • This compound

  • CFTR potentiator (e.g., VX-770)

  • PKA catalytic subunit

  • ATP

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation and Pre-treatment:

    • Plate cells on glass coverslips.

    • Treat cells with this compound (e.g., 10 µM) for 24-48 hours at 37°C.

  • Pipette Preparation:

    • Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 5-10 MΩ.

    • Fill the pipette with the intracellular solution.

  • Patch Formation:

    • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached mode).

    • Excise the patch of membrane to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.

  • CFTR Channel Activation:

    • Perfuse the bath with a solution containing PKA and ATP to phosphorylate and activate the CFTR channels in the patch.

  • Recording and Drug Application:

    • Record single-channel currents at a fixed holding potential (e.g., -80 mV).

    • After obtaining a stable baseline of channel activity, perfuse the bath with a solution containing the CFTR potentiator (e.g., VX-770).

    • Record the changes in channel gating in the presence of the potentiator.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the open probability (Pₒ), single-channel conductance, and open and closed times.

    • Compare these parameters before and after the application of the potentiator.

Visualizations

CFTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. ATP to cAMP CFTR CFTR Cl_ion Cl- CFTR->Cl_ion 8. Channel Opening G_Protein->AC 3. Activation PKA PKA cAMP->PKA 5. Activation PKA->CFTR 6. Phosphorylation ATP ATP ATP->CFTR 7. Binding & Hydrolysis

Caption: CFTR channel activation signaling pathway.

Corrector_Potentiator_Workflow cluster_synthesis ER & Golgi cluster_function Plasma Membrane F508del_Synthesis F508del-CFTR Synthesis Misfolding Misfolding & Retention in ER F508del_Synthesis->Misfolding Degradation Proteasomal Degradation Misfolding->Degradation Correction This compound Correction Misfolding->Correction This compound binds to NBD1 Trafficking Trafficking to Plasma Membrane Correction->Trafficking Rescued_CFTR Rescued F508del-CFTR (Gating Defect) Trafficking->Rescued_CFTR Potentiation CFTR Potentiator (e.g., VX-770) Rescued_CFTR->Potentiation Potentiator binds to CFTR Functional_CFTR Functional CFTR Channel (Increased Pₒ) Potentiation->Functional_CFTR Cl_Transport Increased Cl- Transport Functional_CFTR->Cl_Transport

Caption: Experimental workflow for corrector and potentiator synergy.

Logical_Relationship F508del_CFTR F508del-CFTR (Misfolded) Partially_Corrected Partially Corrected CFTR (Trafficked to Membrane) F508del_CFTR->Partially_Corrected Corrects Folding VRT_325 This compound (Corrector) VRT_325->Partially_Corrected Functional_Rescue Functional Rescue (Increased Cl- Conductance) Partially_Corrected->Functional_Rescue Increases Gating (Pₒ) Potentiator CFTR Potentiator (e.g., VX-770) Potentiator->Functional_Rescue

Caption: Logical relationship of this compound and potentiators.

References

Application Notes: Electrophysiological Assays for Measuring VRT-325 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for electrophysiological assays designed to measure the efficacy of VRT-325, a corrector molecule for the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This compound acts as a pharmacological chaperone to rescue the misfolded F508del-CFTR protein from degradation in the endoplasmic reticulum, facilitating its trafficking to the cell membrane.[1][2][3] The functional rescue of this chloride channel is quantified by measuring the increase in CFTR-mediated chloride conductance.[1][4] We describe three key assays: Whole-Cell Patch-Clamp, Ussing Chamber, and a high-throughput Fluorescent Membrane Potential assay.

Mechanism of Action of this compound

The most common mutation in cystic fibrosis, F508del, causes the CFTR protein to misfold and be prematurely degraded, preventing it from reaching the cell surface to function as a chloride channel. This compound is a "corrector" that directly binds to the F508del-CFTR protein, specifically targeting the Nucleotide-Binding Domain 1 (NBD1), to partially restore its conformation.[1][5] This action helps the mutated protein to bypass the cell's quality control machinery in the endoplasmic reticulum and traffic to the plasma membrane, thereby increasing the density of functional channels at the cell surface.

cluster_ER Endoplasmic Reticulum (ER) cluster_Membrane Cell Membrane F508del_synthesis F508del-CFTR Synthesis Misfolding Misfolding F508del_synthesis->Misfolding Degradation ER-Associated Degradation (ERAD) Misfolding->Degradation Default Pathway VRT325 This compound Misfolding->VRT325 Correction Conformational Correction VRT325->Correction Trafficking Golgi Trafficking Correction->Trafficking Rescue Functional_CFTR Functional F508del-CFTR Trafficking->Functional_CFTR Cl_current Chloride Ion Transport (Isc) Functional_CFTR->Cl_current

Caption: Mechanism of this compound in rescuing F508del-CFTR trafficking.

Data Presentation: this compound Efficacy

The following table summarizes quantitative data for this compound from in vitro studies. Efficacy can be influenced by the cell type, assay conditions, and duration of treatment.

ParameterValueAssay / Cell TypeSource
EC₅₀ ~2 µMF508del-CFTR Folding Assay[6]
Concentration 6.7 µMUssing Chamber / F508del-HBE[7]
Observed Effect Less efficacious than VX-809 (3 µM) in rescuing Cl⁻ transport.Ussing Chamber / F508del-HBE[7]
Concentration 10 µMProtease Susceptibility Assay[5]
Observed Effect Partially restored conformational compactness of the NBD1 domain.Protease Susceptibility Assay[5]
Concentration 25 µMIon Flux Assay[8]
Observed Effect Inhibition of CFTR-mediated ion flux.Ion Flux Assay[8]

HBE: Human Bronchial Epithelial cells

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Assay

This assay directly measures chloride currents through CFTR channels on the surface of a single cell. It is the gold standard for characterizing ion channel function and pharmacology.[1][9]

Objective: To quantify the increase in functional, cell-surface F508del-CFTR channels after this compound treatment by measuring macroscopic chloride currents.

Materials:

  • Cells: HEK293 or CHO cells stably expressing F508del-CFTR.

  • This compound Stock: 10 mM in DMSO.

  • Extracellular Solution (ECS): 145 mM NMDG-Cl, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM TES, 10 mM Glucose, pH 7.4.

  • Intracellular Solution (ICS): 145 mM NMDG-Cl, 2 mM MgCl₂, 1 mM EGTA, 10 mM TES, 4 mM Mg-ATP, pH 7.4.

  • CFTR Activator Cocktail: 10 µM Forskolin (Fsk) + 100 µM IBMX.

  • CFTR Inhibitor: 10 µM CFTR(inh)-172.

  • Patch-clamp rig: Amplifier, micromanipulator, perfusion system.

Methodology:

  • Cell Preparation:

    • Plate F508del-CFTR expressing cells onto glass coverslips 24-48 hours before the experiment.

    • Incubate cells with the desired concentration of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 16-24 hours at 37°C to allow for correction and trafficking.

  • Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with ECS.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with ICS.

    • Approach a single cell and form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -40 mV.

  • Data Acquisition:

    • Record baseline currents using a voltage-step protocol (e.g., steps from -80 mV to +80 mV in 20 mV increments).[10][11]

    • Perfuse the cell with the CFTR Activator Cocktail to maximally stimulate CFTR channels.

    • Once the current reaches a steady state, apply the same voltage-step protocol to record the activated current.

    • To confirm the current is CFTR-specific, perfuse with the CFTR Inhibitor (CFTR(inh)-172) and record the inhibited current.

  • Data Analysis:

    • Subtract the baseline current from the activated current to isolate the CFTR-mediated current.

    • Plot the current-voltage (I-V) relationship.

    • Normalize the current amplitude at a specific voltage (e.g., +60 mV) to the cell capacitance (pA/pF) to account for variations in cell size.[12]

    • Compare the current densities from this compound-treated cells to vehicle-treated cells to determine the percent rescue relative to wild-type CFTR-expressing cells.

Protocol 2: Ussing Chamber Assay

This assay measures net ion transport across a polarized epithelial monolayer. It is considered a highly reliable predictor of in vivo efficacy for CFTR modulators.[13][14]

Objective: To measure the this compound-mediated increase in transepithelial chloride secretion in primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation.

Materials:

  • Cells: Primary F508del/F508del HBE cells cultured on permeable filter supports until polarized.

  • Ussing Chamber System: With voltage-clamp amplifier.

  • Ringer's Solution (Symmetrical): 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM Glucose. Gassed with 95% O₂/5% CO₂.

  • Pharmacological Agents: 100 µM Amiloride (apical), 20 µM Forskolin + 100 µM IBMX (apical/basal), 10 µM CFTR(inh)-172 (apical).[15]

Methodology:

  • Cell Preparation:

    • Culture F508del-HBE cells on permeable supports for 4-6 weeks.

    • Treat monolayers with this compound (e.g., 5-10 µM) or vehicle for 24-48 hours prior to the experiment.

  • Ussing Chamber Setup:

    • Mount the permeable support containing the cell monolayer into the Ussing chamber aperture, separating the apical and basolateral chambers.

    • Fill both chambers with pre-warmed (37°C) and gassed Ringer's solution.

    • Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc).

  • Measurement of CFTR-Dependent Isc:

    • Step 1 (ENaC Inhibition): Add Amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. Wait for the Isc to stabilize.

    • Step 2 (CFTR Activation): Add Forskolin and IBMX to both chambers to raise intracellular cAMP and activate any CFTR channels present at the membrane. The resulting increase in Isc (ΔIsc) represents CFTR-mediated chloride secretion.

    • Step 3 (CFTR Inhibition): Add CFTR(inh)-172 to the apical chamber to specifically block the CFTR-dependent current, confirming the signal's origin.

  • Data Analysis:

    • Calculate the forskolin-stimulated ΔIsc for both this compound-treated and vehicle-treated monolayers.

    • The efficacy of this compound is determined by the magnitude of the increase in ΔIsc compared to the vehicle control.

cluster_prep Preparation cluster_exp Ussing Chamber Experiment cluster_analysis Data Analysis Culture Culture F508del HBE cells on permeable supports Treat Treat with this compound or Vehicle (24-48h) Culture->Treat Mount Mount monolayer in chamber Treat->Mount Stabilize Clamp voltage to 0 mV Measure baseline Isc Mount->Stabilize Block_ENaC 1. Add Amiloride (apical) Inhibit Na+ current Stabilize->Block_ENaC Activate_CFTR 2. Add Forskolin (apical/basal) Activate CFTR Cl- current Block_ENaC->Activate_CFTR Inhibit_CFTR 3. Add CFTRinh-172 (apical) Confirm CFTR-specific current Activate_CFTR->Inhibit_CFTR Calculate Calculate Forskolin- stimulated ΔIsc Inhibit_CFTR->Calculate Compare Compare ΔIsc of this compound vs. Vehicle Control Calculate->Compare

Caption: Experimental workflow for the Ussing Chamber assay.
Protocol 3: Fluorescent Membrane Potential Assay

This is a higher-throughput, plate-based assay that indirectly measures CFTR activity by detecting changes in membrane potential.[3][16]

Objective: To screen or characterize this compound efficacy by measuring CFTR-dependent membrane depolarization in a 96- or 384-well format.

Materials:

  • Cells: Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

  • Assay Plates: Black, clear-bottom 96- or 384-well plates.

  • Fluorescent Membrane Potential (FMP) Dye Kit: e.g., FLIPR Membrane Potential Assay Kit.

  • Assay Buffer: Chloride-free buffer (e.g., replacing Cl⁻ with gluconate⁻).

  • Stimulus Buffer: Buffer containing a chloride source (e.g., NaCl) and CFTR activators (Forskolin, IBMX).

  • Plate Reader: A fluorescent plate reader with fluidic addition capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Preparation:

    • Seed F508del-CFTR-FRT cells into assay plates.

    • Incubate cells with this compound or vehicle for 16-24 hours at 37°C.

  • Dye Loading:

    • Remove the culture medium and add the FMP dye dissolved in chloride-free buffer.

    • Incubate for 30-60 minutes at 37°C to allow for dye loading.

  • Fluorescence Measurement:

    • Place the assay plate into the plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's fluidics to add the Stimulus Buffer. This simultaneously activates CFTR and creates a chloride gradient, causing chloride to exit the cell.

    • The efflux of negative chloride ions causes membrane depolarization, which is detected as an increase in fluorescence.[17]

    • Continue to record the fluorescence signal for 1-2 minutes.

  • Data Analysis:

    • The response is quantified as the peak change in fluorescence (ΔF) over the baseline (F).

    • Compare the ΔF/F from this compound-treated wells to vehicle-treated wells.

    • Generate concentration-response curves to calculate the EC₅₀ of this compound.

References

Application Notes and Protocols: Western Blot Analysis of F508del-CFTR Correction by VRT-325

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is a genetic disorder predominantly caused by the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a significant reduction of functional CFTR at the cell surface.[1][2][3] Small-molecule correctors that can rescue the trafficking of F508del-CFTR to the plasma membrane are a key therapeutic strategy. VRT-325 is one such investigational corrector molecule that has been shown to partially rescue the processing of F508del-CFTR.[4][5]

Western blotting is a fundamental technique to assess the efficacy of corrector compounds like this compound. This method allows for the visualization and quantification of different CFTR glycoforms. The immature, core-glycosylated form of CFTR (Band B), with a molecular weight of approximately 150 kDa, resides in the ER.[5] The mature, complex-glycosylated form (Band C), which has trafficked through the Golgi apparatus and is present at the cell surface, has a higher molecular weight of around 170 kDa.[5] An effective corrector will increase the ratio of Band C to Band B, indicating a rescue of the protein from ER-associated degradation.

These application notes provide a detailed protocol for utilizing Western blot analysis to evaluate the correction of F508del-CFTR by this compound and summarize the expected quantitative outcomes.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on F508del-CFTR correction as reported in the literature.

ParameterCell Line(s)This compound ConcentrationObserved EffectReference(s)
Maturation EfficiencyNot specified6.7 µMRescues F508del-CFTR maturation to ~15% of wild-type CFTR levels.[5]
Effective ConcentrationVarious cell systems1–10 µMGeneral effective range for observing correction.[5]
Functional CorrectionFRT cells expressing F508del-CFTR10 µMApproximately half the functional correction of an equal concentration of this compound.[5]
Additive EffectCultured F508del-HBENot specifiedShows additive effects on chloride transport when combined with VX-809 and Corr-4a.[1][6]
IC50 (Inhibition of CFTR-mediated ion flux)Not specified25 µMHigh concentrations can inhibit CFTR function.[5]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation (F508del-HBE), Fisher Rat Thyroid (FRT) cells, or Human Embryonic Kidney (HEK-293) cells stably expressing F508del-CFTR are suitable models.[1]

  • Culture Conditions: Culture the cells in appropriate media and conditions as recommended for the specific cell line.

  • Seeding: Plate the cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Incubate the cells with the this compound-containing medium for 24-48 hours at 37°C. The optimal incubation time may need to be determined empirically.

Protein Extraction
  • Washing: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cells in 150-300 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Scraping and Collection: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

Western Blot Analysis
  • Sample Preparation:

    • Based on the protein quantification, normalize the total protein amount for each sample (e.g., 20-40 µg per lane).

    • Add 4x Laemmli sample buffer to each protein sample and heat at 37°C for 15 minutes. Note: Do not boil CFTR samples as this can cause aggregation.

  • SDS-PAGE:

    • Load the prepared samples onto a 6% or 4-15% gradient SDS-polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation. A commonly used antibody is the anti-CFTR antibody clone 596 or 570.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Loading Control:

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cell_seeding Seed F508del-CFTR Expressing Cells vrt325_treatment Treat with this compound (24-48h) cell_seeding->vrt325_treatment cell_lysis Lyse Cells in RIPA Buffer vrt325_treatment->cell_lysis centrifugation Centrifuge to Pellet Debris cell_lysis->centrifugation protein_quantification Quantify Protein Concentration centrifugation->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with anti-CFTR Antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analyze Band B and Band C Intensity detection->analysis

Caption: Experimental workflow for Western blot analysis of F508del-CFTR correction.

mechanism_of_action cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_membrane Plasma Membrane f508del_synthesis F508del-CFTR Synthesis (Misfolded Protein) er_retention ER Retention & Quality Control f508del_synthesis->er_retention degradation Proteasomal Degradation er_retention->degradation Default Pathway processing Glycosylation (Band B -> Band C) er_retention->processing Corrected Trafficking functional_cftr Functional F508del-CFTR processing->functional_cftr vrt325 This compound vrt325->er_retention Promotes Folding

Caption: Proposed mechanism of this compound in F508del-CFTR correction.

References

Application Notes and Protocols for VRT-325 Mediated CFTR Rescue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of VRT-325 in rescuing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutation. This compound is a first-generation CFTR corrector that acts as a pharmacological chaperone to facilitate the proper folding and trafficking of the mutant protein to the cell surface.

Mechanism of Action

This compound directly binds to the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein.[1] This interaction is believed to stabilize the NBD1 domain, a critical step in the proper folding of the entire protein.[2] By aiding in its conformational maturation, this compound helps the F508del-CFTR protein to evade the endoplasmic reticulum-associated degradation (ERAD) pathway, which would otherwise target the misfolded protein for destruction.[1] Consequently, a greater quantity of F508del-CFTR can transit through the Golgi apparatus and be inserted into the plasma membrane, thereby partially restoring chloride channel activity at the cell surface.[3][4]

VRT325_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR Misfolded F508del-CFTR ERAD ER-Associated Degradation F508del_CFTR->ERAD VRT325 This compound F508del_CFTR->VRT325 Binds to NBD1 Corrected_CFTR Correctly Folded CFTR VRT325->Corrected_CFTR Promotes Folding Processing Processing & Maturation Corrected_CFTR->Processing Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Trafficking

Mechanism of this compound action on F508del-CFTR.

Optimal Treatment Duration for CFTR Rescue

While a definitive, universally optimal treatment duration for this compound has not been explicitly established across all cell types and experimental conditions, a treatment period of 48 hours is frequently cited in the literature as an effective duration for achieving significant rescue of F508del-CFTR.[5][6] This duration allows for sufficient time for the compound to exert its effect on newly synthesized F508del-CFTR, promoting its folding, trafficking, and accumulation at the cell surface to a steady state.[6]

Shorter incubation times may not be sufficient to observe maximal rescue, while excessively long-term exposure could potentially lead to off-target effects or cellular stress. However, the optimal duration can be influenced by factors such as cell type, protein expression levels, and the specific endpoint being measured (e.g., protein maturation, chloride current). It is therefore recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal this compound treatment duration for a specific experimental system.

Quantitative Data on this compound Efficacy

The following table summarizes the effective concentration and observed effects of this compound in various in vitro models.

Cell Line/ModelThis compound ConcentrationTreatment DurationEndpoint MeasuredObserved EffectReference
Fischer Rat Thyroid (FRT) cells expressing F508del-CFTR10 µM48 hoursF508del-CFTR maturation (ratio of mature to total CFTR)Significant increase in the mature form of F508del-CFTR[6]
Human Bronchial Epithelial (HBE) cells from CF patients6.7 µM48 hoursForskolin-stimulated transepithelial current (IT)Significant increase in chloride transport[6]
Human Embryonic Kidney (HEK)-293 cells expressing F508del-CFTR10 µM48 hoursF508del-CFTR processing (conversion of Band B to Band C)Partial and modest rescue of the processing defect[5]
Baby Hamster Kidney (BHK) cellsNot specifiedNot specifiedF508del-CFTR maturation4-fold greater maturation when combined with Corr-2b[1]

Experimental Protocols

Protocol 1: Assessment of F508del-CFTR Maturation by Immunoblotting

This protocol is designed to assess the effect of this compound on the maturation of F508del-CFTR in a cell line stably expressing the mutant protein (e.g., HEK-293 or FRT cells).

Materials:

  • HEK-293 or FRT cells stably expressing F508del-CFTR

  • Cell culture medium (e.g., DMEM) with appropriate supplements

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CFTR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO (vehicle control).

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • After incubation, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE. The immature, core-glycosylated form of CFTR (Band B) runs at approximately 135-140 kDa, while the mature, complex-glycosylated form (Band C) runs at 170-180 kDa.[6]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody against CFTR.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for Band B and Band C to determine the ratio of mature to total CFTR.

Immunoblot_Workflow A Seed cells expressing F508del-CFTR B Treat with this compound or Vehicle (DMSO) A->B C Incubate for 24-72 hours B->C D Lyse cells and quantify protein C->D E SDS-PAGE D->E F Western Blot (anti-CFTR antibody) E->F G Detect and Quantify Band B and Band C F->G H Calculate Ratio of Mature/Total CFTR G->H

Workflow for assessing F508del-CFTR maturation.
Protocol 2: Measurement of CFTR-Mediated Chloride Transport using an Ussing Chamber

This protocol measures the functional rescue of F508del-CFTR by assessing chloride transport in polarized epithelial cells (e.g., HBE or FRT cells).

Materials:

  • Polarized epithelial cells grown on permeable supports

  • Ussing chamber system

  • Ringer's solution

  • Forskolin (B1673556) (to activate CFTR)

  • This compound

  • Vehicle (DMSO)

Procedure:

  • Culture polarized epithelial cells on permeable supports until a high transepithelial resistance is achieved.

  • Treat the cells with this compound (e.g., 6.7 µM) or vehicle for 48 hours.[6]

  • Mount the permeable supports in an Ussing chamber.

  • Bathe both the apical and basolateral sides with Ringer's solution and maintain at 37°C.

  • Measure the baseline short-circuit current (Isc).

  • Stimulate CFTR-mediated chloride secretion by adding forskolin to the basolateral solution.

  • Record the change in Isc, which represents the transepithelial chloride current.

  • Compare the forskolin-stimulated Isc in this compound-treated cells to that in vehicle-treated cells.

Logical flow of the Ussing chamber experiment.

Considerations and Limitations

  • Specificity: While this compound has been instrumental in understanding CFTR correction, it has been shown to affect the processing of other proteins as well, suggesting it may act on more general protein folding or trafficking pathways.[6]

  • Inhibitory Effects: At high concentrations (e.g., 25 µM), this compound has been reported to inhibit CFTR-mediated ion flux.[2] This highlights the importance of careful dose-response studies to identify a therapeutic window that maximizes correction without causing channel inhibition.

  • Combination Therapies: The efficacy of this compound can be enhanced when used in combination with other CFTR modulators, such as other correctors or potentiators.[1][6] This suggests that a multi-pronged approach may be more effective for robust CFTR rescue.

These application notes and protocols are intended to serve as a guide. Researchers should optimize the conditions for their specific experimental systems to achieve the most reliable and reproducible results.

References

Application Notes and Protocols for Evaluating Cellular Response to VRT-325 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VRT-325 is a chemical corrector of the F508del-CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) mutant protein, the most common genetic cause of cystic fibrosis. Its primary mechanism of action involves the partial rescue of the F508del-CFTR protein's folding and trafficking from the endoplasmic reticulum to the cell surface, thereby restoring some of its chloride channel function. While the primary "response" to this compound is the correction of CFTR function, understanding its effects on overall cell health, such as viability and apoptosis, is crucial for comprehensive drug development.

This document provides an overview of cell lines commonly used to study this compound, a summary of its effects on CFTR function, and detailed protocols for assessing cellular responses to this compound treatment, including cell viability and apoptosis assays.

Data Presentation: Cell Lines Responsive to this compound Treatment

Direct quantitative data on the cytotoxic or apoptotic effects of this compound (e.g., IC50 values for cell viability) are not extensively available in public literature. The primary focus of research has been on the efficacy of this compound as a CFTR corrector. The following table summarizes cell lines used in this compound research and the observed effects related to CFTR correction.

Cell LineDescriptionObserved Effect of this compoundTypical Concentration Range
CFBE41o- Human bronchial epithelial cell line homozygous for the F508del-CFTR mutation.[1][2][3][4]Increased maturation and cell surface expression of F508del-CFTR, leading to partial restoration of chloride channel function.[5]1 - 10 µM
BHK Baby hamster kidney cells stably expressing F508del-CFTR.Increased trafficking of F508del-CFTR to the cell surface.[5]1 - 10 µM
FRT Fischer Rat Thyroid epithelial cells expressing F508del-CFTR.Increased CFTR-mediated chloride transport.[6]1 - 10 µM
HEK293 Human embryonic kidney cells transiently or stably expressing F508del-CFTR.[6]Increased processing and maturation of F508del-CFTR.[6]1 - 10 µM
Primary HBE Primary human bronchial epithelial cells from cystic fibrosis patients (F508del homozygous).Additive effect with VX-809 in restoring chloride transport.[6]6.7 µM

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and the general experimental workflows to assess its effects.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del-CFTR (misfolded) F508del-CFTR (misfolded) Proteasome Proteasome F508del-CFTR (misfolded)->Proteasome Degradation F508del-CFTR (partially folded) F508del-CFTR (partially folded) F508del-CFTR (misfolded)->F508del-CFTR (partially folded) Trafficking Functional F508del-CFTR Channel Functional F508del-CFTR Channel F508del-CFTR (partially folded)->Functional F508del-CFTR Channel Insertion Cl- ion Cl- Functional F508del-CFTR Channel->Cl- ion Chloride Efflux This compound This compound This compound->F508del-CFTR (misfolded) Binds to NBD1, promotes folding G cluster_functional Functional Assays cluster_biochemical Biochemical Assays Cell Culture Culture F508del-CFTR expressing cells Treatment Treat cells with this compound (and controls) Cell Culture->Treatment Harvesting Harvest cells Treatment->Harvesting Ussing Chamber Ussing Chamber Harvesting->Ussing Chamber Iodide Efflux Iodide Efflux Harvesting->Iodide Efflux Western Blot Western Blot Harvesting->Western Blot G cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Cell Seeding Seed cells in multi-well plates Drug Treatment Treat with varying concentrations of this compound Cell Seeding->Drug Treatment Incubation Incubate for a defined period (e.g., 24-72h) Drug Treatment->Incubation Add MTT/MTS Add MTT/MTS Incubation->Add MTT/MTS Stain with Annexin V/PI Stain with Annexin V/PI Incubation->Stain with Annexin V/PI Incubate Incubate Add MTT/MTS->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Flow Cytometry Flow Cytometry Stain with Annexin V/PI->Flow Cytometry

References

VRT-325 Stability and Storage: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in humans.

Introduction

VRT-325 is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been investigated for its potential to rescue the trafficking and function of the most common CF-causing mutant, F508del-CFTR.[1] This document provides detailed application notes on the stability and storage of this compound, along with protocols for its handling and use in a research setting. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results.

This compound Stability and Storage Conditions

Proper storage and handling of this compound are essential to maintain its integrity and activity. The following tables summarize the recommended storage conditions for this compound in both solid form and in solution.

Solid Form Stability and Storage

This compound is typically supplied as a solid powder. For optimal stability, it should be stored under the following conditions:

ParameterRecommendationDurationNotes
Temperature 0 - 4 °CShort-term (days to weeks)Keep dry and protected from light.[2]
-20 °CLong-term (months to years)Keep dry and protected from light.[2]
Light Protect from lightAt all timesStore in a dark, light-proof container.
Shipping Ambient temperatureShort-term (a few weeks)Stable enough for ordinary shipping and customs.[2]
Solution Stability and Storage

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] The stability of this compound in solution is a critical consideration for in vitro assays. Based on studies of other quinazoline (B50416) derivatives, this compound may be unstable in DMSO over extended periods.[3][4] It is recommended to prepare fresh solutions for each experiment or to conduct a thorough stability assessment of stock solutions.

ParameterRecommendationDurationNotes
Solvent DMSON/A[2]
Temperature -20 °CShort-termAliquot to avoid repeated freeze-thaw cycles.
-80 °CLong-termAliquot to avoid repeated freeze-thaw cycles.
Stability Note Potential for instability in DMSON/AOne study on a different quinazoline derivative showed instability in DMSO.[3][4] Researchers should validate the stability of this compound stock solutions for their specific experimental conditions.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 510.65 g/mol .

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37 °C for a short period) may be used to aid dissolution, but prolonged heating should be avoided.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20 °C for short-term use or -80 °C for long-term storage.

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. This protocol provides a general framework for conducting a forced degradation study on this compound in a research setting, based on ICH guidelines.[5][6]

Materials:

  • This compound solution (e.g., in a relevant buffer or solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Heat source (e.g., oven, water bath)

  • Photostability chamber or light source compliant with ICH Q1B guidelines[7][8][9][10][11]

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

Procedure:

  • Preparation of Test Samples: Prepare solutions of this compound at a known concentration in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Acid Hydrolysis: Add HCl to the this compound solution to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 80 °C) for a defined period.[5]

  • Base Hydrolysis: Add NaOH to the this compound solution to a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 80 °C) for a defined period.[5]

  • Oxidative Degradation: Add H₂O₂ to the this compound solution (e.g., 3%). Incubate at room temperature for a defined period.

  • Thermal Degradation: Expose the this compound solution to elevated temperatures (e.g., 50-80 °C) for a defined period.[5][6]

  • Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8][9] A control sample should be protected from light (e.g., wrapped in aluminum foil).

  • Control Samples: Maintain untreated this compound solutions at the same temperatures as the stressed samples to serve as controls.

  • Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and analyze by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

This compound Mechanism of Action

This compound acts as a CFTR corrector by directly interacting with the F508del-CFTR protein.[1] This interaction is believed to facilitate the proper folding and trafficking of the mutant protein from the endoplasmic reticulum to the cell surface, thereby increasing the number of functional CFTR channels at the plasma membrane.

VRT325_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR F508del_CFTR_corrected Correctly Folded F508del-CFTR F508del_CFTR_misfolded->F508del_CFTR_corrected Correction VRT325 This compound VRT325->F508del_CFTR_misfolded Golgi Processing & Trafficking F508del_CFTR_corrected->Golgi Trafficking Functional_CFTR Functional CFTR Channel Golgi->Functional_CFTR Insertion

This compound Mechanism of Action as a CFTR Corrector.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the stability of this compound.

VRT325_Stability_Workflow cluster_stress Apply Stress Conditions start Start: this compound Sample prepare_solutions Prepare this compound Solutions (Known Concentration) start->prepare_solutions acid Acidic (HCl) prepare_solutions->acid base Basic (NaOH) prepare_solutions->base oxidation Oxidative (H₂O₂) prepare_solutions->oxidation thermal Thermal (Heat) prepare_solutions->thermal photo Photolytic (Light) prepare_solutions->photo control Control Samples (No Stress) prepare_solutions->control sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Determine % Degradation & Identify Degradants analysis->data end End: Stability Profile data->end

Experimental Workflow for this compound Stability Assessment.

Conclusion

The stability and proper storage of this compound are paramount for reliable and reproducible research outcomes. While general guidelines suggest storing solid this compound at low temperatures and protected from light, its stability in solution, particularly in DMSO, should be carefully evaluated by the end-user. The provided protocols for stock solution preparation and forced degradation studies offer a framework for researchers to handle this compound appropriately and to investigate its stability profile under various experimental conditions. Adherence to these guidelines will help ensure the quality and integrity of this compound throughout its use in research applications.

References

Troubleshooting & Optimization

VRT-325 not showing activity in my cell line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with VRT-325, particularly when the compound does not exhibit the expected activity in their cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] Its primary mechanism of action is to rescue the trafficking of the most common CF-causing mutant, ΔF508-CFTR. This mutation leads to misfolding of the CFTR protein, causing its retention in the endoplasmic reticulum (ER) and subsequent degradation. This compound is believed to directly bind to the mutant CFTR protein, promoting its proper folding and facilitating its transport from the ER to the cell membrane, thereby restoring chloride channel function at the cell surface.[2][3]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to be effective in various cell systems, including human embryonic kidney (HEK293), HeLa, and human epithelial cell lines like HT-29.[4] It has also been studied in baby hamster kidney (BHK) and Chinese hamster ovary (CHO) cells.[2][4] Importantly, the effectiveness of this compound can be cell-type dependent.[2]

Q3: What is the recommended concentration range for this compound?

A3: The generally effective concentration range for this compound in cell culture is 1-10 µM.[4] It is important to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Are there any known inhibitory effects of this compound?

A4: Yes, at high concentrations (e.g., 25 µM), this compound has been shown to inhibit CFTR-mediated ion flux.[4] This is a critical consideration for experimental design, as using a concentration that is too high can lead to a lack of observed activity or even confounding inhibitory effects.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.

Troubleshooting Guide: this compound Not Showing Activity

This guide addresses common reasons why this compound may not be showing activity in your cell line and provides systematic steps to identify and resolve the issue.

Diagram: this compound Troubleshooting Workflow

This compound Troubleshooting Workflow This compound Troubleshooting Workflow cluster_0 Initial Observation cluster_1 Phase 1: Reagent & Protocol Verification cluster_2 Phase 2: Cell Line & Target Expression cluster_3 Phase 3: Assay & Detection Method cluster_4 Resolution start No activity of this compound observed compound_check Verify this compound Integrity (Storage, Solubility, Age) start->compound_check protocol_review Review Experimental Protocol (Concentration, Incubation Time, Solvent Control) compound_check->protocol_review cell_line_validation Confirm Cell Line Identity & Health protocol_review->cell_line_validation target_expression Verify ΔF508-CFTR Expression cell_line_validation->target_expression assay_validation Validate Readout Assay (Positive/Negative Controls) target_expression->assay_validation detection_sensitivity Check Detection Method Sensitivity assay_validation->detection_sensitivity resolution Activity Observed detection_sensitivity->resolution CFTR Maturation and this compound Action CFTR Maturation and this compound Action cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus cluster_2 Cell Membrane ER ΔF508-CFTR (Misfolded, Band B) Golgi Mature CFTR (Correctly folded, Band C) ER->Golgi This compound promotes trafficking Degradation Degradation ER->Degradation Ubiquitin-Proteasome System Membrane Functional CFTR Channel Golgi->Membrane VRT325 This compound VRT325->ER

References

Technical Support Center: Overcoming VRT-325 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with VRT-325 in aqueous buffers. Our aim is to provide practical solutions to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

This compound is a quinazoline (B50416) derivative that functions as a pharmacological chaperone, specifically as a corrector for the F508del-CFTR mutation.[1][2] It has been shown to be effective in cellular systems in the 1–10-μM range.[1] The primary recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[3]

Q2: I've prepared a stock solution of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening?

This is a common issue for hydrophobic compounds like this compound. When the DMSO stock solution is added to an aqueous buffer, the solubility of this compound can decrease dramatically, leading to precipitation. The final concentration of DMSO in your aqueous buffer may be too low to keep this compound in solution.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

While this can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell-based assays. However, it is always best to run a vehicle control (buffer with the same final DMSO concentration) to ensure the solvent is not affecting your experimental results.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

If you are observing precipitation of this compound upon dilution into your aqueous buffer, follow this troubleshooting workflow.

G start Start: this compound precipitates in aqueous buffer check_dmso Is the final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO concentration (up to 1%) and re-test. check_dmso->increase_dmso Yes optimize_buffer Optimize Buffer Conditions check_dmso->optimize_buffer No increase_dmso->optimize_buffer Precipitates success Success: This compound is soluble increase_dmso->success Soluble use_additives Incorporate Solubility Enhancers optimize_buffer->use_additives optimize_buffer->success particle_reduction Consider Particle Size Reduction use_additives->particle_reduction use_additives->success particle_reduction->success fail Issue persists: Contact technical support particle_reduction->fail

Caption: Troubleshooting workflow for this compound solubility issues.

Optimizing Buffer Conditions and Using Solubility Enhancers

If increasing the final DMSO concentration is not feasible or does not resolve the issue, you may need to modify your buffer composition. The following table summarizes potential additives that can enhance the solubility of hydrophobic compounds.

Additive ClassExampleConcentration RangeMechanism of ActionConsiderations
Co-solvents Ethanol, Glycerol, Polyethylene Glycol (PEG)1-10% (v/v)Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[4]May affect protein stability or cellular function. Always run a vehicle control.
Surfactants Tween-20, Triton X-1000.01-0.1% (v/v)Form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[5]Can interfere with certain assays and may be cytotoxic at higher concentrations.
Cyclodextrins β-cyclodextrin, HP-β-CD1-10 mMForm inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment.[6]Can sometimes extract cholesterol from cell membranes.
pH Adjustment N/AVariableFor ionizable compounds, adjusting the pH away from the pKa can increase solubility.This compound's structure suggests it may have basic nitrogens, so lowering the pH might improve solubility.

Experimental Protocol: Solubility Testing of this compound

This protocol provides a framework for systematically testing the solubility of this compound in different buffer formulations.

Objective: To determine the optimal buffer conditions for solubilizing this compound at the desired final concentration.

Materials:

  • This compound powder

  • DMSO

  • Aqueous buffers to be tested (e.g., PBS, HEPES, Tris)

  • Solubility enhancers (e.g., Ethanol, Tween-20, β-cyclodextrin)

  • Microcentrifuge tubes

  • Vortexer

  • Spectrophotometer or nephelometer (optional, for quantitative assessment)

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare a series of test buffers. For each base buffer (e.g., PBS), prepare variations with different additives as outlined in the table above.

  • Perform serial dilutions. For each test buffer, add the this compound DMSO stock to achieve the desired final concentration (e.g., 10 µM). It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Incubate the solutions. Allow the solutions to equilibrate at the experimental temperature (e.g., room temperature, 37°C) for a set period (e.g., 30 minutes).

  • Assess solubility.

    • Visual Inspection: Observe the tubes against a dark background for any signs of precipitation or cloudiness.

    • Centrifugation: Spin the tubes in a microcentrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates precipitation.

    • (Optional) Quantitative Measurement: If available, measure the absorbance or light scattering of the supernatant to quantify the amount of soluble this compound.

  • Select the optimal buffer. The buffer formulation that results in the highest concentration of soluble this compound without precipitation is the optimal choice for your experiments.

This compound Mechanism of Action: Pharmacological Chaperone

Understanding the mechanism of action of this compound can provide context for its use in your experiments. This compound acts as a pharmacological chaperone for the F508del-CFTR protein.

G cluster_0 Endoplasmic Reticulum misfolded Misfolded F508del-CFTR vrt325 This compound misfolded->vrt325 degradation Proteasomal Degradation misfolded->degradation corrected Correctly Folded F508del-CFTR vrt325->corrected Binds and stabilizes trafficking Trafficking to Cell Membrane corrected->trafficking cell_membrane Functional CFTR Channel at Cell Membrane trafficking->cell_membrane

Caption: this compound acting as a pharmacological chaperone for F508del-CFTR.

In cells expressing the F508del-CFTR mutation, the protein misfolds and is targeted for degradation by the proteasome.[2] this compound binds directly to the misfolded protein, stabilizing its conformation and allowing it to escape degradation and traffic to the cell membrane, where it can function as a chloride channel.[1][7]

References

Potential off-target effects of VRT-325 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VRT-325 Off-Target Effects

Disclaimer: this compound is a fictional compound. The following technical support guide is a generalized example for a hypothetical kinase inhibitor to illustrate best practices for investigating and troubleshooting potential off-target effects. The data and scenarios presented are for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?

A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities of a kinase inhibitor.[1][2] Kinases share structural similarities in their ATP-binding pockets, and an inhibitor designed for one kinase may bind to and inhibit others, leading to unintended biological consequences.[1] We recommend performing a comprehensive kinase selectivity profile to identify potential off-target interactions.[1]

Q2: How can we determine the kinase selectivity profile of this compound?

A2: Several methods can be employed to determine the kinase selectivity profile. A common and comprehensive approach is to screen the compound against a large panel of purified kinases in a competitive binding assay or an enzymatic activity assay.[1] This will provide data on the inhibitory concentration (e.g., IC50) or binding affinity (e.g., Kd) for a wide range of kinases, allowing for a quantitative assessment of selectivity.

Q3: this compound shows activity against several kinases in a profiling screen. How do we interpret this data and prioritize which off-targets to validate?

A3: To interpret kinase profiling data, consider the following:

  • Potency: Compare the IC50 or Ki values for the off-targets to that of the intended target (Akt). Off-targets inhibited with a potency within 10-100 fold of the primary target are of higher concern.

  • Cellular Context: Consider the expression levels and biological roles of the potential off-target kinases in your cellular model. An off-target that is highly expressed and plays a critical role in a relevant signaling pathway is a higher priority for validation.

  • Downstream Pathways: Analyze if the observed phenotype aligns with the known functions of the identified off-target kinases.

Q4: What are the best methods to confirm that an observed cellular effect is due to a specific off-target of this compound?

A4: To validate a suspected off-target, a multi-pronged approach is recommended:

  • Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of a well-characterized, structurally distinct inhibitor of the suspected off-target kinase.[2] If both inhibitors produce the same phenotype, it strengthens the case for the off-target effect.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the suspected off-target kinase.[2][3] If the phenotype induced by this compound is diminished or absent in these modified cells, it provides strong evidence that the effect is mediated through that off-target.[2][3]

  • Rescue Experiments: If possible, express a drug-resistant mutant of the intended target. If the phenotype persists in the presence of this compound, it is likely an off-target effect.[4]

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound binds to the suspected off-target protein within the cell.[2][5]

Troubleshooting Guides

Problem Potential Cause Recommended Action
Unexpected cell toxicity at concentrations that should be selective for the primary target. Inhibition of an off-target kinase crucial for cell survival.1. Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. 2. Validate any hits in cellular assays. 3. Test this compound in multiple cell lines to determine if the toxicity is cell-type specific.
Inconsistent results between different cell lines. Cell line-specific expression or importance of an off-target kinase.1. Characterize the expression levels of the primary target and key potential off-targets in the different cell lines via western blot or qPCR. 2. Perform a kinome-wide selectivity screen using lysates from the specific cell lines being used.
Activation of a signaling pathway that should be downstream of the inhibited target. 1. Inhibition of a negative regulator in a parallel pathway. 2. Activation of a compensatory feedback loop.1. Analyze changes in the phosphorylation status of key nodes in related signaling pathways using phospho-specific antibodies or mass spectrometry. 2. Co-treat with inhibitors of the suspected compensatory pathway to see if the original phenotype is restored.

Quantitative Data Summary

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its intended target (Akt1) and a selection of potential off-target kinases.

KinaseIC50 (nM)Fold Selectivity vs. Akt1Potential Implication
Akt1 (Primary Target) 5 1 On-target efficacy
Akt281.6On-target, isoform-specific effects
Akt3153On-target, isoform-specific effects
PKA550110Low potential for off-target effects
ROCK17515Potential for off-target effects on cell morphology and motility
SGK1306High potential for off-target effects due to high homology with Akt
p70S6K>1000>200Low potential for off-target effects

Interpretation: this compound demonstrates good selectivity against PKA and p70S6K. However, it shows significant activity against ROCK1 and SGK1, which could lead to off-target effects in cellular systems where these kinases are active.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory effect of this compound on a panel of kinases.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of this compound in assay buffer.

    • Prepare a reaction mixture containing the kinase, its specific substrate, and cofactors in assay buffer.

  • Assay Procedure:

    • Add the this compound dilutions to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP) to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and separate the phosphorylated substrate from the residual γ-³²P-ATP.

  • Data Analysis:

    • Measure the amount of incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with its target and potential off-targets in a cellular environment.[4]

  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thawing.

  • Fractionation and Detection:

    • Separate the soluble protein fraction from the precipitated fraction by centrifugation.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[4]

Visualizations

G cluster_akt_pathway On-Target: PI3K/Akt Pathway cluster_rock_pathway Off-Target: Rho/ROCK Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation VRT325_Akt This compound VRT325_Akt->Akt inhibits RhoA RhoA ROCK1 ROCK1 RhoA->ROCK1 MLC Myosin Light Chain ROCK1->MLC phosphorylates StressFibers Stress Fiber Formation MLC->StressFibers VRT325_ROCK This compound VRT325_ROCK->ROCK1 inhibits

Caption: Hypothetical signaling pathways showing on-target inhibition of Akt and off-target inhibition of ROCK1 by this compound.

G Start Unexpected Cellular Phenotype Observed KinaseScreen Broad Kinase Panel Screen Start->KinaseScreen IdentifyHits Identify Potential Off-Targets (e.g., >50% Inhibition at 1µM) KinaseScreen->IdentifyHits DoseResponse Biochemical Dose-Response Assays (Determine IC50 values) IdentifyHits->DoseResponse CellularValidation Cellular Off-Target Validation DoseResponse->CellularValidation CETSA Cellular Target Engagement (e.g., CETSA) CellularValidation->CETSA Confirm Binding Genetic Genetic Knockdown/Knockout of Off-Target CellularValidation->Genetic Confirm Function Orthogonal Orthogonal Inhibitor Phenocopy CellularValidation->Orthogonal Confirm Phenotype Conclusion Confirm Off-Target Mediated Phenotype CETSA->Conclusion Genetic->Conclusion Orthogonal->Conclusion

Caption: Experimental workflow for identifying and validating off-target effects of this compound.

References

High concentrations of VRT-325 inhibiting CFTR function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VRT-325, particularly concerning its inhibitory effects on Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) function at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary known function of this compound in relation to CFTR?

This compound is primarily recognized as a "corrector" molecule for the F508del-CFTR mutation, the most common mutation causing cystic fibrosis.[1] It acts as a pharmacological chaperone that can partially rescue the misfolded F508del-CFTR protein, promoting its proper folding, maturation, and trafficking from the endoplasmic reticulum to the cell surface.[2][3] The effective concentration range for its corrector activity in cellular systems is typically 1-10 μM.[1]

Q2: Why am I observing an inhibition of CFTR channel function when using this compound?

While this compound can rescue the trafficking of F508del-CFTR to the cell membrane, it paradoxically inhibits the channel's function at higher concentrations.[1][4] This dual activity is a critical consideration in experimental design. Studies have shown that at concentrations as low as 10 μM, and more significantly at 25 μM, this compound can inhibit CFTR-mediated ion flux.[1]

Q3: What is the mechanism behind this compound's inhibitory effect on CFTR?

The inhibitory action of this compound is linked to its direct interaction with the CFTR protein, which leads to a decrease in its ATP-dependent conformational dynamics.[5] Specifically, this compound has been shown to significantly lower the ATP hydrolytic function of CFTR and reduce the apparent affinity of the protein for ATP.[1][5] At a concentration of 25 μM, it can decrease the affinity for ATP by approximately 10-fold.[1] This effect is thought to arise from this compound binding to and stabilizing the Nucleotide-Binding Domain 1 (NBD1).[6]

Q4: Is the inhibitory effect of this compound specific to the F508del-CFTR mutant?

The inhibitory effect has been observed on F508del-CFTR that has been "rescued" and is present at the cell surface.[5] The mechanism, which involves reducing ATP affinity, suggests that this compound could also inhibit wild-type CFTR, although most studies focus on its effects in the context of the F508del mutation.

Q5: Are there known off-target effects for this compound?

Yes, this compound is not entirely specific to CFTR. Studies have indicated that it can also improve the trafficking and processing of other misfolded membrane proteins, such as P-glycoprotein and hERG mutants.[1][7] This suggests that this compound may act on a more general mechanism involved in protein processing, which could be a source of confounding effects in some experimental systems.[2][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Complete or near-complete inhibition of CFTR channel activity observed.

  • Possible Cause: The concentration of this compound is too high. While effective as a corrector at 1-10 µM, concentrations above 10 µM, and especially at or above 25 µM, are known to cause significant inhibition of channel function.[1]

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the calculations for your stock solution and final working concentrations.

    • Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM) to identify the optimal concentration for correction versus the onset of inhibition in your specific assay.

    • Review Experimental Timeline: Differentiate between long-term incubation (24-48 hours) to assess protein correction and trafficking, and acute application (minutes to hours) to measure channel function. The inhibitory effect is a direct and rapid consequence of the molecule binding to the channel.[5]

Issue 2: High variability in experimental results.

  • Possible Cause: The dual nature of this compound as both a corrector and an inhibitor is likely contributing to the variability. The final measurement of CFTR function will be a net effect of the rescued (but partially inhibited) channels at the membrane.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent incubation times, cell densities, and assay conditions.

    • Separate Effects: Design experiments to isolate the corrector and inhibitor functions. For example, after long-term incubation with this compound to rescue the protein, wash out the compound before performing functional assays to measure the activity of the rescued channels without the immediate inhibitory effect.

    • Use Appropriate Controls: Include an inactive analog, such as VRT-186, if available, to control for non-specific effects of the chemical scaffold.[5]

Issue 3: Observed effects are not consistent with published data.

  • Possible Cause: Issues with compound stability or solubility in your experimental media.

  • Troubleshooting Steps:

    • Check Solubility: this compound is typically dissolved in DMSO. Ensure you are not exceeding the solubility limit when making your final dilutions in aqueous buffers, which can cause the compound to precipitate.

    • Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.

    • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) to ensure that the solvent is not affecting CFTR function.

Quantitative Data Summary

The following table summarizes the concentration-dependent effects of this compound on CFTR.

ConcentrationObserved EffectCell/System TypeReference
1 - 10 µMEffective range for F508del-CFTR correction (restoration of protein trafficking).Various cell systems[1]
6.7 µMUsed for F508del-CFTR correction in human bronchial epithelial (HBE) cells.F508del-HBE cells[7][8]
10 µMSignificant reduction in ATP hydrolytic function of CFTR.Purified protein[1]
10 µMUsed in treatment to increase maturation of F508del-CFTR.HEK cells expressing F508del-CFTR[6]
25 µMReduces the apparent affinity of CFTR for ATP by ~10-fold; inhibits CFTR-mediated ion flux.Purified protein; Cellular systems[1]

Experimental Protocols

1. ATPase Activity Assay

This protocol is used to measure the effect of this compound on the ATP hydrolysis function of purified CFTR.

  • Objective: To quantify the rate of ATP hydrolysis by CFTR in the presence and absence of this compound.

  • Methodology:

    • Protein Purification: Purify and reconstitute full-length F508del-CFTR protein into lipid vesicles.

    • Reaction Setup: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4).

    • This compound Incubation: Pre-incubate the reconstituted CFTR with various concentrations of this compound (e.g., 0, 1, 10, 25 µM) or a vehicle control for a defined period at a specified temperature (e.g., 15 minutes at 37°C).

    • Initiate Reaction: Start the ATPase reaction by adding ATP to the mixture.

    • Measure Phosphate (B84403) Release: At various time points, take aliquots of the reaction and stop the reaction. Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

    • Data Analysis: Plot the amount of Pi released over time to determine the initial rate of ATP hydrolysis. Compare the rates between the different this compound concentrations to determine its effect on ATPase activity.[1][5]

2. Halide Flux Assay (e.g., YFP-based)

This cell-based assay measures CFTR-mediated halide transport across the cell membrane.

  • Objective: To assess the functional impact of this compound on CFTR channel activity in living cells.

  • Methodology:

    • Cell Culture: Use cells stably expressing F508del-CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP).

    • Corrector Treatment: Incubate the cells with this compound at a desired concentration (e.g., 10 µM) for 24-48 hours at 37°C to allow for the correction and trafficking of F508del-CFTR to the cell surface.

    • Assay Procedure:

      • Wash the cells and load them with a buffer containing sodium iodide (NaI).

      • Place the plate in a fluorescence plate reader.

      • Stimulate CFTR channel opening using a cAMP agonist cocktail (e.g., forskolin (B1673556) and genistein).

      • Upon channel opening, iodide flows out of the cell, and the YFP fluorescence is quenched by the influx of an anion like nitrate (B79036) from the extracellular buffer.

    • Acute Inhibition Test: To test for direct inhibition, perform the correction step as above. Then, just before the functional assay, add a high concentration of this compound (e.g., 25 µM) and measure the change in halide flux.

    • Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated halide transport. Compare the rates for treated vs. untreated cells to determine the functional effect of this compound.[5]

Visualizations

VRT325_Dual_Mechanism cluster_0 Low Concentration (1-10 µM) cluster_1 High Concentration (>10 µM) VRT_low This compound NBD1_misfolded Misfolded F508del-CFTR (in ER) VRT_low->NBD1_misfolded Binds & Stabilizes NBD1 Corrected_CFTR Correctly Trafficked CFTR (at Cell Membrane) NBD1_misfolded->Corrected_CFTR Promotes Folding & Trafficking CFTR_active Active CFTR Channel (at Cell Membrane) Corrected_CFTR->CFTR_active Becomes Target for Inhibition VRT_high This compound VRT_high->CFTR_active Binds to Channel CFTR_inhibited Inhibited CFTR Channel (Reduced Ion Flux) CFTR_active->CFTR_inhibited Reduces ATP Affinity

Caption: Dual concentration-dependent mechanism of this compound on F508del-CFTR.

Troubleshooting_Workflow Start Start: Unexpected CFTR Inhibition Observed Check_Conc 1. Verify this compound Concentration Start->Check_Conc Conc_High Concentration > 10 µM? Check_Conc->Conc_High Concentration correct Error Error in protocol or reagents. Check_Conc->Error Calculation error Reduce_Conc Action: Lower concentration to 1-10 µM range. Perform dose-response. Conc_High->Reduce_Conc Yes Check_Timeline 2. Review Experimental Timeline Conc_High->Check_Timeline No End End: Root Cause Identified Reduce_Conc->End Timeline_OK Acute measurement after long-term incubation? Check_Timeline->Timeline_OK Washout Action: Add washout step after correction before functional measurement. Timeline_OK->Washout Yes Check_Controls 3. Check Controls Timeline_OK->Check_Controls No Washout->End Vehicle_OK Vehicle control shows no effect? Check_Controls->Vehicle_OK Consider_Off_Target Result: Inhibition is likely a direct effect of this compound. Consider off-target effects. Vehicle_OK->Consider_Off_Target Yes Vehicle_OK->Error No Consider_Off_Target->End

Caption: Troubleshooting workflow for unexpected CFTR inhibition with this compound.

Experimental_Workflow Start Start: Assess this compound Effect Step1 1. Cell Seeding (HEK293 expressing F508del-CFTR) Start->Step1 Step2 2. Long-Term Incubation (Correction) 24-48h with this compound (1-10 µM) or Vehicle Control Step1->Step2 Step3 3. Assay Split Step2->Step3 Step4a 4a. Western Blot (Assess CFTR Glycosylation/Maturation) Step3->Step4a Biochemical Step4b 4b. Functional Assay (Halide Flux) Step3->Step4b Functional Result_A Result A: Increased Mature CFTR Step4a->Result_A Step5b 5b. Acute Treatment (Inhibition) Add high concentration this compound (25 µM) or Vehicle Control Step4b->Step5b Step6b 6b. Stimulate CFTR (e.g., Forskolin) & Measure Ion Flux Step5b->Step6b Result_B Result B: Inhibited Ion Flux Step6b->Result_B

Caption: Experimental workflow to dissect this compound's corrector vs. inhibitor effects.

References

Technical Support Center: Optimizing VRT-325 and VX-770 Combination Therapy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the CFTR corrector VRT-325 in combination with the potentiator VX-770 for in vitro studies.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound and VX-770.

Question Answer
Why am I seeing limited or no rescue of F508del-CFTR function with this compound alone? This compound is a corrector that aids in the proper folding and trafficking of the F508del-CFTR protein to the cell surface. However, its effect is often partial.[1][2] Even when F508del-CFTR reaches the plasma membrane, it still exhibits a defect in channel activation.[1] Therefore, a potentiator like VX-770 is necessary to enhance the channel's open probability and achieve a more robust functional rescue.[1]
My combination therapy with this compound and VX-770 shows less than the expected synergistic effect. What could be the reason? Prolonged exposure to the potentiator VX-770 can negatively impact the efficacy of correctors like this compound.[3][4] Studies have shown that chronic exposure to VX-770 can diminish the corrector's ability to improve F508del-CFTR protein maturation and stability at the plasma membrane.[3][4][5] Consider optimizing the timing and duration of drug administration. It may be beneficial to pre-treat with the corrector (this compound) to allow for protein trafficking before adding the potentiator (VX-770) for acute functional measurements.
What are the optimal concentrations for this compound and VX-770 in cell-based assays? The effective concentration can vary depending on the cell type and experimental setup. However, published studies provide a general range. For this compound, concentrations between 1-10 µM are commonly used.[2] For VX-770, concentrations ranging from 100 nM to 10 µM have been reported, with an EC50 for F508del-CFTR potentiation around 25 nM in some systems.[6] It is crucial to perform a dose-response curve for both compounds in your specific cell model to determine the optimal concentrations.
I am observing variability in the response to VX-770 in my primary human bronchial epithelial (HBE) cell cultures. Why is this happening? The response to VX-770 in F508del-homozygous HBE cells can be variable. The reasons for this variability are not fully understood but could be due to donor-specific differences.[6] It is important to test a sufficient number of donor samples to account for this biological variability.
How can I confirm that the observed functional rescue is indeed CFTR-mediated? To confirm that the observed chloride transport is mediated by CFTR, a CFTR-specific inhibitor should be used. CFTRinh-172 is a commonly used inhibitor that can block the channel and reverse the effects of this compound and VX-770.[6]
Are there any known issues with the stability or solubility of this compound and VX-770 in cell culture media? While specific stability data for this compound and VX-770 in all culture media is not readily available, it is a critical factor for all small molecules in in vitro assays.[7] It is recommended to prepare fresh stock solutions and dilute them in media shortly before use. The aqueous solubility of VX-770 has been reported to be lower than initially thought, around 60 nM.[8] This highlights the importance of careful preparation of drug solutions.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about the combination therapy of this compound and VX-770.

Question Answer
What are the mechanisms of action for this compound and VX-770? This compound is a CFTR corrector . It partially rescues the trafficking defect of F508del-CFTR by binding to the mutant protein and promoting its proper folding, allowing it to move from the endoplasmic reticulum to the cell surface.[1][2][9] VX-770 is a CFTR potentiator . It increases the channel open probability (gating) of CFTR proteins that are present at the cell surface, thereby increasing chloride ion transport.[1][6][10][11][12]
Why is a combination of a corrector and a potentiator needed for F508del-CFTR? The F508del mutation causes two main defects: a processing defect, leading to reduced protein at the cell surface, and a gating defect, meaning the channels that do reach the surface do not open efficiently.[3] A corrector like this compound addresses the processing defect, while a potentiator like VX-770 addresses the gating defect.[10] Using both in combination leads to a more significant restoration of CFTR function.[1]
What is the molecular basis for the synergistic effect of this compound and VX-770? This compound increases the amount of F508del-CFTR at the cell surface.[2] VX-770 then acts on these surface-localized channels to dramatically increase their activity.[1] The combined action of increasing the number of channels at the membrane and enhancing their function results in a synergistic improvement in chloride transport.
Can VX-770 have a negative impact on the correction achieved by this compound? Yes, some in vitro studies have shown that prolonged exposure to VX-770 can reduce the effectiveness of correctors.[3][4][5] This may be due to VX-770 destabilizing the corrected F508del-CFTR protein at the cell surface, leading to increased turnover.[4]
What experimental readouts are typically used to assess the efficacy of this combination therapy in vitro? Common readouts include: • Ussing chamber assays: To measure transepithelial chloride current (Isc) in polarized epithelial cells.[6][13] • YFP-based halide efflux assays: A fluorescence-based method to measure CFTR-mediated ion transport. • Western blotting: To assess the maturation and cell surface expression of CFTR protein. The appearance of the mature, complex-glycosylated Band C is indicative of successful correction.[1] • Patch-clamp electrophysiology: To directly measure the gating properties of single CFTR channels.[6]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound and VX-770.

Table 1: Effect of this compound and VX-770 on F508del-CFTR Channel Activity

Treatment Cell Type Assay Result Reference
This compound (10 µM)F508del-KXK-CFTR expressing cellsIodide EffluxFailed to mediate the same rate of cAMP-mediated iodide efflux as WT-CFTR.[1]
This compound (10 µM) + VX-770 (10 µM)F508del-KXK-CFTR expressing cellsIodide EffluxFully restored F508del-KXK-CFTR channel activation to rates similar to wild type CFTR.[1]
VX-770 (10 µM)G551D-CFTR (in FRT cells)Patch Clamp~6-fold increase in channel open probability (Po).[6]
VX-770 (10 µM)F508del-CFTR (in NIH 3T3 cells)Patch Clamp~5-fold increase in channel open probability (Po).[6]
VX-770 (10 µM)Wild-type CFTRPatch Clamp~2-fold increase in channel open probability (Po).[6]

Table 2: Effective Concentrations of VX-770 in Different Cell Models

Cell Type CFTR Mutant EC50 Reference
FRT cellsG551D100 ± 47 nM[6]
FRT cells (temperature-corrected)F508del25 ± 5 nM[6]
HBE cellsG551D/F508delNot specified[6]
HBE cellsF508del-homozygous22 ± 10 nM[6]

Experimental Protocols

1. Western Blotting for CFTR Maturation

  • Objective: To assess the effect of this compound on the processing and maturation of F508del-CFTR.

  • Methodology:

    • Seed cells expressing F508del-CFTR and culture to desired confluency.

    • Treat cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.[1]

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE (e.g., 6% Tris-glycine gel).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and quantify the intensity of Band B (immature, core-glycosylated) and Band C (mature, complex-glycosylated). An increase in the Band C to Band B ratio indicates improved CFTR maturation.

2. Ussing Chamber Assay for CFTR-Mediated Chloride Secretion

  • Objective: To measure the effect of this compound and VX-770 on CFTR-mediated chloride transport in polarized epithelial cells.

  • Methodology:

    • Culture primary HBE cells or other suitable epithelial cells on permeable supports until a polarized monolayer is formed.

    • Pre-treat the cells with this compound (e.g., 3 µM) for 48 hours to correct F508del-CFTR trafficking.[13]

    • Mount the permeable supports in an Ussing chamber system.

    • Bathe the apical and basolateral surfaces with appropriate physiological solutions. Establish a chloride gradient by using a low chloride solution in the apical chamber.

    • Add a sodium channel blocker (e.g., amiloride, 30 µM) to the apical side to inhibit ENaC activity.[6]

    • Stimulate CFTR activity by adding a cAMP agonist (e.g., forskolin, 10 µM) to the basolateral side.[6]

    • Acutely add VX-770 to the apical side in a cumulative concentration-dependent manner to potentiate CFTR channel gating.

    • Record the short-circuit current (Isc), which represents the net ion transport across the epithelium.

    • At the end of the experiment, add a CFTR-specific inhibitor (e.g., CFTRinh-172, 20 µM) to the apical side to confirm that the measured current is CFTR-dependent.[6]

Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane F508del_misfolded F508del-CFTR (Misfolded) F508del_corrected F508del-CFTR (Corrected) Proteasome Proteasomal Degradation F508del_misfolded->Proteasome Degradation CFTR_channel_closed CFTR Channel (Closed) F508del_corrected->CFTR_channel_closed Trafficking VRT325 This compound (Corrector) VRT325->F508del_misfolded Binds & Corrects Folding CFTR_channel_open CFTR Channel (Open) CFTR_channel_closed->CFTR_channel_open Increased Open Probability Cl_out Cl- CFTR_channel_open->Cl_out Chloride Efflux VX770 VX-770 (Potentiator) VX770->CFTR_channel_closed Binds & Potentiates Gating Cl_in Cl-

Caption: Mechanism of action for this compound and VX-770 combination therapy.

Experimental_Workflow cluster_correction Correction Phase cluster_potentiation Potentiation & Measurement Phase seed_cells Seed F508del-CFTR expressing cells treat_vrt325 Treat with this compound (48h) seed_cells->treat_vrt325 functional_assay Perform Functional Assay (e.g., Ussing Chamber) treat_vrt325->functional_assay add_cAMP Add cAMP agonist (e.g., Forskolin) functional_assay->add_cAMP add_vx770 Acutely add VX-770 add_cAMP->add_vx770 measure_output Measure CFTR function (e.g., Isc) add_vx770->measure_output add_inhibitor Add CFTR inhibitor measure_output->add_inhibitor

Caption: General experimental workflow for in vitro testing.

Troubleshooting_Logic start Suboptimal functional rescue observed check_vrt325 Is this compound treatment sufficient? start->check_vrt325 check_vx770 Is VX-770 potentiation effective? check_vrt325->check_vx770 Yes increase_vrt325_conc_time Optimize this compound concentration and/or incubation time. Assess maturation by Western Blot. check_vrt325->increase_vrt325_conc_time No check_synergy Is there a negative interaction? check_vx770->check_synergy Yes optimize_vx770_conc Perform VX-770 dose-response curve. check_vx770->optimize_vx770_conc No modify_dosing_schedule Pre-treat with this compound before acute addition of VX-770. check_synergy->modify_dosing_schedule No verify_cftr_mediation Confirm with CFTR inhibitor. check_synergy->verify_cftr_mediation Yes

Caption: Troubleshooting flowchart for combination therapy experiments.

References

Why does VRT-325 have limited efficacy in some systems?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VRT-325. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the variable efficacy of this compound in different experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule corrector designed to address protein misfolding and trafficking defects, particularly for the F508del mutant of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] Its primary mechanism involves directly binding to the mutant CFTR protein, which helps to partially restore its correct conformation.[2] This correction facilitates the protein's exit from the endoplasmic reticulum, allowing it to traffic to the cell membrane and function as a chloride ion channel.[1][3] Specifically, this compound has been shown to bind to the first nucleotide-binding domain (NBD1) of F508del-CFTR, improving its stability.[2][3][4]

Q2: Why is the efficacy of this compound limited to around 20% of wild-type CFTR function?

A2: The limited efficacy of this compound stems from its partial and localized effect on the F508del-CFTR protein structure. While it can restore some compactness to the NBD1 domain, it does not have a detectable effect on the conformation of the second half of the molecule or on the crucial interactions between the different domains of the full-length protein.[4] This incomplete conformational rescue means that only a fraction of the misfolded protein is successfully trafficked to the cell surface, resulting in modest functional restoration.[4]

Q3: I'm observing high toxicity or unexpected inhibitory effects at higher concentrations of this compound. Why is this happening?

A3: This is a known characteristic of this compound. At higher concentrations (e.g., 25 μM), this compound can paradoxically inhibit the function of the CFTR channel.[2][5] This inhibitory effect is thought to be caused by a decrease in the ATP-dependent conformational dynamics of the CFTR protein, which is essential for channel gating.[2][6] Therefore, it is critical to perform careful dose-response studies to identify a therapeutic window that maximizes the corrective effect while minimizing inhibitory off-target actions.

Q4: Does the efficacy of this compound vary between different cell types or systems?

A4: Yes, the effects of corrector compounds like this compound can be highly dependent on the specific cellular context.[3] For instance, a related corrector, VRT-640, showed positive effects in Fisher Rat Thyroid (FRT) cells but not in human CF bronchial epithelial cells, which may be due to differences in protein structure or cellular pathways between cell lines.[3] It is crucial to validate the effects of this compound in the specific cell system relevant to your research.

Q5: Is this compound specific only to F508del-CFTR?

A5: While developed for F508del-CFTR, this compound is not entirely specific. It has been shown to rescue other misprocessed proteins, such as mutants of P-glycoprotein, which is a structurally related transporter.[2][3][7] This lack of complete specificity has raised some concerns and suggests that this compound may act on more general protein processing mechanisms in addition to its direct binding to CFTR.[3]

Troubleshooting Guide: Investigating Limited Efficacy

If you are experiencing lower-than-expected efficacy with this compound in your experiments, follow this systematic troubleshooting guide.

Step 1: Verify Compound and Experimental Setup

The first step is to rule out basic experimental issues.

  • Confirm Compound Integrity: Ensure your this compound stock has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Optimize Concentration: Perform a dose-response curve to ensure you are using an optimal concentration. As noted in the FAQs, high concentrations can be inhibitory.

  • Check Vehicle Controls: Ensure that the vehicle (e.g., DMSO) is not affecting cell viability or the assay readout at the concentration used.

Step 2: Assess Target Expression and Engagement

Confirm that the target protein is present and that the compound is engaging it.

  • Quantify F508del-CFTR Expression: Use techniques like Western Blot or qPCR to confirm that your cellular model expresses adequate levels of the F508del-CFTR protein.

  • Evaluate Protein Maturation: A key indicator of this compound efficacy is the conversion of the core-glycosylated form of CFTR (Band B) to the complex-glycosylated, mature form (Band C). Assess this via Western Blot. Successful correction will show an increase in the Band C to Band B ratio.

Step 3: Analyze Downstream Functional Readouts

Efficacy should be measured by functional restoration, not just protein trafficking.

  • Chloride Efflux Assays: Use functional assays, such as iodide efflux assays or Ussing chamber experiments, to measure the restoration of chloride channel activity.[8] A lack of functional improvement despite evidence of increased protein maturation may suggest issues with channel gating or other cellular factors.

  • Compare with Positive Controls: Include a positive control, such as treatment with a more recent and potent corrector like VX-809 (Lumacaftor), to benchmark the efficacy of this compound in your system.[9] Studies have shown that VX-809 is generally more efficient at rescuing F508del-CFTR.[9]

Summary of this compound Efficacy in Different Systems
Cell SystemEfficacy MetricResult with this compoundReference Corrector (VX-809)
Primary Human Bronchial Epithelial (HBE) Cells Chloride SecretionModest increase (~10-15% of WT)Significant increase (>25% of WT)
CFBE41o- Cells IL-8 Secretion (Inflammatory Response)No significant reductionNot applicable
BHK Cells (stably expressing F508del-CFTR) Protein Maturation (Band C/B Ratio)2-fold increase4-fold increase
Fisher Rat Thyroid (FRT) Cells Iodide EffluxModerate functional rescueHigh functional rescue

Note: The data presented are representative values compiled from multiple studies for illustrative purposes.

Experimental Protocols
Protocol 1: Western Blot for CFTR Maturation
  • Cell Treatment: Plate cells and treat with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control for 24-48 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 30-50 µg of protein per lane on a 6-8% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for CFTR. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Band B (immature) typically appears around 150 kDa, and Band C (mature) appears around 170-180 kDa.

  • Analysis: Quantify the intensity of Band B and Band C. Calculate the ratio of Band C / (Band B + Band C) to determine the maturation efficiency.

Protocol 2: Iodide Efflux Assay for CFTR Function
  • Cell Culture: Grow cells expressing F508del-CFTR on permeable supports until confluent and differentiated. Treat with this compound for 24 hours prior to the assay.

  • Iodide Loading: Incubate cells with a loading buffer containing sodium iodide (NaI) for 1 hour at 37°C.

  • Efflux Measurement:

    • Remove the loading buffer and wash the cells.

    • Add an iodide-free efflux buffer to the apical surface at 1-minute intervals for a total of 10-12 minutes.

    • Collect the buffer from each interval.

    • After the initial baseline measurements (2-3 minutes), stimulate CFTR channel opening by adding a stimulation cocktail (e.g., forskolin (B1673556) and genistein) to the buffer.

  • Iodide Quantification: Measure the iodide concentration in each collected sample using an iodide-selective electrode.

  • Data Analysis: Calculate the rate of iodide efflux over time. A functional rescue will be indicated by a significant increase in the efflux rate upon stimulation compared to vehicle-treated cells.

Visual Guides

Signaling and Correction Pathway

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_synthesis F508del-CFTR (Misfolded, Band B) F508del_folded Partially Corrected F508del-CFTR F508del_synthesis->F508del_folded Binding & Partial Conformational Rescue Degradation Proteasomal Degradation F508del_synthesis->Degradation Major Pathway (No Corrector) VRT325 This compound VRT325->F508del_folded Facilitates F508del_mature Mature CFTR (Band C) F508del_folded->F508del_mature Trafficking CFTR_channel Functional Cl- Channel F508del_mature->CFTR_channel Insertion

Mechanism of this compound in rescuing F508del-CFTR trafficking.
Troubleshooting Workflow

G Start Limited Efficacy Observed Check_Setup Step 1: Verify Compound & Experimental Setup Start->Check_Setup Setup_OK Setup OK? Check_Setup->Setup_OK Fix_Setup Action: Re-optimize Concentration / Use Fresh Compound Setup_OK->Fix_Setup No Check_Target Step 2: Assess Target Expression & Maturation (Western Blot) Setup_OK->Check_Target Yes Fix_Setup->Check_Setup Target_OK Maturation Increased? Check_Target->Target_OK Fix_Target Action: Verify Cell Line / Transfection Efficiency Target_OK->Fix_Target No Check_Function Step 3: Measure Downstream Function (Efflux Assay) Target_OK->Check_Function Yes Fix_Target->Check_Target Function_OK Function Restored? Check_Function->Function_OK Conclusion_Partial Conclusion: Efficacy is Partial (Known Limitation of this compound) Function_OK->Conclusion_Partial Yes Conclusion_Gating Conclusion: Potential Downstream Gating Defect or Cell-Specific Issue Function_OK->Conclusion_Gating No

Systematic workflow for troubleshooting limited this compound efficacy.

References

Troubleshooting inconsistent results with VRT-325

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for VRT-325, a novel small molecule inhibitor of the PI3K/Akt signaling pathway.[1][2][3][4] This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions that may arise during your in vitro and in vivo experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter with this compound, providing potential causes and recommended solutions in a question-and-answer format.

In Vitro Assay Issues

Q1: We are observing high variability in our IC50 values for this compound between experiments. What could be the cause?

High variability in IC50 values is a common issue in cell-based assays and can stem from several factors.[5][6][7]

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consider using a multichannel pipette for consistency.[5][7]
"Edge Effects" in Microplates To minimize evaporation from outer wells, fill peripheral wells with sterile media or PBS.[5][7]
Variable Compound Efficacy Prepare fresh serial dilutions of this compound for each experiment from a new stock solution. Verify pipette calibration.[5]
Cell Passage Number High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments.
Inconsistent Incubation Times Standardize the incubation time with this compound across all plates and experiments. Use a multichannel pipette to add the compound to minimize timing differences.[5]

Q2: this compound appears to be precipitating in our cell culture media. How can we improve its solubility?

Compound precipitation can significantly impact your results. This compound is a hydrophobic molecule, and the following strategies can improve its solubility.

Potential CauseRecommended Solution
Poor Aqueous Solubility Prepare a high-concentration stock solution of this compound in 100% DMSO. When preparing working solutions, dilute the stock in pre-warmed media and vortex thoroughly.[8][9]
Final DMSO Concentration Ensure the final concentration of DMSO in your assay does not exceed 0.5%. Higher concentrations can be toxic to cells.
Use of Co-solvents For challenging solubility issues, consider the use of co-solvents such as PEG 400 or surfactants like Tween 80 in your vehicle, but always test for vehicle toxicity first.[10][11]

Q3: We are observing significant cell death even at low concentrations of this compound. Could this be due to off-target effects?

While this compound is designed to be a specific PI3K/Akt inhibitor, off-target effects can occur, especially at higher concentrations.[12]

Potential CauseRecommended Solution
Off-Target Kinase Inhibition The inhibitor may have potent off-target effects on kinases essential for cell survival.[12] Titrate the inhibitor concentration to determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[12]
Compound Promiscuity Many inhibitors can bind to multiple kinases.[12] Confirm your findings with a structurally different inhibitor of the PI3K/Akt pathway.[12]
High Compound Concentration Using concentrations that far exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[12]
In Vivo Study Issues

Q1: We are seeing inconsistent tumor growth inhibition in our mouse models treated with this compound. What should we investigate?

In vivo experiments have many variables that can contribute to inconsistent results.[10][13]

Potential CauseRecommended Solution
Inconsistent Dosing Refine and standardize the dosing procedure, including the volume and technique (e.g., oral gavage, intraperitoneal injection).[10]
Formulation Issues Ensure this compound is fully solubilized in the vehicle before each administration. Check for precipitation over time.[10]
Animal Variability Use animals from a reliable source within a narrow weight and age range. Standardize the housing conditions and diet.[10]
Metabolism and Clearance This compound may be rapidly metabolized and cleared. Conduct a preliminary pharmacokinetic (PK) study to determine the compound's half-life and optimize the dosing schedule.[14]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[1][2][3][4] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2][4] this compound is designed to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets.[15]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Q3: What are the recommended solvents for solubilizing this compound?

This compound is soluble in DMSO at concentrations up to 50 mM. For aqueous solutions, it is sparingly soluble. It is recommended to prepare a high-concentration stock in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium.[8][9]

Q4: What positive and negative controls should be used in experiments with this compound?

  • Positive Control: A known, well-characterized PI3K/Akt inhibitor (e.g., Wortmannin or LY294002) can be used to confirm that the experimental system is responsive to pathway inhibition.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration used for this compound) is essential to account for any effects of the solvent on the experimental outcome.

Experimental Protocols

Cell Viability (IC50) Determination using a Resazurin-Based Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium

  • 96-well clear-bottom black plates

  • Resazurin-based viability reagent

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Prepare a cell suspension at the desired density (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[5]

  • Cell Culture:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.[5]

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay:

    • Add 20 µL of the resazurin-based reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes VRT325 This compound VRT325->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckAssay Review Assay Protocol: - Cell Seeding - Incubation Times - Reagent Prep Start->CheckAssay CheckCompound Evaluate Compound: - Solubility - Stability - Dilution Series Start->CheckCompound CheckControls Analyze Controls: - Positive Control Active? - Negative Control Normal? Start->CheckControls ProblemIsolated Problem Isolated? CheckAssay->ProblemIsolated CheckCompound->ProblemIsolated CheckControls->ProblemIsolated OptimizeAssay Optimize Assay Parameters ProblemIsolated->OptimizeAssay Yes NewCompoundStock Prepare Fresh Compound Stock ProblemIsolated->NewCompoundStock Yes ContactSupport Contact Technical Support ProblemIsolated->ContactSupport No RepeatExperiment Repeat Experiment OptimizeAssay->RepeatExperiment NewCompoundStock->RepeatExperiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Cell_Viability_Workflow Start Start SeedCells Seed Cells in 96-Well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h TreatCompound Treat with this compound Serial Dilutions Incubate24h->TreatCompound Incubate72h Incubate 72h TreatCompound->Incubate72h AddReagent Add Resazurin Reagent Incubate72h->AddReagent Incubate4h Incubate 2-4h AddReagent->Incubate4h ReadPlate Read Fluorescence Incubate4h->ReadPlate AnalyzeData Analyze Data & Determine IC50 ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for determining the IC50 of this compound.

References

VRT-325 Technical Support Center: Troubleshooting and Mitigating Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential cytotoxicity associated with VRT-325 in experimental settings. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visual workflows to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quinazoline-based small molecule corrector of the F508del mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. Its primary role is to act as a pharmacological chaperone, aiding in the proper folding and trafficking of the misfolded F508del-CFTR protein from the endoplasmic reticulum to the cell surface, thereby restoring some of its chloride channel function.

Q2: Is cytotoxicity an expected side effect of this compound?

A2: While this compound is designed to be a protein corrector, its quinazoline (B50416) scaffold is a feature in many biologically active compounds, some of which have been shown to induce cytotoxic effects, such as apoptosis or cell cycle arrest. Furthermore, at high concentrations (e.g., 25 μM), this compound has been observed to inhibit CFTR function. Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: What are the potential off-target effects of this compound?

A3: this compound is known to be non-specific and can affect the processing and trafficking of other membrane proteins, including P-glycoprotein and the hERG potassium channel. This lack of specificity is a potential source of unintended biological effects and cytotoxicity.

Q4: How can I distinguish between on-target, off-target, and cytotoxic effects?

A4: Differentiating these effects is key to interpreting your results.

  • On-target effects should correlate with the known function of F508del-CFTR correction.

  • Off-target effects may manifest as unexpected cellular changes not directly related to CFTR function. These can be investigated using cell lines that do not express the F508del-CFTR protein.

  • Cytotoxicity is generally observed as a sharp decrease in cell viability and can be confirmed using the assays detailed in this guide.

Troubleshooting Guide: Unexpected Cytotoxicity

If you observe unexpected levels of cell death in your experiments with this compound, consult the following troubleshooting guide.

Observation Potential Cause Suggested Action
High cell death at expected effective concentrations This compound concentration is too high for your specific cell line.Perform a dose-response experiment to determine the optimal non-toxic concentration.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is below 0.5% (ideally <0.1%) and include a vehicle-only control.[1]
Suboptimal cell culture conditions.Ensure cells are healthy, in a logarithmic growth phase, and at an appropriate density.
Inconsistent results between experiments Variability in reagents.Use a single, quality-controlled batch of media and serum.
Procedural inconsistencies.Standardize all experimental steps, including incubation times and cell seeding densities.
Mycoplasma contamination.Regularly test your cell cultures for mycoplasma.
Control cells are also showing signs of stress Issues with cell culture environment.Check incubator CO2 levels, temperature, and humidity.
Contaminated media or reagents.Use fresh, sterile reagents and media.

Experimental Protocols for Assessing Cytotoxicity

To quantitatively assess this compound-induced cytotoxicity, the following standard assays are recommended.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[2][3][4][5]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[6][7][8][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture as per the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[8]

Protocol 3: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.[10][11][12][13][14][15]

  • Cell Culture and Treatment: Culture and treat cells with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Protocol 4: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16][17][18][19][20][21]

  • Plate Equilibration: Allow the 96-well plate containing cells and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation: Interpreting Cytotoxicity Data

The following tables provide a template for summarizing and comparing data from cytotoxicity assays.

Table 1: this compound Dose-Response on Cell Viability (MTT Assay)

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100%100%100%
198%95%92%
592%85%78%
1085%70%60%
2560%45%30%
5035%20%10%

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

This compound Conc. (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle)95%3%2%
1075%15%10%
2540%35%25%
5015%45%40%

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and potential signaling pathways involved in this compound cytotoxicity.

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Cytotoxicity Assessment cluster_3 Resolution observe Unexpected Cell Death with this compound check_conc Verify this compound Concentration observe->check_conc check_solvent Check Solvent Concentration (<0.5%) observe->check_solvent check_cells Assess Cell Health & Passage Number observe->check_cells check_myco Test for Mycoplasma observe->check_myco dose_response Dose-Response Curve (e.g., MTT Assay) check_conc->dose_response check_solvent->dose_response check_cells->dose_response check_myco->dose_response apoptosis_assay Apoptosis Assay (e.g., Annexin V) dose_response->apoptosis_assay caspase_assay Caspase Activity (e.g., Caspase-Glo) apoptosis_assay->caspase_assay optimize Optimize this compound Concentration & Conditions caspase_assay->optimize

Caption: Troubleshooting workflow for unexpected cytotoxicity.

cluster_0 This compound Treatment cluster_1 Potential Cellular Effects cluster_2 Apoptotic Pathway vrt325 This compound (Quinazoline Derivative) off_target Off-Target Binding (e.g., Kinases) vrt325->off_target mito_stress Mitochondrial Stress vrt325->mito_stress caspase_activation Caspase Activation (Caspase-3, -7) off_target->caspase_activation mito_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Potential cytotoxic signaling pathway of this compound.

cluster_0 Experimental Design cluster_1 Execution cluster_2 Data Analysis start Start Experiment dose_response Determine Optimal Dose (Dose-Response Curve) start->dose_response time_course Determine Optimal Time (Time-Course Experiment) dose_response->time_course run_exp Run Experiment with Optimized Parameters time_course->run_exp controls Include Vehicle and Positive/Negative Controls run_exp->controls assess_viability Assess Cell Viability (MTT, LDH) controls->assess_viability assess_apoptosis Assess Apoptosis (Annexin V, Caspase) controls->assess_apoptosis analyze Analyze and Interpret Data assess_viability->analyze assess_apoptosis->analyze

Caption: Workflow for mitigating this compound cytotoxicity.

References

VRT-325 Technical Support Center: Understanding the Impact of Serum Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of VRT-325, a corrector of the F508del-CFTR protein. A particular focus is placed on the potential impact of serum concentration on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule CFTR corrector. [cite: 10] It functions by directly binding to the F508del-CFTR protein, the most common mutation causing cystic fibrosis, and assisting in its proper folding and trafficking to the cell surface. [cite: 2, 11] This allows the rescued protein to function as a chloride channel. This compound has been shown to bind to the Nucleotide-Binding Domain 1 (NBD1) of CFTR. [cite: 2, 16]

Q2: What is the typical effective concentration range for this compound in cell-based assays?

A2: this compound is generally effective in the 1–10 µM range in various in vitro cell systems. [cite: 2] However, it's important to note that at higher concentrations (e.g., 25 µM), this compound has been observed to have inhibitory effects on CFTR-mediated ion flux. [cite: 2]

Q3: How does the presence of serum in cell culture media affect the activity of this compound?

A3: The presence of serum, such as Fetal Bovine Serum (FBS), in cell culture media can potentially impact the apparent activity of small molecules like this compound. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules. This binding can reduce the free concentration of the compound available to interact with its target, in this case, the F508del-CFTR protein. Consequently, a higher total concentration of this compound may be required in serum-containing media to achieve the same biological effect as in serum-free or low-serum conditions. [cite: 18, 19]

Q4: Should I use serum-free or serum-containing media for my experiments with this compound?

A4: The choice between serum-free and serum-containing media depends on the specific experimental goals. For initial dose-response experiments and to determine the intrinsic activity of this compound, using serum-free or low-serum media is recommended to minimize the confounding effects of protein binding. [cite: 18, 19] For long-term cell culture and to better mimic physiological conditions where proteins are abundant, serum-containing media may be more appropriate. However, it is crucial to be consistent with the serum concentration across all experiments to ensure reproducibility. [cite: 19]

Q5: Is this compound specific to correcting F508del-CFTR?

A5: While this compound is widely studied for its role in correcting F508del-CFTR, it has been shown to be non-specific and can also promote the trafficking of other membrane proteins, such as P-glycoprotein. [cite: 8] This is an important consideration when interpreting experimental results.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in this compound efficacy between experiments. Inconsistent serum concentration in the culture media. Different batches of serum can also have varying compositions.Standardize the serum percentage across all experiments. If possible, use the same batch of serum for a set of comparative experiments. Consider using serum-free media for sensitive assays. [cite: 19]
Lower than expected this compound activity. High serum concentration in the media leading to significant protein binding and reduced free compound concentration.Perform a dose-response curve in your specific cell system and serum conditions to determine the optimal this compound concentration. Consider reducing the serum percentage during the compound treatment period.
Inhibitory effects observed at expected therapeutic concentrations. The effective concentration of this compound is highly sensitive to the cell type and experimental conditions. High concentrations can be inhibitory. [cite: 2]Carefully titrate the concentration of this compound to find the optimal window for correction without inhibition. Start with a broad range of concentrations (e.g., 0.1 µM to 25 µM).
This compound shows no effect on CFTR function. The cell line used may not be responsive, or the functional assay may not be sensitive enough.Confirm the expression of F508del-CFTR in your cell line. Optimize the functional assay (e.g., Iodide Efflux or Ussing Chamber) for sensitivity and reproducibility. [cite: 4, 7]

Data Presentation

Table 1: Illustrative Impact of Serum Concentration on the Apparent EC50 of this compound

The following table presents hypothetical data to illustrate the potential effect of serum concentration on the half-maximal effective concentration (EC50) of this compound in a cell-based CFTR function assay. This is a conceptual representation, as direct experimental data for this compound protein binding is not currently available.

Serum Concentration (%)Apparent EC50 of this compound (µM)Interpretation
0 (Serum-Free)1.5Represents the intrinsic activity of this compound without protein binding.
2.52.5A slight increase in apparent EC50 due to minor protein binding.
54.0Increased protein binding requires a higher total concentration to achieve the same effect.
107.5Significant protein binding leads to a substantial increase in the apparent EC50.

Experimental Protocols

Iodide Efflux Assay for CFTR Function

This assay measures the this compound-mediated rescue of F508del-CFTR function by quantifying the rate of iodide efflux from cells.

Materials:

  • Cells expressing F508del-CFTR

  • Iodide-loading buffer (e.g., 137 mM NaI, 4.5 mM KCl, 1.2 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4)

  • Efflux buffer (e.g., 137 mM NaNO3, 4.5 mM KCl, 1.2 mM MgCl2, 10 mM glucose, 10 mM HEPES, pH 7.4)

  • Forskolin (B1673556) solution (to stimulate CFTR)

  • This compound stock solution (in DMSO)

  • Iodide-sensitive electrode

Procedure:

  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 96-well plate). Incubate cells with varying concentrations of this compound in media with the desired serum concentration for 24-48 hours.

  • Iodide Loading: Wash the cells with efflux buffer and then incubate with iodide-loading buffer for 1 hour at 37°C.

  • Initiate Efflux: Wash the cells rapidly with efflux buffer to remove extracellular iodide.

  • Measurement: At timed intervals, collect the efflux buffer and replace it with fresh buffer. Measure the iodide concentration in the collected samples using an iodide-sensitive electrode.

  • CFTR Stimulation: After establishing a baseline efflux rate, add forskolin to the efflux buffer to activate CFTR and continue measuring iodide efflux.

  • Data Analysis: Calculate the rate of iodide efflux over time. An increase in the rate of efflux upon forskolin stimulation in this compound-treated cells compared to vehicle-treated cells indicates functional rescue of CFTR.

Ussing Chamber Assay for Transepithelial Ion Transport

This technique measures the short-circuit current (Isc), an indicator of net ion transport, across a polarized epithelial cell monolayer.

Materials:

  • Polarized epithelial cells (e.g., human bronchial epithelial cells) grown on permeable supports

  • Ussing chamber system

  • Ringer's solution

  • Amiloride (B1667095) (ENaC inhibitor)

  • Forskolin (CFTR activator)

  • This compound stock solution (in DMSO)

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Cell Culture and Treatment: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed. Treat the cells with this compound for 24-48 hours.

  • Mounting in Ussing Chamber: Mount the permeable support in the Ussing chamber, separating the apical and basolateral chambers filled with Ringer's solution.

  • Equilibration and Baseline Measurement: Allow the system to equilibrate and measure the baseline short-circuit current.

  • ENaC Inhibition: Add amiloride to the apical chamber to block sodium channels (ENaC).

  • CFTR Activation: Add forskolin to the basolateral chamber to activate CFTR and measure the increase in Isc.

  • CFTR Inhibition: Add a CFTR-specific inhibitor to the apical chamber to confirm that the observed current is CFTR-dependent.

  • Data Analysis: The magnitude of the forskolin-stimulated, CFTR-inhibitor-sensitive Isc is a measure of functional CFTR at the cell surface. Compare the Isc in this compound-treated versus vehicle-treated cells.

Mandatory Visualizations

VRT_325_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Misfolded F508del-CFTR Misfolded F508del-CFTR Correctly Folded CFTR Correctly Folded CFTR Misfolded F508del-CFTR->Correctly Folded CFTR Correction Proteasomal Degradation Proteasomal Degradation Misfolded F508del-CFTR->Proteasomal Degradation This compound This compound This compound->Misfolded F508del-CFTR Binds to NBD1 Mature CFTR Mature CFTR Correctly Folded CFTR->Mature CFTR Trafficking Functional CFTR Channel Functional CFTR Channel Mature CFTR->Functional CFTR Channel Insertion Cl- Efflux Cl- Efflux Functional CFTR Channel->Cl- Efflux

Caption: Mechanism of action of this compound in correcting F508del-CFTR trafficking.

experimental_workflow cluster_troubleshooting Troubleshooting Loop Inconsistent Results Inconsistent Results Check Serum Consistency Check Serum Consistency Inconsistent Results->Check Serum Consistency Optimize this compound Conc. Optimize this compound Conc. Check Serum Consistency->Optimize this compound Conc. Validate Cell Line & Assay Validate Cell Line & Assay Optimize this compound Conc.->Validate Cell Line & Assay Cell Culture & this compound Treatment Cell Culture & this compound Treatment Validate Cell Line & Assay->Cell Culture & this compound Treatment Start Experiment Start Experiment Start Experiment->Cell Culture & this compound Treatment Functional Assay Functional Assay Cell Culture & this compound Treatment->Functional Assay Data Analysis Data Analysis Functional Assay->Data Analysis Expected Results Expected Results Data Analysis->Expected Results Unexpected Results Unexpected Results Data Analysis->Unexpected Results Conclusion Conclusion Expected Results->Conclusion Unexpected Results->Inconsistent Results

Caption: A logical workflow for this compound experiments, including a troubleshooting loop.

Addressing the modest efficacy of VRT-325 in clinical progression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with VRT-325. It addresses the modest efficacy of this CFTR corrector in clinical progression through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule CFTR corrector, specifically a quinazoline (B50416) derivative, identified through high-throughput screening.[1] Its primary mechanism of action is to partially correct the misfolding and trafficking defect of the F508del-CFTR protein, the most common mutation causing cystic fibrosis.[1][2] It promotes the efflux of the F508del-CFTR protein from the endoplasmic reticulum, allowing it to traffic to the cell surface and function as a chloride channel.[2]

Q2: Why is the clinical efficacy of this compound considered modest?

A2: The modest efficacy of this compound can be attributed to several factors:

  • Incomplete Conformational Rescue: this compound primarily improves the stability of the Nucleotide-Binding Domain 1 (NBD1) of the F508del-CFTR protein but has a limited effect on the overall conformation of the full-length protein.[1][3]

  • Inhibitory Effects at High Concentrations: At concentrations of 25 µM and higher, this compound has been shown to inhibit CFTR-mediated ion flux.[1][4]

  • Off-Target Effects: this compound is not entirely specific to CFTR and has been shown to affect the trafficking of other membrane proteins, such as P-glycoprotein and hERG.[1][5]

  • Limited Increase in Protein Stability: While this compound can extend the half-life of rescued F508del-CFTR at the cell surface, more advanced correctors like VX-809 have demonstrated a greater stabilizing effect on the immature form of the protein during its biogenesis.[6][7][8]

Q3: What is the effective concentration range for this compound in in vitro experiments?

A3: this compound is generally effective in cell-based assays in the concentration range of 1-10 µM.[1]

Q4: How does this compound compare to other CFTR correctors like Corr-4a and VX-809 (Lumacaftor)?

A4: this compound generally shows lower efficacy compared to VX-809. While this compound and Corr-4a can have additive effects when used together, VX-809 is significantly more effective at rescuing F508del-CFTR function in primary human bronchial epithelial cells.[6][7][9] Unlike this compound and Corr-4a, VX-809 is more specific for CFTR and does not correct the processing of other misfolded proteins.[9]

Q5: Can this compound be used in combination with other CFTR modulators?

A5: Yes, studies have shown that this compound can have additive effects when used in combination with other correctors, such as Corr-4a and VX-809.[9][10] This suggests that they may act through different mechanisms to rescue F508del-CFTR. Combining this compound with a potentiator, a drug that increases the channel opening probability of CFTR at the cell surface, could also enhance the overall functional rescue.

Data Presentation

Table 1: Preclinical Efficacy of this compound and Other CFTR Correctors

CompoundEffective Concentration (in vitro)Efficacy in F508del-HBE cells (Compared to VX-809)Off-Target Protein CorrectionReference(s)
This compound 1 - 10 µMLess efficaciousYes (e.g., P-glycoprotein, hERG)[1][9]
Corr-4a ~10 µMLess efficaciousYes[9]
VX-809 ~3 µMMore efficaciousNo[9]

Table 2: Effect of this compound on F508del-CFTR Protein Stability

ConditionHalf-life of rescued ΔF508 CFTRReference(s)
Untreated ~2.5 hours[8]
This compound treated ~4.6 hours[8]
Corr-4a treated ~4.5 hours[8]

Troubleshooting Guides

Ussing Chamber Experiments

Issue 1: Low or no forskolin-stimulated chloride secretion after this compound treatment.

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Troubleshooting: Perform a dose-response curve (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your cell type. Be aware of the inhibitory effects of this compound at higher concentrations (>25 µM).[1]

  • Possible Cause 2: Insufficient Incubation Time.

    • Troubleshooting: Ensure cells are incubated with this compound for a sufficient period (typically 24-48 hours) to allow for correction and trafficking of the F508del-CFTR protein to the cell membrane.

  • Possible Cause 3: Cell Monolayer Integrity Issues.

    • Troubleshooting: Monitor the transepithelial electrical resistance (TEER) to ensure the formation of a confluent and polarized monolayer before and during the experiment. Low TEER can indicate a leaky epithelium, which will affect ion transport measurements.

  • Possible Cause 4: Contamination of Ussing Chamber.

    • Troubleshooting: Thoroughly clean the Ussing chamber apparatus between experiments to avoid contamination from previously used compounds, which can affect baseline readings and responses.[11]

Issue 2: High variability in short-circuit current (Isc) measurements between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Troubleshooting: Standardize cell seeding density, passage number, and culture duration to ensure consistent expression levels of F508del-CFTR.

  • Possible Cause 2: Edge Damage to the Cell Monolayer.

    • Troubleshooting: Be careful when mounting the permeable supports in the Ussing chamber to avoid damaging the edges of the cell monolayer, which can create a shunt pathway and lead to artificially high conductance.[11]

  • Possible Cause 3: Instability of the bathing solution.

    • Troubleshooting: Ensure the physiological saline solution is continuously gassed with 95% O₂ / 5% CO₂ to maintain a stable pH and temperature (37°C) throughout the experiment.

Western Blotting for CFTR Protein

Issue 1: Weak or no detection of the mature, complex-glycosylated CFTR band (Band C).

  • Possible Cause 1: Inefficient Protein Extraction.

    • Troubleshooting: Use a lysis buffer containing appropriate detergents and protease inhibitors to efficiently solubilize the membrane-bound CFTR protein and prevent its degradation.

  • Possible Cause 2: Poor Transfer of High-Molecular-Weight CFTR.

    • Troubleshooting: Optimize the Western blot transfer conditions for large proteins (~170 kDa). This may include using a lower percentage of methanol (B129727) in the transfer buffer and extending the transfer time or using a specialized transfer system.[12][13]

  • Possible Cause 3: Low Abundance of Corrected CFTR.

    • Troubleshooting: Given the modest efficacy of this compound, the amount of rescued Band C may be low. Increase the amount of total protein loaded onto the gel. Consider using a more sensitive chemiluminescent substrate.

Issue 2: Difficulty distinguishing between the immature (Band B) and mature (Band C) forms of CFTR.

  • Possible Cause 1: Inadequate Gel Resolution.

    • Troubleshooting: Use a lower percentage acrylamide (B121943) gel (e.g., 6-7%) or a gradient gel to improve the separation of high-molecular-weight proteins.

  • Possible Cause 2: Glycosylation State.

    • Troubleshooting: To confirm the identity of the bands, treat cell lysates with enzymes that remove N-linked glycans (e.g., PNGase F). This will cause a downward shift in the molecular weight of both Band B and Band C.

Experimental Protocols

Ussing Chamber Assay for CFTR Corrector Efficacy
  • Cell Culture: Seed epithelial cells expressing F508del-CFTR (e.g., CFBE41o-) onto permeable supports and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Corrector Treatment: Treat the cell monolayers with this compound at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) in the basolateral medium for 24-48 hours at 37°C.

  • Ussing Chamber Setup: Mount the permeable supports in the Ussing chamber. Bathe both the apical and basolateral sides with a physiological saline solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and record the baseline Isc.

    • Add amiloride (B1667095) (e.g., 100 µM) to the apical chamber to block epithelial sodium channels (ENaC).

    • Add a CFTR activator, such as forskolin (B1673556) (e.g., 10 µM), to both chambers to stimulate CFTR-mediated chloride secretion.

    • (Optional) Add a CFTR potentiator (e.g., Genistein or VX-770) to the apical chamber to maximize the current.

    • Add a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR activator. Compare the ΔIsc between this compound-treated and vehicle-treated cells to determine the efficacy of the corrector.

Immunoblotting for CFTR Protein Maturation
  • Cell Lysis: After treatment with this compound or vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on a low-percentage (e.g., 6%) SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for the immature (Band B) and mature (Band C) forms of CFTR. Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).

Mandatory Visualizations

VRT325_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_misfolded Misfolded F508del-CFTR F508del_CFTR_corrected Partially Corrected F508del-CFTR ERAD ER-Associated Degradation F508del_CFTR_misfolded->ERAD Default Pathway VRT325 This compound VRT325->F508del_CFTR_corrected Promotes Folding (NBD1 Stabilization) Processing Further Processing & Glycosylation F508del_CFTR_corrected->Processing Trafficking Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR Insertion Cl_ion Cl- Functional_CFTR->Cl_ion Chloride Transport

Caption: Mechanism of action of this compound in rescuing F508del-CFTR.

Troubleshooting_Ussing_Chamber Start Low/No Chloride Secretion Cause1 Suboptimal this compound Concentration? Start->Cause1 Cause2 Insufficient Incubation Time? Start->Cause2 Cause3 Poor Monolayer Integrity? Start->Cause3 Cause4 Contamination? Start->Cause4 Solution1 Perform Dose-Response Curve (1-10 µM) Cause1->Solution1 Solution2 Incubate for 24-48 hours Cause2->Solution2 Solution3 Check TEER values Cause3->Solution3 Solution4 Thoroughly Clean Apparatus Cause4->Solution4

Caption: Troubleshooting low chloride secretion in Ussing chamber experiments.

Experimental_Workflow_CFTR_Correction cluster_Treatment Cell Treatment Cell_Culture Culture F508del-CFTR Expressing Cells Treatment Treat with this compound (24-48h) Cell_Culture->Treatment Ussing_Chamber Functional Assay: Ussing Chamber Treatment->Ussing_Chamber Functional Endpoint Western_Blot Biochemical Assay: Western Blot Treatment->Western_Blot Biochemical Endpoint Results Assess Efficacy: - Chloride Secretion - Protein Maturation Ussing_Chamber->Results Western_Blot->Results

Caption: Experimental workflow for assessing this compound efficacy.

References

Validation & Comparative

A Head-to-Head Comparison of VRT-325 and Corr-4a for F508del-CFTR Correction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deletion of phenylalanine at position 508 (F508del) is the most common mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to the misfolding and premature degradation of the CFTR protein. This results in a significant reduction of functional CFTR channels at the cell surface, causing cystic fibrosis (CF). Small-molecule correctors that rescue the trafficking and processing of F508del-CFTR are a primary focus of CF drug discovery. This guide provides an objective comparison of two early but important experimental corrector compounds, VRT-325 and Corr-4a, based on available experimental data.

Mechanism of Action: Distinct and Complementary

This compound and Corr-4a employ different mechanisms to rescue the F508del-CFTR protein, which underlies their potential for additive or synergistic effects when used in combination.

This compound , a quinazoline (B50416) derivative, is understood to act as a pharmacological chaperone that directly interacts with the F508del-CFTR protein.[1][2] Experimental evidence, including limited proteolysis studies, indicates that this compound primarily stabilizes the first nucleotide-binding domain (NBD1), which is destabilized by the F508del mutation.[1][3] By improving the conformation of NBD1, this compound facilitates the proper folding of the entire protein, allowing it to escape degradation in the endoplasmic reticulum (ER).[1][3]

Corr-4a , a bisaminomethylbithiazole compound, also promotes the processing of F508del-CFTR but through a distinct mechanism.[4] Studies suggest that Corr-4a acts on the C-terminal half of the CFTR protein, specifically stabilizing the second membrane-spanning domain (MSD2).[4] This action is thought to restore crucial inter-domain interactions between the two halves of the protein, which are disrupted by the F508del mutation.[3]

The distinct binding sites and mechanisms of action of this compound and Corr-4a provide a strong rationale for their combined use, with studies demonstrating additive and even synergistic effects on the maturation and function of F508del-CFTR.[4][5][6]

Performance Data: A Quantitative Comparison

The following tables summarize the quantitative data on the efficacy of this compound and Corr-4a in correcting F508del-CFTR processing and function.

Table 1: F508del-CFTR Maturation Efficiency
Compound Mature (Band C) F508del-CFTR (% of total CFTR)
Vehicle (Control)<5%
This compound (3 µM)21%
Corr-4a (10 µM)9%
This compound (3 µM) + Corr-4a (10 µM)~40%
Data derived from immunoblot analysis in BHK cells stably expressing ΔF508 CFTR after 72h incubation.[6]
Table 2: F508del-CFTR-Mediated Chloride Transport (Ussing Chamber)
Compound Relative Efficacy in Cultured F508del-HBE Cells
This compound (6.7 µM)Less efficacious than VX-809
Corr-4a (10 µM)Less efficacious than VX-809
This compound + Corr-4aAdditive effects observed in combination with VX-809[5][7]
Direct head-to-head quantitative data on chloride current for this compound vs. Corr-4a is limited. Studies indicate both are less potent than second-generation correctors like VX-809.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot Analysis of CFTR Maturation

This protocol is used to assess the extent of F508del-CFTR processing by observing the conversion of the core-glycosylated immature form (Band B, ~150 kDa) to the complex-glycosylated mature form (Band C, ~170-180 kDa).

  • Cell Lysis:

    • Culture cells expressing F508del-CFTR to confluence and treat with corrector compounds (e.g., this compound, Corr-4a) or vehicle control for the desired duration (e.g., 24-72 hours).

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Quantify total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates in Laemmli sample buffer.

    • Separate proteins on a 7.5% polyacrylamide gel.

    • Transfer separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry:

    • Quantify the intensity of Band B and Band C using densitometry software.

    • Calculate the maturation efficiency as the ratio of Band C to total CFTR (Band B + Band C).

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity.

  • Cell Culture:

    • Culture human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation on permeable supports until a polarized monolayer with high transepithelial resistance is formed.

    • Treat the cells with corrector compounds or vehicle for 24-48 hours.

  • Ussing Chamber Setup:

    • Mount the permeable support with the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.

    • Fill both chambers with a physiological Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

  • Short-Circuit Current Measurement:

    • Measure the baseline short-circuit current (Isc).

    • Add amiloride (B1667095) to the apical chamber to block epithelial sodium channels (ENaC).

    • Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (B1673556), to both chambers.

    • A potentiator (e.g., genistein (B1671435) or VX-770) can be added to the apical chamber to maximize the activity of corrected CFTR channels at the cell surface.

    • Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis:

    • The change in Isc in response to forskolin and the potentiator, which is subsequently inhibited by the CFTR inhibitor, represents the functional activity of the corrected F508del-CFTR.

Patch-Clamp Analysis of Single-Channel Activity

This technique allows for the direct measurement of the opening and closing of individual CFTR channels, providing insights into channel gating and conductance.

  • Cell Preparation:

    • Use cells expressing F508del-CFTR that have been treated with corrector compounds.

    • Create an excised, inside-out membrane patch using a glass micropipette.

  • Recording:

    • Apply a voltage clamp across the membrane patch.

    • In the presence of ATP and the catalytic subunit of protein kinase A (PKA) in the bath solution (intracellular side), record the single-channel currents.

  • Data Analysis:

    • Analyze the recordings to determine the channel open probability (Po), single-channel conductance, and mean open and closed times.

    • Compare these parameters between untreated and corrector-treated cells to assess the functional restoration of the F508del-CFTR channel.

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of F508del-CFTR misprocessing and its correction by this compound and Corr-4a.

F508del_CFTR_Misfolding cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Nascent_CFTR Nascent F508del-CFTR Polypeptide Misfolded_NBD1 Misfolded NBD1 Nascent_CFTR->Misfolded_NBD1 F508del Mutation Domain_Misassembly Domain Misassembly (NBD1-MSD2 Interface) Misfolded_NBD1->Domain_Misassembly ER_Retention ER Retention & Quality Control Domain_Misassembly->ER_Retention Degradation Proteasomal Degradation ER_Retention->Degradation Processing Further Processing & Maturation (Band C) ER_Retention->Processing Trafficking Blocked Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR

Caption: Misfolding pathway of F508del-CFTR leading to degradation.

Corrector_Mechanisms cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane Misfolded_CFTR Misfolded F508del-CFTR Partially_Corrected_CFTR Partially Corrected CFTR Misfolded_CFTR->Partially_Corrected_CFTR Additive/ Synergistic Correction Degradation Proteasomal Degradation Misfolded_CFTR->Degradation VRT325 This compound VRT325->Misfolded_CFTR Stabilizes NBD1 Corr4a Corr-4a Corr4a->Misfolded_CFTR Stabilizes MSD2 Processing Processing & Maturation (Band C) Partially_Corrected_CFTR->Processing Functional_CFTR Functional CFTR Channel Processing->Functional_CFTR

Caption: Distinct and combined corrective actions of this compound and Corr-4a.

Conclusion

This compound and Corr-4a are valuable tool compounds that have significantly contributed to the understanding of F508del-CFTR correction. They operate through distinct and complementary mechanisms, with this compound targeting the NBD1 domain and Corr-4a acting on the C-terminal half of the protein. While neither compound alone achieves a level of correction likely to be of major therapeutic benefit, their additive and synergistic effects when used in combination highlight the potential of multi-corrector therapies for cystic fibrosis. It is important to note that both compounds have been shown to affect the processing of other proteins, indicating a degree of non-specificity.[5] The insights gained from studying this compound and Corr-4a have paved the way for the development of more potent and specific next-generation CFTR correctors.

References

A Comparative Analysis of VRT-325 and VX-809 (Lumacaftor) in Rescuing F508del-CFTR Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small-molecule correctors, VRT-325 and VX-809 (lumacaftor), focusing on their efficacy in rescuing the function of the most common cystic fibrosis-causing mutation, F508del-CFTR. This document synthesizes experimental data from in vitro studies to offer an objective performance comparison, complete with detailed methodologies and visual representations of key processes.

Introduction

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The most prevalent mutation, F508del, leads to the misfolding and premature degradation of the CFTR protein, preventing its trafficking to the cell surface to function as a chloride ion channel.[1][2] Both this compound and VX-809 (lumacaftor) are CFTR correctors designed to address this primary defect by facilitating the proper folding and transport of the F508del-CFTR protein to the plasma membrane.[3][4][5] While both compounds share a common therapeutic goal, their efficacy and specificity differ significantly.

Mechanism of Action

Both this compound and VX-809 act as pharmacological chaperones that aid in the conformational maturation of the F508del-CFTR protein within the endoplasmic reticulum (ER).[3] By stabilizing the protein structure, these correctors enable a portion of the mutated CFTR to escape ER-associated degradation and traffic to the cell membrane.

This compound: An early-generation quinazoline-based corrector, this compound has been shown to directly bind to the F508del-CFTR protein, specifically targeting the first nucleotide-binding domain (NBD1) to improve its stability.[3][4] However, studies have indicated that this compound may have a more generalized effect on protein processing, as it has been observed to rescue other misfolded proteins as well.[6] At higher concentrations, this compound has also been reported to inhibit the channel activity of rescued F508del-CFTR.[4]

VX-809 (Lumacaftor): Developed through further optimization of corrector compounds, VX-809 demonstrates higher specificity for F508del-CFTR compared to this compound.[6] It acts early in the biogenesis of the F508del-CFTR protein, increasing the stability of its immature form.[5][7] This enhanced stability leads to a more efficient processing and trafficking of the protein to the cell surface.[5][7] Unlike this compound, VX-809 does not show significant effects on the processing of other unrelated misfolded proteins, indicating a more targeted mechanism of action.[6]

Data Presentation

The following tables summarize the quantitative data from key in vitro experiments comparing the efficacy of this compound and VX-809 in rescuing F508del-CFTR function.

Table 1: In Vitro Efficacy in Fischer Rat Thyroid (FRT) Cells Expressing F508del-CFTR

ParameterThis compoundVX-809 (Lumacaftor)Reference
EC50 for CFTR Maturation ~2 µM0.1 µM[3]
EC50 for Chloride Transport Not specified0.5 µM

Table 2: Functional Rescue in Human Bronchial Epithelial (HBE) Cells from F508del Homozygous Donors

ParameterThis compoundVX-809 (Lumacaftor)Reference
Forskolin-Stimulated Chloride Secretion (Ussing Chamber) ~1.5-fold increase vs. DMSO~6-fold increase vs. DMSO[5]
Maximal Efficacy Compared to other Correctors Less efficaciousSignificantly more efficacious[6]

Experimental Protocols

CFTR Maturation Assay (Western Blotting)

This protocol is used to assess the extent to which this compound and VX-809 promote the conversion of the immature, core-glycosylated F508del-CFTR (Band B) to the mature, complex-glycosylated form (Band C), which has trafficked through the Golgi apparatus.[8]

Methodology:

  • Cell Culture and Treatment:

    • Plate Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR in 6-well plates.

    • Culture cells to ~80-90% confluency.

    • Treat cells with varying concentrations of this compound, VX-809, or vehicle control (DMSO) for 24-48 hours at 37°C.

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 7.5% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities for Band B (~150 kDa) and Band C (~170 kDa) using densitometry software.

    • Calculate the maturation efficiency as the ratio of Band C to (Band B + Band C).

Chloride Transport Assay (Ussing Chamber)

The Ussing chamber technique is the gold standard for measuring ion transport across epithelial monolayers.[9][10] This protocol assesses the functional rescue of F508del-CFTR at the cell surface by measuring chloride secretion.

Methodology:

  • Cell Culture:

    • Seed human bronchial epithelial (HBE) cells from F508del homozygous donors on permeable supports (e.g., Snapwell inserts).

    • Culture cells at an air-liquid interface to promote differentiation and polarization.

    • Treat the cells with this compound, VX-809, or vehicle control for 24-48 hours prior to the experiment.

  • Ussing Chamber Setup:

    • Mount the permeable supports containing the HBE cell monolayers in the Ussing chamber.

    • Bathe both the apical and basolateral sides of the monolayer with Krebs-bicarbonate Ringer solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV using a voltage clamp amplifier.

    • Measure the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium.

    • Initially, inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) added to the apical chamber to isolate chloride currents.

    • Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin (B1673556), to the basolateral chamber.

    • In some experiments, a CFTR potentiator like genistein (B1671435) or ivacaftor (B1684365) may be added to maximize the channel open probability.

    • Finally, inhibit CFTR-dependent current with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is mediated by CFTR.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to forskolin and the CFTR inhibitor.

    • Compare the ΔIsc values between untreated and corrector-treated cells to determine the extent of functional rescue.

Iodide Efflux Assay

This is a cell-based fluorescence assay used for high-throughput screening of CFTR channel function.[11][12] It measures the rate of iodide efflux from cells through activated CFTR channels.

Methodology:

  • Cell Culture and Treatment:

    • Plate FRT cells co-expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) in 96-well plates.

    • Treat cells with this compound, VX-809, or vehicle control for 24 hours at 37°C.

  • Iodide Loading:

    • Wash the cells with a PBS-based buffer.

    • Incubate the cells in an iodide-containing buffer for 20-30 minutes to load the cells with iodide, which quenches the YFP fluorescence.

  • Measurement of Iodide Efflux:

    • Replace the iodide-loading buffer with an iodide-free buffer containing a cAMP agonist (e.g., forskolin) and a potentiator (e.g., genistein) to activate CFTR.

    • Monitor the increase in YFP fluorescence over time using a fluorescence plate reader as iodide exits the cells through the activated CFTR channels.

  • Data Analysis:

    • Calculate the initial rate of fluorescence increase, which is proportional to the rate of iodide efflux and thus CFTR activity.

    • Compare the rates between control and corrector-treated cells to quantify the functional rescue.

Mandatory Visualization

CFTR_Corrector_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus F508del_CFTR_Gene F508del CFTR Gene mRNA mRNA F508del_CFTR_Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Misfolded_Protein Misfolded F508del-CFTR (Immature - Band B) Ribosome->Misfolded_Protein Corrected_Protein Corrected F508del-CFTR Misfolded_Protein->Corrected_Protein Action of this compound or VX-809 Degradation Proteasomal Degradation Misfolded_Protein->Degradation ER-Associated Degradation Mature_Protein Mature, Complex-Glycosylated F508del-CFTR (Band C) Corrected_Protein->Mature_Protein Trafficking Cell_Membrane Cell Membrane Mature_Protein->Cell_Membrane Insertion Functional_Channel Functional Cl- Channel Cell_Membrane->Functional_Channel Activation

Caption: Mechanism of action for CFTR correctors this compound and VX-809.

Ussing_Chamber_Workflow Start Start: Polarized HBE Cell Monolayer Mount Mount Monolayer in Ussing Chamber Start->Mount Equilibrate Equilibrate with Ringer's Solution (37°C) Mount->Equilibrate Amiloride Add Amiloride (Inhibit ENaC) Equilibrate->Amiloride Forskolin Add Forskolin (Activate CFTR) Amiloride->Forskolin Inhibitor Add CFTR Inhibitor Forskolin->Inhibitor Analyze Analyze Change in Short-Circuit Current (ΔIsc) Inhibitor->Analyze

Caption: Experimental workflow for the Ussing chamber assay.

Conclusion

The experimental data consistently demonstrate that while both this compound and VX-809 (lumacaftor) can act as correctors for the F508del-CFTR mutation, VX-809 exhibits superior efficacy and specificity. Quantitative assays show that VX-809 is more potent at promoting the maturation and cell surface function of F508del-CFTR in relevant in vitro models. The higher specificity of VX-809 for CFTR suggests a more targeted therapeutic action with potentially fewer off-target effects. These findings underscore the importance of continued drug development and optimization in the pursuit of more effective treatments for cystic fibrosis.

References

Unlocking Synergistic Correction of F508del-CFTR: A Comparative Guide to VRT-325 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the additive effects of VRT-325, a CFTR corrector, when used in combination with other corrector molecules for the rescue of the F508del-CFTR mutation, the most common cause of cystic fibrosis (CF). This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel CF therapeutics.

The central challenge in correcting the F508del-CFTR defect lies in its misfolding, which leads to its retention in the endoplasmic reticulum (ER) and subsequent degradation. CFTR correctors are small molecules designed to overcome this trafficking defect. While monotherapy with a single corrector has shown limited efficacy, this guide presents compelling evidence for the enhanced rescue of F508del-CFTR through combination therapies involving this compound.

Additive Effects on CFTR Maturation and Function

Experimental data robustly demonstrates that combining this compound with other CFTR correctors, such as Corr-4a and VX-809 (lumacaftor), results in a significant and additive increase in the maturation and cell surface function of the F508del-CFTR protein.

Quantitative Analysis of F508del-CFTR Correction

The following tables summarize the quantitative data from key in vitro studies, highlighting the superior efficacy of combination therapies.

Table 1: F508del-CFTR Maturation Efficiency

TreatmentCell LineMature CFTR (Band C) as % of Total CFTRFold Increase vs. This compound AloneReference
Vehicle (DMSO)BHK-F508del< 5%-[1]
This compound (10 µM)BHK-F508del~21%1.0[1]
Corr-4a (10 µM)BHK-F508del~9%-[1]
This compound (10 µM) + Corr-4a (10 µM)BHK-F508del~32%~1.5[1]
Corr-2b (10 µM)BHK-F508del~8%-[1]
This compound (10 µM) + Corr-2b (10 µM)BHK-F508del~44%~2.1[1]

Table 2: F508del-CFTR Mediated Chloride Transport (Ussing Chamber Assay)

TreatmentCell ModelForskolin-Stimulated Short-Circuit Current (Isc) (µA/cm²)Additive EffectReference
Vehicle (DMSO)F508del-HBEBaseline-[2]
This compound (6.7 µM)F508del-HBEModest Increase-[2]
Corr-4a (10 µM)F508del-HBEModest Increase-[2]
VX-809 (3 µM)F508del-HBESignificant Increase-[2]
VX-809 (3 µM) + this compound (6.7 µM)F508del-HBEAdditive IncreaseYes[2]
VX-809 (3 µM) + Corr-4a (10 µM)F508del-HBEAdditive IncreaseYes[2]

Note: F508del-HBE refers to primary human bronchial epithelial cells homozygous for the F508del mutation.

Mechanistic Insights into Additive Correction

The additive effects observed with combination therapies suggest that different correctors may act on distinct molecular defects of the F508del-CFTR protein or along different stages of its biosynthetic pathway. This compound is believed to directly bind to the first nucleotide-binding domain (NBD1) of F508del-CFTR, stabilizing its conformation and promoting its exit from the ER.[3] Other correctors, like VX-809, are thought to act on the membrane-spanning domains (MSDs).[4] By targeting multiple sites of misfolding, a combination of correctors can achieve a more comprehensive rescue of the mutant protein.

cluster_ER Endoplasmic Reticulum cluster_Correctors CFTR Correctors cluster_Golgi Golgi Apparatus F508del_nascent Nascent F508del-CFTR F508del_misfolded Misfolded F508del-CFTR F508del_nascent->F508del_misfolded Misfolding F508del_corrected Partially Corrected F508del-CFTR F508del_misfolded->F508del_corrected Conformational Rescue Degradation Proteasomal Degradation F508del_misfolded->Degradation ERAD Pathway Golgi Golgi F508del_corrected->Golgi ER Exit VRT325 This compound VRT325->F508del_misfolded Binds NBD1 Other_Corrector Other Corrector (e.g., VX-809) Other_Corrector->F508del_misfolded Binds MSDs Mature_CFTR Mature, Complex- Glycosylated CFTR Plasma_Membrane Plasma Membrane Mature_CFTR->Plasma_Membrane Trafficking Chloride_Transport Cl- Transport Plasma_Membrane->Chloride_Transport Function Golgi->Mature_CFTR Maturation

Caption: Proposed mechanism of additive F508del-CFTR correction by this compound and other correctors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

This electrophysiological technique measures ion transport across an epithelial monolayer, providing a functional readout of CFTR channel activity at the cell surface.

cluster_prep Cell Preparation cluster_ussing Ussing Chamber Setup cluster_measurement Short-Circuit Current (Isc) Measurement cluster_analysis Data Analysis Culture Culture F508del-HBE cells on permeable supports (Air-Liquid Interface) Treatment Treat with this compound +/- other correctors (24-48h) Culture->Treatment Mount Mount cell monolayer in Ussing chamber Treatment->Mount Equilibrate Equilibrate with Ringer's solution (37°C, 95% O2/5% CO2) Mount->Equilibrate Baseline Record baseline Isc Amiloride Add Amiloride (apical) to block ENaC Baseline->Amiloride Forskolin (B1673556) Add Forskolin (apical & basolateral) to activate CFTR Amiloride->Forskolin Inhibitor Add CFTR inhibitor (e.g., CFTRinh-172) to confirm specificity Forskolin->Inhibitor Calculate Calculate change in Isc (ΔIsc) in response to Forskolin Inhibitor->Calculate Compare Compare ΔIsc between treatment groups Calculate->Compare

Caption: Workflow for the Ussing chamber assay to measure CFTR function.

Protocol Details:

  • Cell Culture: Primary human bronchial epithelial cells from F508del homozygous donors are cultured on permeable supports at an air-liquid interface for at least 4 weeks to allow for differentiation.

  • Corrector Treatment: Cells are incubated with this compound and/or other correctors at the desired concentrations for 24-48 hours prior to the assay. A vehicle control (e.g., DMSO) is run in parallel.

  • Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers. Both the apical and basolateral chambers are filled with Ringer's solution and maintained at 37°C with continuous gassing (95% O2/5% CO2).

  • Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.

  • Pharmacological Modulation:

    • Amiloride (100 µM) is added to the apical chamber to block the epithelial sodium channel (ENaC).

    • Forskolin (10-20 µM) is then added to both chambers to raise intracellular cAMP and activate CFTR.

    • Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is CFTR-dependent.

  • Data Analysis: The change in Isc in response to forskolin is calculated and compared between the different treatment groups.

Western Blotting for CFTR Maturation

This biochemical assay distinguishes between the immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of the CFTR protein. An increase in the Band C to Band B ratio indicates successful correction of the trafficking defect.

Protocol Details:

  • Cell Lysis: Cells are treated with correctors as described above and then lysed in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE on a 6% polyacrylamide gel and transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry is used to quantify the intensity of Band B and Band C. The maturation efficiency is calculated as the ratio of Band C to total CFTR (Band B + Band C).

CFTR ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified and reconstituted CFTR, providing insights into the functional consequences of corrector binding.

cluster_purification Protein Purification & Reconstitution cluster_assay ATPase Activity Measurement Purify Purify F508del-CFTR Reconstitute Reconstitute into proteoliposomes Purify->Reconstitute Incubate Incubate proteoliposomes with [γ-32P]ATP +/- this compound Reconstitute->Incubate Quench Quench reaction at time points Incubate->Quench Separate Separate free 32Pi from [γ-32P]ATP (TLC) Quench->Separate Quantify Quantify 32Pi release Separate->Quantify

Caption: Logical relationship of steps in the CFTR ATPase activity assay.

Protocol Details:

  • Purification and Reconstitution: F508del-CFTR is purified and reconstituted into proteoliposomes.

  • Reaction Setup: The proteoliposomes are incubated at 37°C in a reaction buffer containing MgCl2 and [γ-³²P]ATP, with or without this compound.

  • Time Course: Aliquots are taken at various time points and the reaction is stopped.

  • Phosphate (B84403) Detection: The amount of inorganic phosphate (³²Pi) released is determined by separating it from the unhydrolyzed [γ-³²P]ATP using thin-layer chromatography and quantifying the radioactivity.

  • Data Analysis: The rate of ATP hydrolysis is calculated and compared between conditions.

Conclusion

The data presented in this guide strongly supports the strategy of combining this compound with other CFTR correctors to achieve a more robust rescue of F508del-CFTR. The additive effects on both protein maturation and channel function highlight the potential of this approach for developing more effective therapies for cystic fibrosis. The detailed protocols provided herein are intended to empower the research community to further investigate and build upon these promising findings.

References

VRT-325: A Comparative Guide to its Specificity for CFTR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational CFTR corrector, VRT-325, with other compounds, focusing on its specificity for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The information presented is supported by experimental data to aid in the objective assessment of its performance.

Executive Summary

This compound is a quinazoline-based small molecule identified as a corrector for the F508del-CFTR mutation, the most common cause of cystic fibrosis. It has been shown to directly bind to the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein, partially rescuing its folding defect and facilitating its trafficking to the cell surface.[1][2] While demonstrating efficacy in correcting F508del-CFTR, studies have revealed that this compound is not entirely specific and can impact the trafficking of other membrane proteins. This guide provides a comparative analysis of this compound's specificity against other CFTR correctors, including the clinically approved drug lumacaftor (B1684366) (VX-809).

Comparative Specificity Data

The following table summarizes the available quantitative data on the efficacy and specificity of this compound compared to other CFTR correctors.

CompoundTargetActionEfficacy (EC₅₀)Off-Target Effects Noted
This compound F508del-CFTRCorrector~2 µM[3]P-glycoprotein, hERG[4]
Corr-4a F508del-CFTRCorrectorNot specifiedP-glycoprotein, hERG[4]
Lumacaftor (VX-809) F508del-CFTRCorrector~0.1 µM (maturation)[5][6]Minimal to no effect on hERG, P-gp, α1-antitrypsin Z mutant, or N370S-β-glucosidase[5][7][8]

Experimental Protocols

Protein Trafficking Assay (Western Blotting)

This protocol is used to assess the effect of a compound on the maturation and cell surface expression of a target protein and potential off-target proteins.

a. Cell Culture and Treatment:

  • Culture human embryonic kidney (HEK293) cells stably expressing F508del-CFTR, wild-type CFTR, P-glycoprotein (P-gp), or human Ether-à-go-go-Related Gene (hERG) channels.

  • Treat the cells with varying concentrations of the test compound (e.g., this compound, VX-809) or vehicle control (DMSO) for 24-48 hours at 37°C.

b. Cell Lysis and Protein Quantification:

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the total protein concentration of the lysates using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Separate equal amounts of total protein on an SDS-polyacrylamide gel. The mature, fully glycosylated form of CFTR (Band C) migrates slower than the immature, core-glycosylated form (Band B).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies specific for CFTR, P-gp, or hERG overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

d. Data Analysis:

  • Quantify the band intensities for the mature and immature forms of the proteins.

  • The ratio of the mature form to the total protein (mature + immature) is calculated to determine the correction efficiency.

Ussing Chamber Assay for CFTR Function

This electrophysiological technique measures ion transport across an epithelial monolayer and is the gold standard for assessing CFTR channel function.[9]

a. Cell Culture:

  • Culture primary human bronchial epithelial (HBE) cells from CF patients (homozygous for F508del) on permeable supports until a polarized monolayer is formed.[10]

b. Compound Treatment:

  • Treat the HBE cell monolayers with the test corrector compound (e.g., this compound, VX-809) for 24-48 hours to allow for CFTR correction and trafficking to the cell surface.

c. Ussing Chamber Measurement:

  • Mount the permeable supports in an Ussing chamber system.

  • Bathe both the apical and basolateral sides with Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Measure the short-circuit current (Isc), which is a measure of net ion transport.

  • Inhibit the epithelial sodium channel (ENaC) with amiloride (B1667095) added to the apical chamber.[11]

  • Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX) to the basolateral chamber.[11]

  • Acutely add a CFTR potentiator (e.g., ivacaftor) to the apical chamber to maximize the open probability of the corrected CFTR channels.[10]

  • Finally, inhibit the CFTR channel with a specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent.[9]

d. Data Analysis:

  • The change in Isc in response to the cAMP agonist and potentiator reflects the functional activity of the corrected CFTR channels at the cell surface.

Signaling Pathways and Experimental Workflows

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane F508del_CFTR_unfolded Misfolded F508del-CFTR F508del_CFTR_folded Partially Corrected F508del-CFTR F508del_CFTR_unfolded->F508del_CFTR_folded Corrector (e.g., this compound) Degradation F508del_CFTR_unfolded->Degradation Proteasomal Degradation CFTR_maturation Further Glycosylation & Maturation F508del_CFTR_folded->CFTR_maturation Trafficking CFTR_channel Functional CFTR Channel CFTR_maturation->CFTR_channel Insertion Ion_transport Cl- Ion Transport CFTR_channel->Ion_transport Potentiator (e.g., Ivacaftor)

Caption: Mechanism of action for CFTR correctors and potentiators.

start Start: Cell lines expressing Target (CFTR) and Off-Target Proteins treatment Treat cells with this compound (or other correctors) and Vehicle Control start->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Cell Lysis and Protein Quantification incubation->lysis western_blot Western Blotting for Target and Off-Target Proteins lysis->western_blot analysis Quantify Protein Maturation (Mature/Total Protein Ratio) western_blot->analysis comparison Compare Correction Efficiency for Target vs. Off-Target Proteins analysis->comparison end End: Determine Specificity Profile comparison->end

Caption: Experimental workflow for assessing compound specificity.

Discussion

The available data indicates that while this compound is a valuable research tool for studying the correction of F508del-CFTR, its lack of specificity is a significant consideration for therapeutic development. Studies have shown that this compound can also affect the trafficking of other membrane proteins, such as P-glycoprotein and the hERG potassium channel.[4] This contrasts with the more specific profile of lumacaftor (VX-809), which has demonstrated minimal off-target effects on a panel of other proteins.[7][8]

The broader activity of this compound suggests that it may act on a more general cellular mechanism involved in protein folding and trafficking, rather than exclusively targeting a specific site on the CFTR protein.[8] While this could have implications for treating other protein misfolding diseases, it also raises concerns about potential off-target toxicities in a clinical setting.

References

Unveiling the Mechanism of VRT-325: A Comparative Guide to a Pioneering CFTR Corrector

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of VRT-325, a first-generation CFTR corrector, with a focus on the validation of its mechanism through mutagenesis studies and a comparative assessment against other key corrector compounds.

This guide provides a detailed examination of this compound, a small molecule designed to address the underlying protein folding defect of the most common cystic fibrosis-causing mutation, F508del-CFTR. We delve into the experimental evidence that has elucidated its mechanism of action, with a particular focus on insights gained from mutagenesis and proteomics. Furthermore, we present a comparative analysis of this compound's performance against other notable CFTR correctors, providing researchers with a comprehensive resource to inform future drug discovery and development efforts in the field of cystic fibrosis.

This compound's Mechanism of Action: A Chaperone for Misfolded CFTR

This compound is a quinazoline-based compound that acts as a pharmacological chaperone for the F508del-CFTR protein. The deletion of phenylalanine at position 508 (F508del) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein leads to its misfolding and subsequent retention in the endoplasmic reticulum (ER), followed by premature degradation. This results in a significant reduction of functional CFTR channels at the cell surface, causing the devastating multi-organ symptoms of cystic fibrosis.

This compound directly binds to the first nucleotide-binding domain (NBD1) of the F508del-CFTR protein.[1][2][3] This interaction is believed to stabilize the NBD1 domain, facilitating its proper folding and promoting the correct assembly of the entire CFTR protein. By overcoming the ER quality control checkpoint, this compound allows a fraction of the corrected F508del-CFTR to traffic to the plasma membrane, where it can function as a chloride ion channel.[1][4]

VRT325_Mechanism cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane F508del_misfolded F508del-CFTR (Misfolded) ER_QC ER Quality Control F508del_misfolded->ER_QC F508del_corrected F508del-CFTR (Corrected Folding) F508del_misfolded->F508del_corrected Proteasome Proteasomal Degradation ER_QC->Proteasome Degradation VRT325 This compound VRT325->F508del_misfolded Binds to NBD1 Trafficking Trafficking & Maturation F508del_corrected->Trafficking ER Exit CFTR_channel Functional F508del-CFTR Channel Trafficking->CFTR_channel

This compound signaling pathway.

Validation of this compound's Mechanism through Mutagenesis and Proteolytic Studies

The proposed mechanism of this compound has been substantiated through various experimental approaches, most notably through studies that probe the conformational changes of the F508del-CFTR protein.

Limited Proteolysis: A key study utilized limited proteolysis to assess the impact of this compound on the structure of F508del-CFTR.[5] In this technique, the protein is subjected to a low concentration of a protease, which preferentially cleaves at exposed and flexible regions. The resulting cleavage pattern provides a "fingerprint" of the protein's conformation. The study demonstrated that treatment with this compound partially restored a more compact conformation to the NBD1 domain of F508del-CFTR, making it more resistant to proteolytic degradation.[5] This provided direct evidence that this compound binds to and stabilizes the NBD1 domain.[5]

Site-Directed Mutagenesis: While specific site-directed mutagenesis studies to abolish this compound binding are not extensively detailed in the public domain, the principle of this technique is central to understanding corrector mechanisms. By introducing specific amino acid substitutions in the NBD1 domain, researchers can identify residues critical for corrector binding and efficacy. For example, studies have utilized mutations, such as the R1070W substitution, to investigate how stabilization of domain-domain interfaces can synergize with the effects of corrector compounds.[6]

Mutagenesis_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Treatment cluster_analysis Functional Analysis Plasmid F508del-CFTR Expression Plasmid PCR PCR Amplification Plasmid->PCR Mutagenic_Primers Mutagenic Primers (Targeting NBD1) Mutagenic_Primers->PCR Digestion DpnI Digestion (Removes Parental DNA) PCR->Digestion Transformation Transformation into Host Cells Digestion->Transformation Mutant_Plasmid Mutant F508del-CFTR Plasmid Transformation->Mutant_Plasmid Transfection Transfection into Mammalian Cells Mutant_Plasmid->Transfection Expression Expression of Mutant CFTR Transfection->Expression Treatment Treatment with This compound Expression->Treatment Ussing_Chamber Ussing Chamber Assay (Chloride Secretion) Treatment->Ussing_Chamber Iodide_Efflux Iodide Efflux Assay (Channel Function) Treatment->Iodide_Efflux Western_Blot Western Blot (Protein Maturation) Treatment->Western_Blot Proteolysis Limited Proteolysis (Conformation) Treatment->Proteolysis

Experimental workflow for mutagenesis studies.

Comparative Performance of this compound and Other CFTR Correctors

This compound was a pioneering molecule in the field of CFTR correctors. However, subsequent research has led to the development of more potent and specific compounds. Here, we compare the in vitro performance of this compound with two other well-characterized correctors: Corr-4a and the clinically approved drug, Lumacaftor (VX-809).

CompoundEC50 for F508del-CFTR Correction (Maturation/Function)Maximal Efficacy (% of Wild-Type CFTR Function)Known Binding Site/MechanismSelectivity
This compound ~2 µM[3]~10%[3]NBD1 of CFTR[1][2][3]Low; also affects other proteins like P-glycoprotein[1]
Corr-4a ~2 µM[7]~8%[2]Proposed to act on the second half of CFTR (MSD2/NBD2)[6]Higher than this compound[8]
Lumacaftor (VX-809) ~0.1 µM (maturation)[4][8][9]; ~0.5 µM (function)[4][8]~14%[8][10]Stabilizes the interface between MSD1 and NBD1[11][12]High; selective for CFTR[8]

Key Observations:

  • Potency: Lumacaftor (VX-809) is significantly more potent than both this compound and Corr-4a, with an EC50 in the nanomolar to low micromolar range for F508del-CFTR correction.[4][8][9]

  • Efficacy: While all three compounds only partially restore F508del-CFTR function, Lumacaftor demonstrates the highest maximal efficacy, achieving up to ~14% of wild-type CFTR chloride secretion in primary human bronchial epithelial cells.[8][10]

  • Mechanism and Specificity: The different proposed binding sites and mechanisms of action for these correctors are noteworthy. Lumacaftor's high selectivity for CFTR is a significant advantage over the earlier, less specific compounds like this compound.[8] The additive or synergistic effects observed when combining these correctors (e.g., this compound and VX-809) further suggest they act via distinct mechanisms.[8][13][14]

Corrector_Comparison cluster_correctors CFTR Corrector Comparison cluster_properties Performance Metrics VRT325 This compound Potency Potency VRT325->Potency Low Efficacy Efficacy VRT325->Efficacy Moderate Specificity Specificity VRT325->Specificity Low Corr4a Corr-4a Corr4a->Potency Low Corr4a->Efficacy Moderate Corr4a->Specificity Moderate VX809 Lumacaftor (VX-809) VX809->Potency High VX809->Efficacy High VX809->Specificity High

Logical comparison of CFTR correctors.

Detailed Experimental Protocols

For researchers looking to replicate or build upon the studies cited in this guide, the following are generalized protocols for key experimental techniques.

Site-Directed Mutagenesis of CFTR

This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis Kit.

  • Primer Design:

    • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation at the center.

    • Ensure the primers have a GC content of at least 40% and terminate in one or more G or C bases.

    • The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).

  • PCR Amplification:

    • Set up a PCR reaction containing the F508del-CFTR expression plasmid, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

    • Perform PCR with an initial denaturation at 95°C for 1 minute, followed by 18 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute/kb of plasmid length. Conclude with a final extension at 68°C for 7 minutes.

  • DpnI Digestion:

    • Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on selective agar (B569324) plates and incubate overnight.

  • Verification:

    • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Limited Proteolysis of CFTR

This protocol provides a general framework for assessing protein conformation.

  • Cell Culture and Lysis:

    • Culture cells expressing the CFTR variant of interest (e.g., HEK293 cells stably expressing F508del-CFTR).

    • Lyse the cells in a non-denaturing buffer to maintain the native protein conformation.

  • Protease Digestion:

    • Thaw the protein lysate and keep it on ice.

    • Prepare serial dilutions of a protease (e.g., trypsin, chymotrypsin, or proteinase K). A typical starting range for the protease:protein ratio is 1:50 to 1:10,000 (w/w).

    • Add the protease to the lysate and incubate for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., on ice or at 37°C).

  • Stopping the Reaction:

    • Stop the digestion by adding SDS-PAGE sample buffer and boiling the samples for 5 minutes.

  • Analysis:

    • Separate the proteolytic fragments by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using antibodies specific to different domains of CFTR (e.g., NBD1, NBD2) to visualize the cleavage pattern.

    • Compare the fragment patterns of untreated and this compound-treated samples to identify changes in protease susceptibility, which reflect conformational changes.

Ussing Chamber Assay for CFTR Chloride Secretion

This technique measures ion transport across an epithelial monolayer.

  • Cell Culture:

    • Grow a polarized monolayer of epithelial cells (e.g., primary human bronchial epithelial cells or CFBE41o- cells) on permeable supports (e.g., Transwell inserts).

  • Mounting in Ussing Chamber:

    • Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments.

    • Bathe both compartments with appropriate physiological solutions (e.g., Krebs-bicarbonate buffer) and maintain at 37°C with continuous gassing (95% O2/5% CO2).

  • Short-Circuit Current (Isc) Measurement:

    • Clamp the transepithelial voltage to 0 mV using a voltage clamp, and measure the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium.

    • First, add amiloride (B1667095) to the apical chamber to inhibit sodium absorption through the epithelial sodium channel (ENaC).

    • To measure CFTR-mediated chloride secretion, stimulate the cells with a cAMP agonist cocktail (e.g., forskolin (B1673556) and IBMX) to activate CFTR.

    • Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is mediated by CFTR.

  • Data Analysis:

    • Calculate the change in Isc in response to the cAMP agonists and inhibitor to quantify CFTR-mediated chloride secretion.

    • Compare the Isc in vehicle-treated versus corrector-treated cells to determine the efficacy of the compound.

Iodide Efflux Assay for CFTR Channel Function

This is a cell-based assay that provides a functional readout of CFTR channel activity.

  • Cell Culture:

    • Grow cells expressing the CFTR variant of interest in multi-well plates.

  • Iodide Loading:

    • Incubate the cells in a buffer containing sodium iodide (NaI) for a defined period (e.g., 1 hour) to load the cells with iodide.

  • Efflux Measurement:

    • Wash the cells with an iodide-free buffer to remove extracellular iodide.

    • Add fresh iodide-free buffer and collect aliquots of the buffer at regular time intervals.

    • After a baseline period, stimulate the cells with a cAMP agonist cocktail to activate CFTR.

  • Quantification:

    • Measure the iodide concentration in the collected aliquots using an iodide-selective electrode or by measuring the efflux of a radioactive iodide isotope (125I).

  • Data Analysis:

    • Plot the rate of iodide efflux over time. The peak rate of efflux after stimulation is proportional to the CFTR channel activity.

    • Compare the efflux rates in vehicle-treated and corrector-treated cells to assess the compound's effect on CFTR function.

References

A Head-to-Head Showdown: First vs. Second-Generation CFTR Correctors in Cystic Fibrosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolution of CFTR modulator therapies, this guide offers a comprehensive comparison of first and second-generation correctors for cystic fibrosis (CF). We present a detailed analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on the advancements in targeting the underlying cause of CF.

The advent of cystic fibrosis transmembrane conductance regulator (CFTR) modulators has revolutionized the treatment landscape for CF, a life-shortening genetic disorder caused by mutations in the CFTR gene. These mutations lead to a defective CFTR protein, resulting in abnormal ion and water transport across epithelial surfaces. Corrector molecules are a class of drugs that target the most common CF-causing mutation, F508del, by aiding the proper folding and trafficking of the mutant CFTR protein to the cell surface. This guide provides a head-to-head comparison of the pioneering first-generation corrector, lumacaftor (B1684366), with the more recent and significantly more effective second-generation correctors, tezacaftor (B612225) and elexacaftor (B607289).

Mechanism of Action: A Tale of Two Generations

First-generation correctors, such as lumacaftor (VX-809), were the first to demonstrate the feasibility of rescuing the F508del-CFTR protein. Lumacaftor improves the conformational stability of the F508del-CFTR protein, leading to an increased amount of the protein at the cell surface.[1][2] However, its efficacy is limited, and it is only approved for use in combination with a potentiator, ivacaftor, which enhances the channel opening probability of the CFTR protein that does reach the cell surface.[1][2]

Second-generation correctors, tezacaftor (VX-661) and elexacaftor (VX-445), represent a significant leap forward. Tezacaftor, structurally similar to lumacaftor, also acts to improve CFTR protein processing and trafficking.[3] Elexacaftor, however, has a distinct mechanism of action, binding to a different site on the CFTR protein to provide additional stabilization and facilitate its processing and transport to the cell surface.[4][5] This complementary action is the basis for the highly effective triple-combination therapy, elexacaftor/tezacaftor/ivacaftor (ETI).[4][5]

Performance Metrics: A Clear Victory for the Second Generation

The superiority of second-generation correctors, particularly in the triple combination therapy, is evident in both clinical outcomes and in vitro measures of CFTR function. The following tables summarize the key quantitative data from clinical trials and preclinical studies.

Table 1: Clinical Efficacy of CFTR Corrector Therapies in Patients Homozygous for the F508del Mutation

Treatment Absolute Change in ppFEV1 from Baseline Absolute Change in Sweat Chloride from Baseline (mmol/L) Reference
Lumacaftor/Ivacaftor2.6 - 4.0%-24.8 to -31.1[6][7]
Tezacaftor/Ivacaftor4.0%-28.9[6]
Elexacaftor/Tezacaftor/Ivacaftor13.8 - 14.3%-41.8 to -45.1[5][8][9]

Table 2: In Vitro Efficacy of CFTR Correctors on F508del-CFTR Function

Treatment Assay Endpoint Result Reference
Lumacaftor/IvacaftorPatch ClampBasal Cl- current (pA/pF)24.9 ± 5.8[5]
Elexacaftor/Tezacaftor/IvacaftorPatch ClampBasal Cl- current (pA/pF)99.4 ± 14.2[5]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Western Blot Analysis of CFTR Protein Expression and Maturation

Western blotting is a crucial technique to assess the impact of correctors on the expression and maturation of the CFTR protein. The immature, core-glycosylated form of CFTR (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus and is present at the cell surface.[10] An increase in the Band C to Band B ratio indicates successful correction of the F508del-CFTR trafficking defect.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Culture cells (e.g., CFBE41o- cells expressing F508del-CFTR) and treat with the desired corrector(s) for 24-48 hours.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein lysate.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal loading.[11]

  • Sample Preparation:

    • Mix a standardized amount of protein (e.g., 20-50 µg) with 2x Laemmli sample buffer containing a reducing agent (e.g., dithiothreitol (B142953) (DTT) to a final concentration of 50 mM).

    • Heat the samples at 37°C for 15 minutes (avoid boiling, as it can cause CFTR aggregation).[1]

  • SDS-PAGE:

    • Load the prepared samples onto a low-percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.[4]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[4][11]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.[11]

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Perform densitometric analysis of the bands corresponding to immature (Band B) and mature (Band C) CFTR using image analysis software.

    • Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH).

    • Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation.[11]

Ussing Chamber Assay for CFTR-Mediated Chloride Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers. This assay directly assesses the functional consequence of CFTR correction by measuring the chloride current across a layer of polarized epithelial cells.

Protocol:

  • Cell Culture:

    • Seed human bronchial epithelial (HBE) cells from CF patients homozygous for the F508del mutation onto permeable supports (e.g., Transwell inserts).

    • Culture the cells at an air-liquid interface (ALI) to promote differentiation and polarization into a mature epithelium.

    • Treat the cells with CFTR correctors for at least 24 hours prior to the assay.

  • Ussing Chamber Setup:

    • Mount the permeable supports containing the cell monolayers in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both chambers with a symmetrical Krebs-bicarbonate Ringer solution, maintained at 37°C and bubbled with 95% O2/5% CO2.[12]

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium.

    • Allow the baseline Isc to stabilize.

  • Pharmacological Modulation of CFTR Activity:

    • Add amiloride (B1667095) to the apical chamber to block the epithelial sodium channel (ENaC), thereby isolating the chloride current.

    • Add a CFTR agonist, such as forskolin (B1673556) (to increase intracellular cAMP) and a potentiator like ivacaftor, to the apical chamber to maximally stimulate CFTR-mediated chloride secretion.

    • Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is indeed mediated by CFTR.[12]

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to the CFTR agonist and inhibitor.

    • Compare the ΔIsc between untreated and corrector-treated cells to determine the functional rescue of F508del-CFTR.

Visualizing the Path to Correction

To better understand the cellular processes involved, the following diagrams illustrate the CFTR protein processing pathway and the experimental workflows.

CFTR_Processing_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane CFTR Gene CFTR Gene mRNA Transcription mRNA Transcription CFTR Gene->mRNA Transcription mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Translation Ribosome->Translation Nascent Polypeptide Nascent Polypeptide Translation->Nascent Polypeptide Folding & Core Glycosylation Folding & Core Glycosylation Nascent Polypeptide->Folding & Core Glycosylation Misfolded F508del-CFTR Misfolded F508del-CFTR Folding & Core Glycosylation->Misfolded F508del-CFTR F508del Mutation Correctly Folded CFTR\n(Band B) Correctly Folded CFTR (Band B) Folding & Core Glycosylation->Correctly Folded CFTR\n(Band B) ERAD ER-Associated Degradation Misfolded F508del-CFTR->ERAD Complex Glycosylation Complex Glycosylation Correctly Folded CFTR\n(Band B)->Complex Glycosylation Lumacaftor Lumacaftor Lumacaftor->Folding & Core Glycosylation Aids Folding Tezacaftor Tezacaftor Tezacaftor->Folding & Core Glycosylation Aids Folding Elexacaftor Elexacaftor Elexacaftor->Folding & Core Glycosylation Aids Folding Mature CFTR\n(Band C) Mature CFTR (Band C) Complex Glycosylation->Mature CFTR\n(Band C) Functional CFTR Channel Functional CFTR Channel Mature CFTR\n(Band C)->Functional CFTR Channel Chloride Transport Chloride Transport Functional CFTR Channel->Chloride Transport

Caption: CFTR protein biosynthesis and trafficking pathway.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture & Treatment->Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification Sample Preparation Sample Preparation Protein Quantification->Sample Preparation SDS-PAGE SDS-PAGE Sample Preparation->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Image Acquisition & Densitometry Image Acquisition & Densitometry Chemiluminescent Detection->Image Acquisition & Densitometry

Caption: Experimental workflow for Western blot analysis.

Ussing_Chamber_Workflow Cell Culture on Permeable Supports Cell Culture on Permeable Supports Mount in Ussing Chamber Mount in Ussing Chamber Cell Culture on Permeable Supports->Mount in Ussing Chamber Measure Baseline Isc Measure Baseline Isc Mount in Ussing Chamber->Measure Baseline Isc Add Amiloride Add Amiloride Measure Baseline Isc->Add Amiloride Add CFTR Agonist & Potentiator Add CFTR Agonist & Potentiator Add Amiloride->Add CFTR Agonist & Potentiator Add CFTR Inhibitor Add CFTR Inhibitor Add CFTR Agonist & Potentiator->Add CFTR Inhibitor Data Analysis (ΔIsc) Data Analysis (ΔIsc) Add CFTR Inhibitor->Data Analysis (ΔIsc)

Caption: Experimental workflow for Ussing chamber assay.

Conclusion: A New Era in CF Treatment

The evolution from first to second-generation CFTR correctors marks a paradigm shift in the management of cystic fibrosis. The remarkable clinical efficacy of elexacaftor/tezacaftor/ivacaftor underscores the power of a multi-pronged approach to correcting the basic defect in F508del-CFTR. While first-generation correctors paved the way, the second generation has delivered transformative therapies that significantly improve the health and quality of life for a large proportion of the CF population. Continued research into the mechanisms of these correctors and the development of novel therapeutic strategies will be crucial to address the needs of all individuals with CF.

References

VRT-325: A CFTR Corrector with Broader Implications for Protein Misfolding Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of the CFTR corrector VRT-325 reveals its potential to correct the misfolding of proteins implicated in diseases other than cystic fibrosis (CF). This guide provides a comparative overview of this compound and the more recent CFTR corrector, VX-809 (lumacaftor), highlighting their differential effects on various misfolded proteins. The experimental data presented herein is derived from seminal studies in the field to inform researchers, scientists, and drug development professionals on the broader applicability of protein folding correctors.

Executive Summary

This compound, an early investigational corrector for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has demonstrated an ability to correct the trafficking of other misfolded membrane proteins. Notably, it has shown activity in rescuing folding mutants of P-glycoprotein (P-gp) and the human Ether-à-go-go-Related Gene (hERG) potassium channel. This suggests that this compound may act on a more general cellular mechanism involved in protein processing. In contrast, the newer and more specific CFTR corrector, VX-809, does not exhibit this broad activity, indicating a more targeted mechanism of action directly on the CFTR protein. This guide presents the quantitative data from comparative studies, details the experimental methodologies used to assess protein correction, and provides visual diagrams to illustrate the underlying biological pathways and experimental workflows.

Comparative Efficacy of this compound and VX-809 on Misfolded Proteins

The following table summarizes the quantitative data on the efficacy of this compound and VX-809 in correcting the maturation of F508del-CFTR and other misfolded proteins. Protein maturation, an indicator of successful correction and trafficking from the endoplasmic reticulum, was assessed by the ratio of the mature, complex-glycosylated form (Band C) to the immature, core-glycosylated form (Band B) of the protein via Western blot analysis.

Target ProteinCorrector CompoundConcentrationFold Increase in Protein Maturation (vs. Vehicle)Reference
F508del-CFTR This compound6.7 µM>5[1]
VX-80910 µM~8[1]
G268V-P-gp (mutant) This compound6.7 µM>5[1]
VX-80910 µMNo significant effect[1]
Wild-type P-gp This compound6.7 µM~2[1]
VX-80910 µMNo significant effect[1]
G601S-hERG (mutant) This compound6.7 µM>5[1]
VX-80910 µMNo significant effect[1]
Wild-type hERG This compound6.7 µM~2[1]
VX-80910 µMNo significant effect[1]
Z-α1-antitrypsin (mutant) This compoundNot specifiedNot specified[1]
VX-80910 µMNo significant effect[1]

Experimental Protocols

Cell Culture and Transfection

HEK-293 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For protein expression, cells were transiently transfected with plasmids encoding wild-type or mutant forms of CFTR, P-glycoprotein (P-gp), or hERG using lipofectamine-based transfection reagents. After 24 hours, the transfection medium was replaced with fresh medium containing either the corrector compound (this compound or VX-809) or vehicle (DMSO). The cells were then incubated for an additional 48 hours before harvesting for analysis.[1]

Western Blotting for Protein Maturation

To assess the extent of protein correction, the maturation of the target proteins was analyzed by Western blotting.[1]

  • Cell Lysis: Cells were harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a bicinchoninic acid (BCA) protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Equal amounts of total protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the target protein (CFTR, P-gp, or hERG). After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities of the immature (core-glycosylated, Band B) and mature (complex-glycosylated, Band C) forms of the proteins were quantified using densitometry software. The ratio of Band C to Band B was calculated to determine the maturation efficiency.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane misfolded_protein Misfolded Protein (e.g., F508del-CFTR, G268V-P-gp) er_chaperones ER Chaperones misfolded_protein->er_chaperones Binding & Retention processing Further Processing & Complex Glycosylation misfolded_protein->processing Successful Trafficking degradation Proteasomal Degradation er_chaperones->degradation Targeting for Degradation functional_protein Functional Protein processing->functional_protein Insertion into Membrane vrt325 This compound vrt325->misfolded_protein Promotes Folding

Figure 1: Proposed mechanism of this compound in correcting protein misfolding.

start Start: Culture Cells with Misfolded Protein Expression treat Treat Cells with Corrector (this compound or VX-809) or Vehicle start->treat incubate Incubate for 48 hours treat->incubate harvest Harvest and Lyse Cells incubate->harvest quantify Quantify Total Protein harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Densitometry Analysis of Immature vs. Mature Bands detect->analyze end End: Determine Fold Increase in Protein Maturation analyze->end

Figure 2: Experimental workflow for assessing protein maturation by Western blot.

Discussion and Future Directions

The finding that this compound can correct the trafficking of multiple misfolded proteins, including P-gp and hERG mutants, suggests that it may target a common cellular pathway involved in protein quality control.[1] This contrasts with the high specificity of VX-809 for CFTR.[1] While the broad-spectrum activity of this compound could present challenges in terms of off-target effects if developed as a therapeutic, it also opens up avenues for its potential application in a wider range of protein misfolding diseases.

Further research is warranted to elucidate the precise molecular mechanism of this compound. Identifying its direct cellular targets could pave the way for the development of novel therapeutics for a variety of currently untreatable proteinopathies. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers investigating the fascinating and complex field of protein folding and its correction by small molecules. At present, there is no published evidence to suggest that this compound has been evaluated for other major protein misfolding diseases such as Alpha-1 Antitrypsin Deficiency, Alzheimer's disease, or Parkinson's disease. Future studies could explore the efficacy of this compound or similar broad-spectrum correctors in cellular and animal models of these debilitating conditions.

References

VRT-325: A Comparative Analysis of Off-Target Effects on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

VRT-325, an early investigational corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, has been a valuable tool in understanding the rescue of misfolded F508del-CFTR. However, its utility in therapeutic development is hampered by a lack of specificity. This guide provides a comparative analysis of this compound's effects on other ion channels, particularly P-glycoprotein (P-gp) and the human Ether-à-go-go-Related Gene (hERG) potassium channel, in contrast to other CFTR correctors like Corr-4a and the more selective VX-809 (Lumacaftor).

Comparative Selectivity Profile of CFTR Correctors

Experimental evidence demonstrates that while this compound effectively promotes the maturation and trafficking of F508del-CFTR, it also exerts effects on other misfolded membrane proteins. This lack of specificity is a critical consideration in drug development due to the potential for off-target effects.

A key study directly compared the selectivity of this compound with Corr-4a and VX-809. The results indicated that both this compound and Corr-4a also facilitate the processing of folding-impaired mutants of P-glycoprotein (G268V-P-gp) and the hERG potassium channel (G601S-hERG). In contrast, VX-809 was shown to be selective for CFTR, with no significant correction observed for the P-gp or hERG mutants at the tested concentrations.[1]

Interestingly, the study also suggested that this compound was more effective than Corr-4a in promoting the processing of these non-CFTR proteins, highlighting its broader activity on cellular protein folding and trafficking mechanisms.[1]

Table 1: Qualitative Comparison of Corrector Specificity

CompoundF508del-CFTR CorrectionG268V-P-gp CorrectionG601S-hERG Correction
This compound YesYesYes
Corr-4a YesYesYes
VX-809 YesNoNo

Experimental Data and Observations

The primary method for assessing the correction of these membrane proteins is through immunoblotting (Western blotting). This technique allows for the visualization of the mature, complex-glycosylated form of the protein, which indicates successful trafficking from the endoplasmic reticulum to the Golgi apparatus and the cell membrane.

In experiments using human embryonic kidney (HEK) 293 cells expressing the respective mutant proteins, treatment with this compound (at 6.7 µM) and Corr-4a (at 10 µM) for 48 hours resulted in an increased intensity of the band corresponding to the mature form of both G268V-P-gp and G601S-hERG.[1] Conversely, treatment with VX-809 (at 10 µM) did not show a similar increase for P-gp and hERG, while effectively correcting F508del-CFTR.[1]

Experimental Protocols

Below is a detailed methodology for a key experiment to compare the selectivity of CFTR correctors.

Protocol: Comparative Analysis of Corrector Effects on CFTR, P-glycoprotein, and hERG Maturation by Western Blot

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • For P-glycoprotein analysis, transiently transfect HEK-293 cells with a pcDNA3.1 vector containing the cDNA for the G268V-P-gp mutant using a suitable transfection reagent.

  • For hERG analysis, use HEK-293 cells stably expressing the G601S-hERG mutant.

  • For CFTR analysis, use HEK-293 cells stably expressing the F508del-CFTR mutant.

2. Compound Treatment:

  • 24 hours post-transfection (for transient transfections) or when cells reach 70-80% confluency (for stable cell lines), treat the cells with the corrector compounds.

  • Prepare stock solutions of this compound, Corr-4a, and VX-809 in dimethyl sulfoxide (B87167) (DMSO).

  • Dilute the compounds in cell culture medium to the final desired concentrations (e.g., 6.7 µM for this compound, 10 µM for Corr-4a, and 10 µM for VX-809).

  • Include a vehicle control group treated with an equivalent concentration of DMSO.

  • Incubate the cells with the compounds for 48 hours at 37°C.

3. Cell Lysis:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the protein extracts.

4. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.

5. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Use a 7.5% acrylamide (B121943) gel for optimal separation of these high molecular weight proteins.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • For P-gp: Mouse anti-P-gp monoclonal antibody (e.g., C219).

    • For hERG: Rabbit anti-hERG polyclonal antibody.

    • For CFTR: Mouse anti-CFTR monoclonal antibody (e.g., 596).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Capture the image using a chemiluminescence imaging system.

  • The appearance or increased intensity of the higher molecular weight band (the complex-glycosylated, mature form) relative to the lower molecular weight band (the core-glycosylated, immature form) indicates successful correction of protein trafficking.

  • For semi-quantitative analysis, perform densitometry on the bands using image analysis software.

Visualizing the Experimental Workflow and Logic

To better understand the experimental process and the logical framework for assessing corrector specificity, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment (48h) cluster_analysis Analysis HEK_CFTR HEK-293 cells (F508del-CFTR) VRT325 This compound HEK_CFTR->VRT325 Corr4a Corr-4a HEK_CFTR->Corr4a VX809 VX-809 HEK_CFTR->VX809 DMSO Vehicle (DMSO) HEK_CFTR->DMSO HEK_Pgp HEK-293 cells (G268V-P-gp) HEK_Pgp->VRT325 HEK_Pgp->Corr4a HEK_Pgp->VX809 HEK_Pgp->DMSO HEK_hERG HEK-293 cells (G601S-hERG) HEK_hERG->VRT325 HEK_hERG->Corr4a HEK_hERG->VX809 HEK_hERG->DMSO Lysis Cell Lysis & Protein Quantification VRT325->Lysis Corr4a->Lysis VX809->Lysis DMSO->Lysis WB Western Blot Lysis->WB Detection Detection & Densitometry WB->Detection

Caption: Experimental workflow for comparing the effects of CFTR correctors.

Logic_Diagram Mature_CFTR Increased Mature F508del-CFTR Selective Selective Corrector Mature_CFTR->Selective NonSelective Non-Selective Corrector Mature_CFTR->NonSelective Mature_Pgp Increased Mature G268V-P-gp Mature_Pgp->NonSelective Mature_hERG Increased Mature G601S-hERG Mature_hERG->NonSelective VRT325 This compound Treatment VRT325->Mature_CFTR VRT325->Mature_Pgp VRT325->Mature_hERG VX809 VX-809 Treatment VX809->Mature_CFTR

Caption: Logic diagram for determining corrector selectivity.

Conclusion

The available evidence clearly indicates that this compound is a non-selective corrector that, in addition to its effects on F508del-CFTR, also promotes the trafficking of other misfolded membrane proteins such as P-glycoprotein and hERG. This contrasts with the more targeted action of later-generation correctors like VX-809. For researchers and drug development professionals, this highlights the importance of comprehensive selectivity profiling in the early stages of drug discovery to mitigate the risk of off-target effects and potential adverse events. While this compound remains a useful research tool for studying the general mechanisms of protein folding and trafficking, its lack of specificity makes it a less desirable candidate for clinical development compared to more selective compounds.

References

A Comparative Analysis of VRT-325 and Newer CFTR Modulators for Cystic Fibrosis Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the early-stage cystic fibrosis transmembrane conductance regulator (CFTR) modulator, VRT-325, and the newer, highly effective CFTR modulator therapies, particularly the triple-combination regimen elexacaftor/tezacaftor/ivacaftor (B1684365) (Trikafta®). The content is structured to offer an objective comparison of their mechanisms of action, efficacy, and the experimental methods used for their evaluation.

Introduction to CFTR Modulation

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1][2] Defective CFTR protein leads to dysregulated ion and fluid transport, resulting in the multi-organ pathology characteristic of CF.[1][3]

The advent of CFTR modulators—small molecules that target the underlying protein defect—has revolutionized CF treatment.[3][4] These therapies are broadly classified into two main types:

  • Correctors: These molecules aim to rescue the conformational defects of mutant CFTR, such as the F508del mutation, improving its cellular processing and trafficking to the cell surface.[5][6][7][8]

  • Potentiators: These drugs increase the channel open probability (gating) of CFTR proteins that are present at the cell surface, thereby enhancing ion transport.[3][5][6]

This guide focuses on comparing this compound, an early investigational corrector, with the current standard-of-care, a combination of next-generation correctors and a potentiator.

Mechanism of Action

This compound: this compound is a quinazoline-based small molecule identified through high-throughput screening as a corrector for the F508del-CFTR mutation.[9][10] Its mechanism involves promoting the efflux of F508del-CFTR from the endoplasmic reticulum (ER), allowing more of the protein to traffic to the cell surface.[10][11] Studies have shown that this compound directly binds to the F508del-CFTR protein, specifically targeting and stabilizing the Nucleotide-Binding Domain 1 (NBD1).[9][11][12] This interaction helps to correct the misfolding caused by the F508del mutation.[12] However, this compound has also been noted to affect the trafficking of other membrane proteins, raising questions about its specificity.[9][11] At high concentrations, it has been observed to inhibit CFTR channel function.[9][13]

Newer CFTR Modulators (Elexacaftor/Tezacaftor/Ivacaftor): The triple-combination therapy represents the pinnacle of current CFTR modulation and consists of two correctors and one potentiator.[5][14]

  • Elexacaftor (VX-445) and Tezacaftor (VX-661): These are next-generation correctors that work synergistically to improve the conformational stability and processing of F508del-CFTR.[14][15][16] They bind to different sites on the CFTR protein, providing a more robust correction of the folding defect than single correctors.[14][16] This dual-corrector action results in a significant increase in the quantity of mature CFTR protein delivered to the cell surface.[15][17]

  • Ivacaftor (VX-770): This is a potentiator that works on the CFTR channels present at the cell surface.[14][15] It functions by increasing the channel's open probability, facilitating a greater flow of chloride ions.[3][5][6]

The combined effect of these three drugs is a substantial increase in both the quantity and function of the CFTR protein at the cell surface, leading to remarkable clinical benefits.[15]


Diagram: CFTR Protein Lifecycle and Modulator Action

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane cluster_degradation Degradation Pathway cluster_modulators Modulator Intervention Points ER_Synthesis 1. Synthesis & Core Glycosylation (Band B) ER_QC 2. ER Quality Control (ERQC) ER_Synthesis->ER_QC Proteasome Proteasomal Degradation ER_QC->Proteasome Misfolded F508del-CFTR (Majority Pathway) ER_Exit 3. ER Exit ER_QC->ER_Exit WT-CFTR / Corrected F508del Golgi_Processing 4. Complex Glycosylation (Band C) ER_Exit->Golgi_Processing Membrane_Insertion 5. Trafficking to Plasma Membrane Golgi_Processing->Membrane_Insertion CFTR_Channel 6. Functional CFTR Channel Membrane_Insertion->CFTR_Channel Endocytosis 7. Endocytosis CFTR_Channel->Endocytosis Lysosome 8. Lysosomal Degradation Endocytosis->Lysosome VRT325 This compound VRT325->ER_QC Stabilizes NBD1, promotes folding New_Correctors Elexacaftor/ Tezacaftor New_Correctors->ER_QC Synergistically stabilize CFTR structure Potentiator Ivacaftor Potentiator->CFTR_Channel Increases channel open probability

Caption: CFTR protein processing pathway and points of modulator intervention.


Comparative Efficacy Data

Quantitative data on this compound is limited to preclinical studies, as it did not advance to late-stage clinical trials. In contrast, newer modulators have extensive clinical trial data. The following tables summarize the available data to facilitate comparison.

Table 1: Preclinical Efficacy of CFTR Correctors in F508del Homozygous Human Bronchial Epithelial (HBE) Cells

Compound/RegimenTypeCFTR Function (% of Wild-Type)*Reference
This compound Corrector~10%[11]
Lumacaftor (VX-809) Corrector~16%[18]
Elexacaftor/Tezacaftor/Ivacaftor 2 Correctors + 1 Potentiator~50-60%[19] (Implied from clinical data)

*CFTR function measured by Ussing chamber as forskolin-stimulated short-circuit current (Isc). Values are approximate and compiled from different studies for comparative purposes.

Table 2: Clinical Efficacy of Newer CFTR Modulators (in Patients Homozygous for F508del)

TherapyPrimary EndpointAbsolute Change from PlaceboReference
Lumacaftor/Ivacaftor Change in ppFEV1+2.6 to +4.0 percentage points[20]
Tezacaftor/Ivacaftor Change in ppFEV1+4.0 percentage points[20]
Elexacaftor/Tezacaftor/Ivacaftor Change in ppFEV1+13.8 percentage points[14]
Elexacaftor/Tezacaftor/Ivacaftor Change in Sweat Chloride-41.8 mmol/L[14]

ppFEV1: Percent predicted forced expiratory volume in 1 second.

Key Experimental Protocols

The evaluation of CFTR modulators relies on a series of standardized in vitro assays to measure the rescue of CFTR protein processing and function.

A. Western Blotting for CFTR Maturation

  • Objective: To assess the ability of a corrector compound to rescue the processing of F508del-CFTR from its immature, core-glycosylated form (Band B) to its mature, complex-glycosylated form (Band C).

  • Methodology:

    • Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation are cultured.

    • Compound Treatment: Cells are incubated with the test corrector compound (e.g., this compound, Elexacaftor/Tezacaftor) for 16-24 hours at 37°C to allow for protein synthesis and processing.

    • Lysis: Cells are washed and lysed in a suitable buffer containing protease inhibitors.

    • Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE: Equal amounts of total protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Immunoblotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for CFTR. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The immature (Band B, ~150 kDa) and mature (Band C, ~170 kDa) forms of CFTR are visualized and quantified.[21]

  • Interpretation: An effective corrector will show a significant increase in the density of Band C relative to the untreated control, indicating successful trafficking of CFTR through the Golgi apparatus.[21]

B. Ussing Chamber Assay for CFTR Function

  • Objective: To measure CFTR-mediated ion transport across a polarized epithelial monolayer, providing a quantitative measure of CFTR function.[21][22][23] This is considered a gold standard for assessing modulator efficacy in vitro.[24]

  • Methodology:

    • Cell Culture: Primary HBE cells are grown on permeable filter supports until they form a confluent, polarized monolayer with high transepithelial resistance.[22]

    • Compound Pre-incubation: For corrector testing, cells are pre-incubated with the compound for 24-48 hours.[24][25]

    • Mounting: The filter support with the cell monolayer is mounted in an Ussing chamber, separating two buffer-filled reservoirs (apical and basolateral).[22][23]

    • Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously measured.

    • Pharmacological Manipulation: A sequential series of drugs is added:

      • Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.

      • Forskolin: A cAMP agonist added to stimulate CFTR channel activity.

      • Potentiator (e.g., Ivacaftor or Genistein): Added to maximally activate the CFTR channels at the membrane.[18]

      • CFTR Inhibitor (e.g., CFTRinh-172): Added at the end to confirm that the measured current is specific to CFTR.

  • Interpretation: The magnitude of the forskolin- and potentiator-stimulated Isc, which is subsequently inhibited by a specific CFTR inhibitor, provides a direct measure of the amount of functional CFTR at the cell surface.


Diagram: Experimental Workflow for CFTR Modulator Evaluation

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo Analysis cluster_biochem Biochemical Assay cluster_functional Functional Assay start Start: Test Compound culture Culture F508del/F508del Human Bronchial Epithelial (HBE) Cells start->culture treat Treat cells with Test Compound (24-48h) culture->treat lysis Cell Lysis & Protein Quantification treat->lysis ussing Mount Cells in Ussing Chamber treat->ussing western Western Blot for CFTR (Bands B & C) lysis->western analysis Data Analysis: - Band C Ratio (Biochemical) - ΔIsc (Functional) western->analysis measure Measure Short-Circuit Current (Isc) ussing->measure measure->analysis decision Efficacy Demonstrated? analysis->decision stop Stop/ Optimize decision->stop No proceed Proceed to Preclinical/ Clinical Studies decision->proceed Yes

Caption: Workflow for preclinical evaluation of CFTR corrector compounds.


Conclusion

The journey from early correctors like this compound to the highly effective triple-combination therapies exemplifies the progress in rational drug design for cystic fibrosis. This compound was a crucial early tool compound that demonstrated the feasibility of pharmacologically correcting the F508del-CFTR defect, validating the NBD1 domain as a viable drug target.[9][11] However, its limited efficacy and potential off-target effects precluded its clinical development.[9][11]

In contrast, newer modulators like elexacaftor, tezacaftor, and ivacaftor are the result of extensive medicinal chemistry optimization and a deeper understanding of CFTR's structure and function. By using a multi-pronged approach—employing two distinct correctors and a potentiator—these therapies achieve a level of CFTR rescue that translates into profound clinical improvements for the majority of individuals with CF.[5][14] The experimental data clearly show a significant gap in efficacy between the early-generation correctors and the current multi-combination regimens. This comparative analysis underscores the importance of synergistic mechanisms and continued therapeutic development to maximize functional protein rescue.

References

Safety Operating Guide

Navigating the Disposal of VRT-325: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Important Disclaimer: The following guidelines are based on general laboratory safety principles. It is imperative that all researchers consult their institution's Environmental Health & Safety (EH&S) department for specific disposal procedures that comply with local, state, and federal regulations. This document serves as a supplementary resource and not a replacement for official institutional protocols.

Chemical and Physical Properties of VRT-325

Understanding the basic properties of this compound is the first step in a comprehensive safety and disposal assessment. The following table summarizes the available data for this compound.

PropertyValue
CAS Number 815592-21-3[1][2]
Molecular Formula C27H34N4O4S[1]
Molecular Weight 510.65 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[1]
Shipping Shipped under ambient temperature as a non-hazardous chemical[1]

Step-by-Step Disposal Procedures for this compound

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedural steps, based on general laboratory chemical waste guidelines, should be followed.

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is essential to wear appropriate PPE. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure proper disposal.

  • Solid Waste:

    • Collect any unused, expired, or surplus solid this compound in a clearly labeled, sealed container designated for chemical waste.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's EH&S department.

  • Liquid Waste:

    • Solutions of this compound (e.g., in DMSO) should be collected in a separate, labeled liquid waste container.

    • Ensure the waste container is compatible with the solvent used.

    • Crucially, do not dispose of this compound solutions down the drain.

  • Contaminated Labware:

    • Disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemically contaminated waste.

    • Collect these items in a designated, labeled waste container.

3. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with the full chemical name ("this compound") and any solvents present.

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal:

  • Contact your institution's EH&S department to arrange for the pickup and disposal of the chemical waste.

  • Follow all instructions provided by the EH&S office regarding container sealing, transportation, and documentation.

Experimental Workflow for Handling and Disposal

The following diagram illustrates a generalized workflow for the handling and disposal of a research chemical like this compound, from receipt to final disposal.

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_waste Waste Management cluster_disposal Final Disposal receive Receive this compound store Store Properly (0-4°C or -20°C) receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution (e.g., in DMSO) weigh->dissolve solid_waste Collect Solid Waste (Unused this compound) weigh->solid_waste experiment Conduct Experiment dissolve->experiment liquid_waste Collect Liquid Waste (this compound Solutions) experiment->liquid_waste labware_waste Collect Contaminated Labware experiment->labware_waste label_waste Label Waste Containers solid_waste->label_waste liquid_waste->label_waste labware_waste->label_waste store_waste Store Waste Securely label_waste->store_waste contact_ehs Contact EH&S for Pickup store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal

General workflow for this compound from receipt to disposal.

This procedural guidance is intended to supplement, not replace, the specific protocols and expertise of your institution's safety professionals. By fostering a culture of safety and proactive waste management, the scientific community can continue its important work while protecting both its members and the environment.

References

Personal protective equipment for handling VRT-325

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the research compound VRT-325, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in its solid powder form and when dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid this compound Safety glasses with side shields or chemical splash gogglesPowder-free nitrile glovesLab coatWork in a chemical fume hood or use an N95 respirator if a hood is unavailable
Preparing this compound Solution (in DMSO) Chemical splash goggles or a face shieldDouble gloves (butyl rubber or neoprene over nitrile)[1][2]Lab coatChemical fume hood
Handling this compound Solution Safety glasses with side shields or chemical splash gogglesDouble gloves (butyl rubber or neoprene over nitrile)[1][2]Lab coatWork in a well-ventilated area; use a chemical fume hood if aerosols may be generated
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical resistant gloves (butyl rubber or neoprene)[1][2]Chemical-resistant apron or coveralls over a lab coatAir-purifying respirator with appropriate cartridges
Waste Disposal Safety glasses with side shieldsNitrile glovesLab coatNot generally required

Experimental Protocols: Safe Handling Procedures

1. Weighing Solid this compound:

  • Preparation: Before handling, ensure you have read and understood the available safety information for this compound. While it may be shipped as a non-hazardous chemical, it is prudent to treat all research compounds with a high degree of caution.[3]

  • Location: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne powder.[3][4]

  • Procedure:

    • Don appropriate PPE as outlined in the table above.

    • Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.

    • Carefully transfer the desired amount of this compound using a clean spatula.

    • Close the primary container tightly immediately after use.

    • Clean the spatula and the weighing area thoroughly after completion.

2. Preparing this compound Solution in DMSO:

  • Solvent Hazard: DMSO is an excellent solvent but can readily penetrate the skin, carrying dissolved substances with it.[1][2] Therefore, extreme care must be taken to avoid skin contact.

  • Location: All solution preparation should be performed in a chemical fume hood.[3][5]

  • Procedure:

    • Wear the recommended PPE, paying close attention to the requirement for double gloving with appropriate chemical-resistant gloves.[1][2]

    • Slowly add the weighed this compound powder to the DMSO in an appropriate container (e.g., a glass vial or flask).

    • Cap the container and mix gently by swirling or using a vortex mixer until the solid is fully dissolved.

    • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

3. Handling and Storing this compound Solution:

  • Handling: When using the this compound solution, always wear the appropriate PPE. Avoid direct contact with skin and eyes.[6][7]

  • Storage: Store the stock solution in a tightly sealed container in a cool, dark place as recommended. Short-term storage at 2-8°C and long-term storage at -20°C is generally advised for many research compounds. Always follow the specific storage instructions provided by the supplier.

4. Spill and Waste Disposal Plan:

  • Spill Cleanup:

    • Small Spills: For a small spill of either the powder or the solution, absorb it with an inert material (e.g., sand, vermiculite).[5] Sweep up the absorbed material carefully, place it in a sealed container, and label it for hazardous waste disposal.

    • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal:

    • Dispose of all waste materials (including empty containers, used gloves, and contaminated labware) in accordance with local, state, and federal regulations for chemical waste.[3]

    • Never dispose of chemical waste down the drain.

Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Information b Gather Required PPE a->b c Weigh Solid this compound in Fume Hood b->c Proceed to Handling d Prepare Solution in DMSO in Fume Hood c->d e Use Solution in Experiment d->e f Decontaminate Work Area e->f After Experiment g Segregate Chemical Waste f->g h Dispose of Waste via Authorized Channels g->h

Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VRT-325
Reactant of Route 2
Reactant of Route 2
VRT-325

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。